molecular formula C8H12O3 B1580542 Ethyl 1-acetylcyclopropanecarboxylate CAS No. 32933-03-2

Ethyl 1-acetylcyclopropanecarboxylate

Cat. No.: B1580542
CAS No.: 32933-03-2
M. Wt: 156.18 g/mol
InChI Key: DISZFIFAESWGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-acetylcyclopropanecarboxylate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33602. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-acetylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISZFIFAESWGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283820
Record name Ethyl 1-acetylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32933-03-2
Record name 32933-03-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-acetylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-acetylcyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of Ethyl 1-acetylcyclopropanecarboxylate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 1-acetylcyclopropanecarboxylate: Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS Number 32933-03-2, is a versatile organic compound featuring a unique trifunctional architecture: a strained cyclopropane ring, a ketone, and an ethyl ester group.[1][2][3][4] First synthesized in 1958 by R. B. Woodward and E. L. Logusch, this molecule has since garnered significant interest as a valuable building block in various scientific domains.[1] Its distinct combination of functional groups provides unique reactivity, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]

This technical guide offers a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical properties, common synthetic routes, analytical characterization methods, key applications, and essential safety protocols. The causality behind experimental choices and the inherent logic of its reactivity will be explained to provide field-proven insights.

Chemical Identity and Structure

Proper identification is critical for regulatory compliance, procurement, and scientific communication. The compound is systematically named ethyl 1-acetylcyclopropane-1-carboxylate according to IUPAC nomenclature.[1][2][4]

Molecular Structure

The structure features a quaternary carbon atom within the cyclopropane ring, substituted with both an acetyl group and an ethyl carboxylate group. This arrangement is key to its synthetic utility.

Caption: 2D Structure of this compound.

Chemical Identifiers

A summary of key identifiers is provided below for unambiguous reference.

IdentifierValueSource(s)
CAS Number 32933-03-2[1][2][3][4][5]
IUPAC Name ethyl 1-acetylcyclopropane-1-carboxylate[1][2][3][4]
Molecular Formula C₈H₁₂O₃[1][2][3][4][5]
Molecular Weight 156.18 g/mol [1][2][4][5]
InChI Key DISZFIFAESWGBI-UHFFFAOYSA-N[1][2]
Canonical SMILES CCOC(=O)C1(CC1)C(=O)C[1][4]
Synonyms This compound, 1-Acetylcyclopropane-1-carboxylic Acid Ethyl Ester[2][5]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, purification strategies, and formulation processes.

Summary of Physical Properties

This compound is a colorless to light yellow, clear liquid at room temperature with a characteristic sweet odor.[1][6][7]

PropertyValueSource(s)
Physical State Liquid[2][6]
Appearance Colorless to light yellow, clear liquid[1][6][7]
Odor Sweet[1]
Boiling Point 144-146 °C (at 760 mmHg) 44 °C (at 2 mmHg)[1][6]
Melting Point -14 °C[1]
Flash Point 80 °C[6]
Purity Typically >95% or >98% (GC)[2][3][6]
Solubility and Stability

This compound exhibits solubility characteristics typical of a moderately polar organic molecule. It is soluble in most common organic solvents such as ethanol, chloroform, and ether, but it is insoluble in water.[1]

Stability: Under normal laboratory conditions, this compound is a stable compound.[1] However, it is listed as air-sensitive and should be stored under an inert atmosphere, preferably in a cool, dark place (<15°C).[6] It is incompatible with strong oxidizing agents, acids, and bases.[8][9] The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under harsh conditions (e.g., strong acid/base, high temperature, or catalytic hydrogenation).[10]

Synthesis and Reactivity

Synthetic Pathways

The most common synthesis of this compound involves the reaction of a cyclopropanecarboxylic acid derivative with an acetylating agent. One established method is the reaction of cyclopropanecarboxylic acid with ethyl acetoacetate in the presence of a strong acid catalyst.[1][11] Another approach involves cyclopropanation reactions, for instance, using diazo compounds with alkenes catalyzed by transition metals.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification reactant1 Cyclopropanecarboxylic Acid Derivative reaction Intramolecular Esterification/ Acylation reactant1->reaction 1. Mix reactant2 Ethyl Acetoacetate reactant2->reaction 1. Mix catalyst Strong Acid Catalyst (e.g., H₂SO₄) catalyst->reaction 2. Add solvent Appropriate Solvent solvent->reaction 2. Add product This compound (Crude) reaction->product 3. Reaction Completion purification Fractional Distillation or Chromatography product->purification 4. Work-up final_product Purified Product purification->final_product 5. Purify

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity is governed by its three functional components:

  • Cyclopropane Ring: The significant angle strain (C-C-C bonds of 60°) makes the ring susceptible to cleavage by electrophiles, nucleophiles, or radical species, a property often exploited in synthetic chemistry to generate more complex acyclic or larger ring systems.[10]

  • Ketone Group: The acetyl group can undergo typical ketone reactions, such as nucleophilic addition, enolate formation for subsequent alkylation or condensation reactions, and reduction to a secondary alcohol.

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo transesterification. It can also participate in Claisen condensations.

This trifunctional nature makes it a powerful intermediate, allowing for selective transformations at each site to build molecular complexity.

Analytical Characterization

Structural confirmation and purity assessment are typically performed using standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons), a singlet for the acetyl -CH₃ protons, and complex multiplets for the diastereotopic -CH₂- protons of the cyclopropane ring.[1]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at an m/z of 156.18.[1] Characteristic fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the acetyl group (-COCH₃), or cleavage of the cyclopropane ring.[1]

Experimental Protocol: ¹H NMR Analysis

This protocol provides a self-validating system for obtaining a high-quality ¹H NMR spectrum.

Objective: To confirm the chemical structure and assess the purity of this compound.

Materials:

  • Sample of this compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes (high precision)

  • Pipettes and vial

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and colorless.

    • Causality Check: CDCl₃ is a standard solvent for nonpolar to moderately polar organic molecules, providing good solubility. TMS serves as the internal standard (δ 0.00 ppm) for accurate chemical shift referencing.

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer's autosampler or manual probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Causality Check: Locking ensures field stability during acquisition. Shimming is critical for high resolution and accurate peak integration.

  • Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Set the acquisition time to at least 2 seconds and the relaxation delay to 2-5 seconds.

    • Acquire 16 to 32 scans.

    • Causality Check: A sufficient relaxation delay ensures quantitative integration, while multiple scans improve the signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to obtain a flat baseline.

    • Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

    • Integrate all distinct peaks to determine proton ratios.

    • Validation: The integrated proton ratios should correspond to the number of protons in the proposed structure (e.g., 3H for acetyl, 2H for ethyl CH₂, 3H for ethyl CH₃, and 4H for cyclopropyl CH₂s).

Applications in Research and Development

The compound's unique structure makes it a valuable precursor in several high-value chemical industries.[1]

Applications A This compound (Versatile Building Block) B Medicinal Chemistry A->B C Agrochemicals A->C D Materials Science A->D B1 Precursor for Anticancer Agents B->B1 B2 Synthesis of Other Therapeutic Agents B->B2 C1 Synthesis of Novel Pesticides/Herbicides C->C1 D1 Monomer for Specialty Polymers D->D1 D2 Raw Material for Coatings & Adhesives D->D2

Caption: Key application areas derived from the core chemical scaffold.

  • Medicinal Chemistry: It is a key intermediate in the synthesis of complex pharmaceutical compounds.[1] The cyclopropane motif is a desirable feature in many modern drugs, as it can improve metabolic stability, binding affinity, and potency. Its use as a precursor for various anticancer agents is particularly noteworthy.[1] The compound can be modified to create novel cyclopropane-containing drugs for various therapeutic areas.[12]

  • Agrochemicals: The unique chemical structure is leveraged in the development of new agrochemicals like pesticides and herbicides.[1] Cyclopropane derivatives are known to exhibit biological activity relevant to crop protection.[13]

  • Materials Science: In materials science, it serves as a raw material for producing specialty polymers, coatings, and other functional materials where the cyclopropyl group can impart unique physical properties.[1]

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical. This compound is classified as hazardous.

GHS Hazard Information

The compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

Hazard CodeStatementPictogram
H302Harmful if swallowedGHS07 (Exclamation Mark)
H312Harmful in contact with skinGHS07 (Exclamation Mark)
H332Harmful if inhaledGHS07 (Exclamation Mark)
H227Combustible liquid(No pictogram for this code)

Source:[1][2]

Protocol for Safe Handling and Storage

Objective: To outline the necessary precautions to minimize exposure and ensure safe storage.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[8][9][14]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and, if splashing is possible, additional protective clothing.[8][9][14]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] If inhalation risk is high, use a NIOSH/MSHA or EN 149 approved respirator.[9][14]

Handling and Engineering Controls:

  • Read the Safety Data Sheet (SDS) thoroughly before use.[2][8]

  • Work in a well-ventilated area or a certified chemical fume hood to avoid breathing vapors.[8]

  • Ground and bond containers when transferring material to prevent static discharge, as it is a combustible liquid.[8][9][14] Use non-sparking tools.[8][9]

  • Avoid contact with skin, eyes, and clothing.[14] In case of contact, rinse immediately and thoroughly with water. For skin, wash with soap and water.[8]

  • Do not eat, drink, or smoke in the laboratory area.[8][14] Wash hands thoroughly after handling.[8][14]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][14]

  • Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

  • Store under an inert gas atmosphere (e.g., nitrogen or argon) as the material can be air-sensitive.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

Conclusion

This compound is a chemical of significant synthetic value. Its unique structural combination of a strained ring and versatile functional groups establishes it as a powerful intermediate in medicinal chemistry, agrochemicals, and materials science.[1] A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for researchers looking to leverage its potential in developing novel molecules and materials. Future research will likely continue to expand its applications, capitalizing on the unique chemical space offered by the cyclopropane scaffold.

References

An In-depth Technical Guide to Ethyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 1-acetylcyclopropanecarboxylate (CAS No. 32933-03-2) is a versatile bifunctional molecule featuring a strained cyclopropane ring core, substituted with both a ketone and an ethyl ester group at the C1 position. This unique structural arrangement imparts significant synthetic utility, rendering it a valuable building block in medicinal chemistry and materials science. Its strained ring system serves as a latent source of reactivity, while the dual carbonyl functionalities offer orthogonal handles for a diverse array of chemical transformations. This guide provides a comprehensive overview of its chemical identity, physical properties, a detailed synthesis protocol with mechanistic insights, key spectroscopic data for characterization, and its notable applications in the development of bioactive compounds.

Core Chemical Identity & Properties

IUPAC Name and CAS Number
  • IUPAC Name: ethyl 1-acetylcyclopropane-1-carboxylate[1]

  • CAS Number: 32933-03-2[1]

Molecular Structure and Key Physicochemical Data

The structure combines the rigidity of a cyclopropane ring with the reactivity of a ketone and an ester. This combination is pivotal to its role as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
Physical Form Colorless liquid[1]
Boiling Point 144-146 °C
Melting Point -14 °C
Solubility Soluble in most organic solvents (ethanol, chloroform, ether); insoluble in water.

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the reaction of an active methylene compound, ethyl acetoacetate, with a 1,2-dihalide, such as 1,2-dibromoethane. This method is a variation of the malonic ester synthesis, adapted for cyclization.

Overall Reaction

Reaction_Mechanism start Ethyl Acetoacetate enolate1 Enolate Formation (Deprotonation 1) start->enolate1 + Base alkylation Sₙ2 Attack on 1,2-Dibromoethane enolate1->alkylation + Br-CH₂CH₂-Br intermediate Alkylated Intermediate alkylation->intermediate enolate2 Enolate Formation (Deprotonation 2) intermediate->enolate2 + Base cyclization Intramolecular Sₙ2 (Ring Closure) enolate2->cyclization product Final Product cyclization->product Application_Workflow start Ethyl 1-acetyl- cyclopropanecarboxylate reaction Key Reaction (e.g., Reformatsky) start->reaction intermediate Complex Side-Chain Intermediate reaction->intermediate coupling Coupling to Quinolone Core intermediate->coupling product Bioactive Molecule (e.g., DQ-113) coupling->product

References

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 1-acetylcyclopropanecarboxylate (CAS No. 32933-03-2), a valuable building block in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. Beyond a mere presentation of data, this guide emphasizes the interpretation of spectral features, explaining the causal relationships between the molecular structure and the observed spectroscopic signatures. Methodologies for data acquisition are detailed to ensure reproducibility and validation.

Introduction and Molecular Structure

This compound is a bifunctional organic compound featuring a highly strained cyclopropane ring, a ketone, and an ester moiety. Its molecular formula is C₈H₁₂O₃ with a molecular weight of 156.18 g/mol .[1][2] The unique structural arrangement, particularly the quaternary carbon atom of the cyclopropane ring substituted with two electron-withdrawing groups, makes spectroscopic analysis a critical tool for structural confirmation and purity assessment. This guide will dissect the data from foundational analytical techniques to provide a holistic understanding of the molecule's chemical fingerprint.

Physical Properties:

  • Appearance: Colorless to light yellow liquid.[3][4]

  • Boiling Point: 144-146°C (at atmospheric pressure); 44°C (at 2 mmHg).[3][4]

  • CAS Number: 32933-03-2.

Below is the two-dimensional structure of this compound.

Caption: 2D Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of the different hydrogen environments in the molecule. The spectrum is characterized by four distinct signals, confirming the presence of the ethyl group, the acetyl group, and the diastereotopic methylene protons of the cyclopropane ring.[3]

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Causality of Signal
~4.2 Quartet (q) 2H -O-CH₂ -CH₃ The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet splitting pattern (n+1 rule, 3+1=4). Deshielding is caused by the adjacent electronegative oxygen atom.
~2.4 Singlet (s) 3H -CO-CH₃ These protons are on a methyl group attached to a carbonyl carbon. With no adjacent protons, the signal is a singlet. The carbonyl group deshields these protons.
~1.3 Triplet (t) 3H -O-CH₂-CH₃ The terminal methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 rule, 2+1=3).

| ~1.2 | Multiplet (m) | 4H | Cyclopropane CH₂ -CH₂ | The four protons on the cyclopropane ring are chemically non-equivalent due to the asymmetric substitution on C1. They exist as two sets of diastereotopic protons, leading to complex splitting patterns often observed as overlapping multiplets.[3] |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. A total of 16-32 scans are typically co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline corrections are performed manually. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected, corresponding to each carbon atom in the molecule. While specific experimental data is not readily published, a predictive analysis based on established chemical shift ranges provides a reliable spectral interpretation.[5][6]

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

Predicted Shift (δ) ppm Carbon Assignment Causality of Chemical Shift
~205 C =O (Ketone) The carbonyl carbon of the acetyl group is highly deshielded and typically appears in this downfield region.[5]
~170 C =O (Ester) The ester carbonyl carbon is also significantly deshielded, though typically found slightly upfield from a ketone carbonyl.[5]
~61 -O-C H₂-CH₃ The methylene carbon is bonded to an electronegative oxygen, causing a downfield shift.
~35 C 1 (Quaternary) The quaternary carbon of the cyclopropane ring is substituted by two carbonyl groups, leading to a downfield shift relative to unsubstituted cyclopropane carbons.
~30 -CO-C H₃ The acetyl methyl carbon is deshielded by the adjacent carbonyl group.
~16 Cyclopropane C H₂ The methylene carbons of the cyclopropane ring are highly shielded due to the ring strain and character, appearing significantly upfield. The two CH₂ carbons are non-equivalent.[7]

| ~14 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group is in a typical aliphatic region. |

Self-Validating System: The presence of eight distinct signals in the ¹³C NMR spectrum would serve as a primary validation of the proposed structure, confirming all carbon atoms are accounted for and are in unique chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is dominated by strong absorptions corresponding to its two carbonyl groups and C-O bonds.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation
~2960-2850 C-H Stretch Aliphatic (CH₂, CH₃) These absorptions are characteristic of sp³ C-H bonds in the ethyl and acetyl groups.[3]
~1740 C=O Stretch Ester The strong absorption here is indicative of the ester carbonyl group. Its position is influenced by ring strain and conjugation.[3][8]
~1715 C=O Stretch Ketone A second distinct, strong C=O stretching band is expected for the ketone. It typically appears at a slightly lower wavenumber than the ester. The exact position can be influenced by the adjacent cyclopropane ring.
~1230 Ring Deformation Cyclopropane This absorption is characteristic of the cyclopropane ring's unique vibrational modes.[3]

| ~1200-1000 | C-O Stretch | Ester | A strong band in this region corresponds to the C-O single bond stretching of the ester functional group.[8] |

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: As the compound is a liquid, the spectrum can be obtained directly using the neat liquid technique. A single drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean plates is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 156, confirming the molecular formula C₈H₁₂O₃.[3] The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral losses, primarily driven by the ketone and ester functional groups.

Table 4: Major Fragments in Mass Spectrometry

m/z Proposed Fragment Fragmentation Pathway
156 [C₈H₁₂O₃]⁺˙ Molecular Ion ([M]⁺˙)
113 [M - C₂H₅O]⁺ Loss of the ethoxy radical (-•OCH₂CH₃) from the ester.
111 [M - C₂H₅O₂]⁺ Loss of the ethyl formate radical.
85 [M - C₂H₅O₂ - CO]⁺ Subsequent loss of carbon monoxide from the m/z 111 fragment.

| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage at the ketone group. This is often a very stable and abundant fragment. |

Fragmentation Workflow:

The diagram below illustrates the primary fragmentation pathways initiated by electron ionization. The initial molecular ion can undergo several competing fragmentation reactions.

G cluster_path2 M [C₈H₁₂O₃]⁺˙ m/z = 156 (Molecular Ion) F113 [M - C₂H₅O]⁺ m/z = 113 M->F113 - •OC₂H₅ F43 [CH₃CO]⁺ m/z = 43 (Acylium Ion) M->F43 - •C₄H₅O₂ F111 [M - C₂H₅]⁺ m/z = 127 M->F111 - •C₂H₅ F85 [C₅H₇O]⁺ m/z = 83 F111->F85 - CO₂ F83 [C₄H₃O₂]⁺ m/z = 83

Caption: Key Fragmentation Pathways in EI-MS

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester, ketone, cyclopropane), and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The methodologies and interpretations presented in this guide serve as a robust reference for scientists working with this compound, ensuring accurate identification and quality control in a research or drug development setting.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Ethyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 1-acetylcyclopropanecarboxylate is a fascinating molecule characterized by a strained three-membered ring, presenting unique challenges and opportunities in stereochemical analysis and synthetic applications. This guide provides a comprehensive exploration of its molecular structure, stereochemical intricacies, and the analytical methodologies crucial for its characterization. We delve into the causality behind experimental choices for its synthesis and analysis, offering field-proven insights for professionals in drug discovery and chemical research.

Introduction: The Significance of the Cyclopropane Motif

The cyclopropane ring, a fundamental carbocycle, is a recurring motif in numerous natural products and pharmacologically active compounds.[1] Its inherent ring strain and unique electronic properties impart specific conformational constraints and metabolic stability to parent molecules, making it a valuable scaffold in medicinal chemistry.[1][2] this compound, with its geminally substituted acetyl and ethyl carboxylate groups, serves as a versatile building block for more complex molecular architectures. Understanding its structural and stereochemical nuances is paramount for its effective utilization in synthesis.

Molecular Structure and Conformational Analysis

The structure of this compound, with the chemical formula C₈H₁₂O₃, features a cyclopropane ring substituted at a single carbon with both an acetyl group and an ethyl carboxylate group.[3][4][5][6] The high degree of ring strain in the cyclopropane ring dictates much of its chemical reactivity and physical properties.

The internal bond angles of the cyclopropane ring are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. This feature gives the cyclopropane ring some character of a π-system, influencing its reactivity.

Conformational analysis of the ester and ketone substituents is crucial for understanding intermolecular interactions.[7] Rotation around the single bonds connecting the carbonyl groups to the cyclopropane ring is possible. However, steric hindrance between the ethyl group of the ester and the methyl group of the ketone will favor conformations that minimize these interactions. The relative orientation of these groups can significantly impact the molecule's polarity and its ability to bind to biological targets.

Stereochemistry: A Chiral Center

While this compound itself is achiral as it lacks a stereocenter, the introduction of substituents on the cyclopropane ring or reactions at the carbonyl groups can readily generate chiral centers. For instance, reduction of the ketone would lead to a chiral alcohol. Therefore, a thorough understanding of stereochemical principles is essential when using this molecule as a synthetic precursor.

For substituted cyclopropane derivatives, both cis/trans isomerism and enantiomerism are common. The rigid nature of the cyclopropane ring prevents rotation around the carbon-carbon bonds, leading to distinct diastereomers.

The enantiomeric resolution of chiral cyclopropane derivatives is a significant challenge and an active area of research.[8][9][10][11] Techniques such as chiral chromatography, either by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using chiral stationary phases, are instrumental in separating and quantifying enantiomers.[8][9][10][11]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various methods, often involving the cyclopropanation of a suitable precursor. One common approach is the Michael-initiated ring-closure (MIRC) reaction.[1] Another method involves the reaction of ethyl acetoacetate with 1,2-dibromoethane in the presence of a base.[12]

General Synthetic Workflow

G Reagents Ethyl Acetoacetate + 1,2-Dibromoethane Reaction Cyclization Reaction Reagents->Reaction Base Base (e.g., NaOEt) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides valuable information about the different chemical environments of the protons in the molecule.

    • The cyclopropane ring protons typically appear as a complex multiplet in the upfield region (δ = 1.1-1.4 ppm).[3]

    • The ethyl group of the ester shows a characteristic quartet for the methylene protons (δ ≈ 4.1-4.3 ppm) and a triplet for the methyl protons (δ ≈ 1.2-1.3 ppm).[3]

    • The methyl protons of the acetyl group appear as a singlet at approximately δ = 2.3-2.6 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum confirms the presence of the different carbon atoms.

    • The carbonyl carbons of the ester and ketone will have characteristic downfield shifts (typically > 170 ppm).

    • The carbons of the cyclopropane ring appear at relatively high field due to their unique hybridization.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present.[13][14]

  • A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester.[3]

  • The C=O stretch of the ketone is also expected in this region, often slightly lower in wavenumber than the ester.[3][15]

  • The C-H stretching vibrations of the cyclopropane ring and the alkyl groups are observed in the 2850-3000 cm⁻¹ region.[3]

  • A band around 1230 cm⁻¹ can be attributed to the cyclopropane ring deformation.[3]

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • The molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 156.18.[3][4]

  • Characteristic fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the acetyl group (-COCH₃), or cleavage of the cyclopropane ring.

Quantitative Data Summary
Spectroscopic DataCharacteristic Values
¹H NMR Chemical Shifts (δ, ppm)
Cyclopropane Protons1.1 - 1.4 (m)
Ester Methylene Protons (-OCH₂CH₃)~4.1 - 4.3 (q)
Ester Methyl Protons (-OCH₂CH₃)~1.2 - 1.3 (t)
Acetyl Methyl Protons (-COCH₃)~2.3 - 2.6 (s)
IR Absorption Frequencies (cm⁻¹)
C=O Stretch (Ester)~1740
C=O Stretch (Ketone)~1715
C-H Stretch2850 - 3000
Cyclopropane Ring Deformation~1230
Mass Spectrometry (m/z)
Molecular Ion ([M]⁺)156.18

Experimental Protocols

Protocol for Synthesis of this compound

Objective: To synthesize this compound via a base-catalyzed cyclization.

Materials:

  • Ethyl acetoacetate

  • 1,2-Dibromoethane

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add ethyl acetoacetate dropwise at room temperature. After the addition is complete, add 1,2-dibromoethane dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Rationale for Experimental Choices:

  • Sodium ethoxide: A strong base is required to deprotonate the α-carbon of ethyl acetoacetate, forming the nucleophilic enolate.

  • Anhydrous conditions: The presence of water would lead to the hydrolysis of the ester and quenching of the enolate.

  • Reflux: Heating the reaction provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Aqueous workup: This is essential to remove any unreacted base and water-soluble byproducts. The bicarbonate wash neutralizes any remaining acidic species.

Protocol for Chiral Separation of Cyclopropane Derivatives

Objective: To separate the enantiomers of a chiral cyclopropane derivative using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Racemic mixture of the chiral cyclopropane derivative

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral stationary phase column (e.g., Chiralcel OD, Chiralpak IA)[9][11]

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.

  • HPLC System Setup: Equilibrate the chiral column with the chosen mobile phase (e.g., a mixture of hexane and isopropanol).[9] The optimal mobile phase composition will need to be determined experimentally.

  • Injection: Inject the sample onto the HPLC column.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis: The two enantiomers should appear as two separate peaks in the chromatogram. The retention times and peak areas can be used to determine the enantiomeric excess (ee) of the mixture.

Rationale for Experimental Choices:

  • Chiral Stationary Phase: The stationary phase contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.

  • Mobile Phase: The composition of the mobile phase is critical for achieving good separation. The polarity of the mobile phase affects the interaction between the analytes and the stationary phase.

  • UV Detector: Many cyclopropane derivatives containing chromophores (like the acetyl group) can be detected by UV absorbance.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis RacemicSample Racemic Cyclopropane Derivative Dissolve Dissolve in Mobile Phase RacemicSample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral Column (e.g., Chiralcel OD) Inject->Column Elution Isocratic Elution (Hexane/IPA) Column->Elution Detector UV Detection Elution->Detector Chromatogram Chromatogram with Two Peaks Detector->Chromatogram Analysis Determine Retention Times and Peak Areas Chromatogram->Analysis ee_Calc Calculate Enantiomeric Excess (ee) Analysis->ee_Calc

Caption: Workflow for the chiral separation of cyclopropane derivatives by HPLC.

Conclusion

This compound is a structurally rich molecule whose utility in organic synthesis is underscored by the unique properties of its cyclopropane ring. A thorough understanding of its molecular structure, conformational preferences, and stereochemical potential is critical for its successful application in the development of novel chemical entities. The analytical techniques and experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to confidently work with this versatile compound and its derivatives. The principles of stereoselective synthesis and chiral analysis discussed herein are broadly applicable to the wider class of cyclopropane-containing molecules, highlighting their continued importance in modern chemistry.

References

Ethyl 1-acetylcyclopropanecarboxylate: A Technical Guide to Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties—possessing both sp² and sp³ character—confer a range of desirable attributes to parent molecules. These include enhanced metabolic stability, increased potency, improved membrane permeability, and the ability to modulate pKa, all of which are critical considerations in drug development[1]. The cyclopropyl ring can act as a bioisosteric replacement for other functional groups, offering a tool to fine-tune the pharmacological profile of a lead compound[2]. Ethyl 1-acetylcyclopropanecarboxylate (EACC), with its dual functionality of a ketone and an ester group attached to the cyclopropane core, represents a versatile and highly strategic building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, and a practical exploration of its application in the synthesis of potential therapeutic agents.

Commercial Availability and Trusted Suppliers

This compound is readily available from a number of reputable chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, key considerations for researchers and procurement managers include purity, available quantities, lead times, and the availability of comprehensive technical documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Purity levels typically range from 95% to over 98%, with higher purity grades being essential for sensitive applications in drug discovery to avoid the introduction of unwanted impurities into synthetic pathways.

Supplier Product Number CAS Number Purity Notes
Sigma-Aldrich GG-070332933-03-295%Available as a liquid.[3]
TCI (Tokyo Chemical Industry) E144232933-03-2>98.0% (GC)Offered as a colorless to light yellow clear liquid.[4][5]
Smolecule S189156432933-03-2In StockMarketed for research purposes, not for human or veterinary use.[6]
AChemBlock P3879132933-03-295%Novel building blocks for research applications.
Chemspace CSCS0001217907632933-03-2MultipleA platform connecting various suppliers.[7]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the formation of its carboxylic acid precursor, 1-acetylcyclopropanecarboxylic acid, followed by a standard esterification. The initial cyclopropanation reaction is a robust procedure adapted from a well-established protocol in Organic Syntheses, which utilizes a phase-transfer catalyzed reaction of ethyl acetoacetate and 1,2-dibromoethane. This method is known for its reliability and scalability.

Step 1: Synthesis of 1-acetylcyclopropanecarboxylic Acid

This procedure is based on the method described by Singh and Danishefsky in Organic Syntheses for the preparation of doubly activated cyclopropanes[4]. The reaction proceeds via the deprotonation of ethyl acetoacetate, which then undergoes a Michael-initiated ring closure (MIRC) with 1,2-dibromoethane. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.

Experimental Protocol: Synthesis of 1-acetylcyclopropanecarboxylic Acid

Materials:

  • Ethyl acetoacetate

  • 1,2-dibromoethane

  • 50% Sodium hydroxide solution

  • Triethylbenzylammonium chloride (TEBAC)

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Activated carbon

Procedure:

  • To a 2-L three-necked flask equipped with a mechanical stirrer, add a 1-L solution of 50% aqueous sodium hydroxide.

  • At room temperature (25°C), add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the vigorously stirred solution.

  • To this suspension, add a mixture of 80.0 g (0.5 mol) of ethyl acetoacetate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Continue to stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

  • Cool the mixture in an ice bath to 15°C with magnetic stirring.

  • Carefully acidify the mixture by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of diethyl ether.

  • Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of diethyl ether.

  • Combine the ether extracts, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • The solvent is removed by rotary evaporation to yield crude 1-acetylcyclopropanecarboxylic acid. The expected yield is approximately 69%[4].

Step 2: Fischer Esterification to this compound

The crude 1-acetylcyclopropanecarboxylic acid is then converted to its ethyl ester via a Fischer esterification. This is a classic acid-catalyzed esterification reaction where the carboxylic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The excess ethanol serves to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification

Materials:

  • Crude 1-acetylcyclopropanecarboxylic acid (from Step 1)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolve the crude 1-acetylcyclopropanecarboxylic acid in a large excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-acetylcyclopropanecarboxylic Acid cluster_step2 Step 2: Fischer Esterification A Ethyl Acetoacetate + 1,2-Dibromoethane B Phase Transfer Catalysis (NaOH, TEBAC) A->B C Acidification (HCl) B->C D Extraction & Isolation C->D E 1-acetylcyclopropanecarboxylic Acid D->E F Ethanol (excess) + H₂SO₄ (cat.) E->F Precursor G Reflux F->G H Workup & Purification G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Application in the Synthesis of Pharmaceutical Scaffolds: Spirooxindoles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. One such class of compounds is the spirooxindoles, which are known to exhibit a range of biological activities, including anticancer properties[8]. The ketone and ester functionalities of EACC allow for a variety of chemical transformations to construct the spirocyclic core.

The following is a representative workflow illustrating how this compound could be utilized in the synthesis of a spiro[cyclopropane-1,3'-indolin]-2'-one derivative, a key scaffold in medicinal chemistry.

Illustrative Workflow: Synthesis of a Spirooxindole Precursor

This hypothetical workflow is based on established organic chemistry principles and the known reactivity of the starting materials.

Step A: Knoevenagel Condensation The active methylene group of the ester in this compound can be condensed with an isatin derivative (a protected form of 2,3-dioxoindole) in a Knoevenagel condensation. This reaction forms a key carbon-carbon bond and sets the stage for the subsequent cyclization.

Step B: Michael Addition and Cyclization The acetyl group of EACC can be enolized and participate in an intramolecular Michael addition to the newly formed double bond. This cascade reaction would lead to the formation of the spiro[cyclopropane-1,3'-indolin]-2'-one core.

Step C: Further Functionalization The resulting spirooxindole can be further functionalized. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Application_Workflow Start This compound Step1 Step A: Knoevenagel Condensation Start->Step1 Isatin Isatin Derivative Isatin->Step1 Intermediate1 Condensation Product Step1->Intermediate1 Step2 Step B: Intramolecular Michael Addition/Cyclization Intermediate1->Step2 Spirooxindole Spiro[cyclopropane-1,3'-indolin]-2'-one Scaffold Step2->Spirooxindole Step3 Step C: Further Functionalization (e.g., Hydrolysis, Amidation) Spirooxindole->Step3 Final_Products Library of Potential Anticancer Agents Step3->Final_Products

Caption: Potential application of EACC in drug discovery.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential for applications in drug discovery and development. Its unique combination of a strained cyclopropane ring and orthogonal ketone and ester functionalities makes it an attractive starting material for the synthesis of complex and biologically active molecules. The reliable synthesis of its precursor, coupled with standard esterification methods, ensures a consistent supply for research and development activities. As the demand for novel therapeutic agents with improved pharmacological profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the design and synthesis of next-generation medicines.

References

Key reactive sites on the Ethyl 1-acetylcyclopropanecarboxylate molecule.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Reactive Sites of Ethyl 1-acetylcyclopropanecarboxylate for Drug Development Professionals

Abstract

This compound is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique trifecta of reactive sites—an ethyl ester, an acetyl group, and a strained cyclopropane ring—offers a rich landscape for molecular elaboration. This guide provides an in-depth analysis of these reactive centers, elucidating the underlying chemical principles and offering field-proven insights into their manipulation. Detailed experimental protocols for key transformations are provided, underpinned by mechanistic understanding to empower researchers in the rational design of novel synthetic pathways.

Introduction: The Strategic Value of this compound in Synthesis

This compound (EACC) is a colorless liquid with the molecular formula C₈H₁₂O₃.[1] It serves as a valuable building block in organic synthesis, particularly for the creation of complex molecules containing the cyclopropane motif, a structural element known to enhance metabolic stability, potency, and other desirable pharmacokinetic properties in drug candidates.[2] The strategic importance of EACC lies in the orthogonal reactivity of its three primary functional domains, allowing for selective chemical modifications. This guide will dissect the reactivity of each of these sites, providing a comprehensive technical overview for researchers and drug development professionals.[1][3]

The Ester Group: A Gateway to Diverse Functionality

The ethyl ester moiety is a classic functional group that provides a reliable handle for a variety of chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: Accessing the Carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions. The choice of conditions is often dictated by the stability of other functional groups within the molecule.

2.1.1. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction that is typically driven to completion by using a large excess of water.[4][5] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.[2][6]

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of water and a co-solvent such as dioxane or THF to ensure miscibility.

  • Acid Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (typically 10-20 mol%).

  • Heating: Heat the reaction mixture to reflux (the temperature will depend on the co-solvent used) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylcyclopropanecarboxylic acid.

2.1.2. Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that is often preferred for its high yields and simpler product isolation.[7][8] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ethanol.[9][10]

Experimental Protocol: Saponification of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and water in a round-bottom flask.

  • Base Addition: Add a stoichiometric amount or a slight excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to accelerate the reaction, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the alcohol solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt, precipitating the carboxylic acid.

  • Isolation: Collect the solid carboxylic acid by filtration or extract the aqueous layer with an organic solvent if the acid is soluble.

Transesterification: Modifying the Ester Group

Transesterification allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol under acidic or basic catalysis.[11][12] This reaction is an equilibrium process, and it is often driven to completion by using the desired alcohol as the solvent.[12]

Experimental Protocol: Acid-Catalyzed Transesterification to a Benzyl Ester

  • Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of benzyl alcohol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Reaction Conditions: Heat the mixture, and if possible, remove the ethanol byproduct by distillation to drive the equilibrium towards the product.

  • Workup and Purification: After completion, neutralize the acid, remove the excess benzyl alcohol under vacuum, and purify the resulting benzyl 1-acetylcyclopropanecarboxylate by column chromatography.

Reduction: Formation of a Primary Alcohol

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[13][14] Weaker reducing agents such as sodium borohydride are generally not effective for ester reduction.[14] The reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol.[13]

Experimental Protocol: Reduction of this compound with LiAlH₄

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (a molar excess, typically 1.5-2.0 eq) in a dry ethereal solvent such as anhydrous diethyl ether or THF.

  • Substrate Addition: Cool the suspension in an ice bath and add a solution of this compound (1.0 eq) in the same dry solvent dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting aluminum salts and wash thoroughly with an organic solvent. Dry the filtrate and concentrate to yield (1-(hydroxymethyl)cyclopropyl)ethan-1-one.

The Acetyl Group: A Hub for Carbon-Carbon Bond Formation

The acetyl group, a ketone, is a prime site for the formation of new carbon-carbon bonds through reactions such as the Wittig reaction and aldol condensation.

Wittig Reaction: Olefination of the Ketone

The Wittig reaction transforms the acetyl group into an alkene by reacting it with a phosphonium ylide.[15][16] This reaction is a powerful tool for introducing a double bond with control over its stereochemistry depending on the nature of the ylide.[15]

Experimental Protocol: Wittig Reaction with this compound

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in dry THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) to generate the ylide.

  • Reaction with Ketone: To the resulting ylide solution, add a solution of this compound in dry THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product, ethyl 1-(prop-1-en-2-yl)cyclopropanecarboxylate, is purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Aldol Condensation: Formation of β-Hydroxy Ketones

The acetyl group possesses α-protons that can be deprotonated by a base to form an enolate, which can then act as a nucleophile in an aldol addition or condensation reaction.[17][18]

Experimental Protocol: Aldol Addition with Benzaldehyde

  • Reaction Setup: Dissolve this compound and benzaldehyde in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a base, such as sodium hydroxide, dropwise.

  • Reaction: Stir the reaction at room temperature and monitor for the formation of the β-hydroxy ketone product.

  • Workup and Purification: Neutralize the reaction with dilute acid and extract the product with an organic solvent. Purify the resulting aldol adduct by column chromatography.

The Cyclopropane Ring: A Strained System Primed for Ring-Opening

The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. This reactivity can be harnessed to generate linear carbon chains with defined stereochemistry. The presence of the electron-withdrawing acetyl and ester groups activates the cyclopropane ring, making it a "donor-acceptor" cyclopropane, which is particularly prone to nucleophilic ring-opening.[19]

Nucleophilic Ring-Opening

Activated cyclopropanes readily undergo ring-opening upon treatment with nucleophiles.[3][20][21] The reaction is analogous to a Michael addition, where the nucleophile attacks one of the carbons of the cyclopropane ring, leading to the cleavage of a C-C bond.[3]

Experimental Protocol: Thiophenol-Mediated Ring-Opening

  • Reaction Setup: In a suitable solvent such as DMSO, dissolve this compound.

  • Nucleophile Addition: Add thiophenol and a base, such as potassium carbonate, to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction involves the attack of the thiophenolate anion on a cyclopropyl carbon, leading to the opening of the ring.

  • Workup and Purification: After the reaction is complete, add water and extract the product with an organic solvent. Purify the resulting linear thioether by column chromatography.

Palladium-Catalyzed Ring-Opening

Transition metals, particularly palladium, can catalyze the ring-opening of cyclopropyl ketones to form α,β-unsaturated ketones.[1][22] These reactions often proceed with high stereoselectivity.[22]

Experimental Protocol: Palladium-Catalyzed Ring-Opening

  • Reaction Setup: In a sealed tube, combine this compound, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., a phosphine ligand) in an appropriate solvent like toluene.

  • Heating: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and monitor its progress.

  • Workup and Purification: Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent. Purify the resulting unsaturated product by column chromatography.

Summary of Reactive Sites and Transformations

Reactive SiteTransformationReagents and ConditionsProduct Type
Ethyl Ester Acid-Catalyzed HydrolysisH₃O⁺, heatCarboxylic Acid
Saponification1. NaOH, H₂O/EtOH 2. H₃O⁺Carboxylic Acid
TransesterificationR'OH, H⁺ or RO⁻New Ester
Reduction1. LiAlH₄, Et₂O 2. H₂OPrimary Alcohol
Acetyl Group Wittig ReactionPh₃P=CHR, THFAlkene
Aldol AdditionAldehyde/Ketone, Baseβ-Hydroxy Ketone
Cyclopropane Ring Nucleophilic Ring-OpeningNu⁻ (e.g., RS⁻), BaseLinear Chain
Pd-Catalyzed Ring-OpeningPd(0) catalyst, heatUnsaturated Ketone

Visualizing Reaction Pathways

Workflow for Selective Functionalization

G EACC This compound Carboxylic_Acid 1-Acetylcyclopropanecarboxylic Acid EACC->Carboxylic_Acid Hydrolysis Primary_Alcohol (1-(Hydroxymethyl)cyclopropyl)ethan-1-one EACC->Primary_Alcohol Reduction (LiAlH4) Alkene Ethyl 1-(prop-1-en-2-yl)cyclopropanecarboxylate EACC->Alkene Wittig Reaction Linear_Thioether Ring-Opened Thioether EACC->Linear_Thioether Nucleophilic Ring-Opening G cluster_0 Saponification Mechanism Ester Ester + OH⁻ Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Carboxylate Carboxylate + EtOH Intermediate->Carboxylate Collapse & Proton Transfer

References

Thermal stability and decomposition of Ethyl 1-acetylcyclopropanecarboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 1-acetylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thermal Landscape of a Unique Moiety

This compound is a fascinating molecule, combining the reactivity of a β-keto ester with the inherent ring strain of a cyclopropane group. This unique structural combination makes it a valuable building block in organic synthesis and potentially in the development of novel pharmaceuticals. However, these same features present questions regarding its thermal stability. Understanding how this molecule behaves at elevated temperatures is paramount for safe handling, process optimization, and ensuring the integrity of any final product.

This guide provides a comprehensive overview of the predicted thermal behavior of this compound. In the absence of extensive publicly available experimental data on this specific compound, we will leverage established principles of organic chemistry and thermal analysis of analogous structures to predict its decomposition pathways. Furthermore, we will provide detailed experimental protocols for researchers to rigorously characterize its thermal properties.

Molecular Profile and Predicted Thermal Liabilities

This compound is a colorless liquid with a boiling point of 144-146°C.[1] Its structure contains two key functionalities that are susceptible to thermal degradation: the β-keto ester group and the cyclopropane ring.

  • The β-Keto Ester Moiety: β-keto esters are known to undergo hydrolysis and decarboxylation, particularly under acidic or basic conditions, and at elevated temperatures.[2][3] The presence of the ketone at the β-position facilitates the loss of the carboxyl group as carbon dioxide.

  • The Cyclopropane Ring: The three-membered ring of cyclopropane possesses significant ring strain (approximately 27 kcal/mol), making it susceptible to ring-opening reactions at high temperatures.[4] Thermal rearrangements of cyclopropanes to propenes are well-documented phenomena.[5]

Based on these structural features, we can predict several potential thermal decomposition pathways for this compound.

Predicted Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through one or more of the following pathways:

  • Decarboxylation: The β-keto ester can undergo decarboxylation to yield 1-acetylcyclopropane and carbon dioxide. This is often a lower-energy pathway for β-keto acids, which can be formed by hydrolysis of the ester.

  • Ring-Opening: The strained cyclopropane ring can open to form various isomeric structures. This could be followed by further fragmentation.

  • Ester Pyrolysis: The ethyl ester itself can undergo thermal decomposition, typically through a concerted six-membered ring transition state (a type of Ei reaction), to yield acetic acid and ethylene.[6][7]

The following diagram illustrates these potential decomposition pathways.

Caption: Predicted thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Characterization

A thorough investigation of the thermal stability of this compound requires a multi-faceted approach, employing several analytical techniques. The following workflow is recommended.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Decomposition Product Identification cluster_data Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) TGA->GCMS Evolved Gas Analysis Data Thermal Stability Profile Decomposition Kinetics Product Identification TGA->Data DSC->Data GCMS->Data

Caption: Recommended experimental workflow for thermal characterization.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the enthalpy changes associated with thermal events such as melting and decomposition.

Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. A pinhole in the lid can be used if significant gas evolution is expected, but a hermetic seal is preferred for initial analysis to prevent evaporative loss before decomposition.

  • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., -50°C) to observe any low-temperature phase transitions.

    • Ramp the temperature to a point beyond the decomposition temperature observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate melting, while exothermic peaks will indicate decomposition or other energetic events. The area under the peak corresponds to the enthalpy change of the transition.

Evolved Gas Analysis by GC-MS

Objective: To identify the volatile products of thermal decomposition.

Protocol:

  • Instrument: A TGA instrument coupled to a gas chromatograph-mass spectrometer (TGA-GC-MS).

  • TGA Conditions: Use the same TGA method as described in section 2.1.

  • GC-MS Interface: The transfer line from the TGA to the GC should be heated to prevent condensation of the evolved gases.

  • GC-MS Method:

    • GC Column: A suitable capillary column for separating small, volatile organic molecules (e.g., a DB-5ms or equivalent).

    • Temperature Program: An appropriate temperature program to separate the expected decomposition products.

    • MS Detection: Scan a mass range of m/z 10-300 to identify the eluted compounds by their mass spectra.

  • Data Analysis: Identify the components in the chromatogram by comparing their mass spectra to a library (e.g., NIST).

Expected Data and Interpretation

The combination of these techniques will provide a comprehensive thermal profile of this compound. The following table summarizes the expected data.

ParameterTechniqueExpected Result/Interpretation
Melting Point (T_m) DSCAn endothermic peak corresponding to the solid-to-liquid phase transition. The literature value is -14°C.[1]
Onset of Decomposition (T_onset) TGAThe temperature at which significant mass loss begins. This is a key indicator of thermal stability.
Mass Loss Profile TGAThe number of steps in the mass loss curve can indicate a multi-stage decomposition process.
Decomposition Enthalpy (ΔH_decomp) DSCAn exothermic peak is expected for decomposition. The magnitude of the enthalpy provides information on the energy released.
Decomposition Products GC-MSIdentification of volatile products will confirm the decomposition pathways (e.g., detection of CO₂, ethylene, acetic acid, and ring-opened isomers).

Safety and Handling

While specific long-term toxicity data is limited, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and respiratory irritation.[1][8][9]

Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry place away from heat and ignition sources.

Given the potential for energetic decomposition at elevated temperatures, it is crucial to handle this compound with care, especially when performing thermal analysis.

Conclusion

This compound presents a unique combination of chemical functionalities that make it a compound of interest in synthetic chemistry. A thorough understanding of its thermal stability is essential for its safe and effective use. This guide provides a predictive framework for its thermal decomposition and a set of robust experimental protocols for its characterization. By following this guidance, researchers can obtain the critical data needed to confidently work with this versatile molecule.

References

Solubility of Ethyl 1-acetylcyclopropanecarboxylate in common organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 1-acetylcyclopropanecarboxylate in Common Organic Solvents

Abstract

This compound is a versatile chemical intermediate characterized by its unique strained cyclopropane ring and dual ketone and ester functional groups.[1] Its solubility profile is a critical parameter for its application in chemical synthesis, purification, and formulation development. This technical guide provides a comprehensive analysis of the theoretical principles governing its solubility in common organic solvents. We present a detailed, field-proven experimental protocol for the systematic determination of its solubility, grounded in established laboratory techniques. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this compound's behavior in solution.

Introduction to this compound

This compound (CAS No. 32933-03-2) is a colorless liquid with a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol .[1][2] The molecule's structure, featuring a compact cyclopropane ring, an ethyl ester group, and an acetyl (ketone) group, dictates its physicochemical properties and, consequently, its solubility.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₁₂O₃[1]

  • Molecular Weight: 156.18 g/mol [2]

  • Appearance: Colorless to light yellow liquid[1][3]

  • Boiling Point: 144-146°C[1]

  • Functional Groups: Ester, Ketone[1]

  • Calculated LogP: 1.14[4]

  • Hydrogen Bond Acceptors: 2 (carbonyl oxygens)[4]

  • Hydrogen Bond Donors: 0[4]

The presence of two carbonyl groups makes the molecule polar and capable of acting as a hydrogen bond acceptor. However, the absence of hydrogen bond donors and the presence of a significant nonpolar hydrocarbon backbone (ethyl and cyclopropyl groups) result in a molecule of intermediate polarity. The calculated LogP of 1.14 suggests a moderate preference for lipophilic environments over aqueous ones.[4] General literature notes that the compound is soluble in most organic solvents, such as ethanol, chloroform, and ether, but insoluble in water.[1]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[5][6] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Intermolecular Forces at Play:

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are the primary forces of attraction for nonpolar solvents like hexane and toluene. The hydrocarbon portions of this compound will interact favorably with these solvents.

  • Dipole-Dipole Interactions: The polar ketone and ester functional groups create a molecular dipole, allowing for favorable interactions with other polar molecules, such as acetone, ethyl acetate, and dichloromethane.

  • Hydrogen Bonding: While this compound cannot self-associate via hydrogen bonds (it lacks a hydrogen bond donor), its carbonyl oxygens can act as hydrogen bond acceptors.[4] This is a critical interaction for its solubility in protic solvents like alcohols (e.g., ethanol, methanol).

Based on these principles, we can predict its solubility behavior across a spectrum of common laboratory solvents.

Predicted Solubility Profile

The following table synthesizes these principles to predict the solubility of this compound. This serves as a hypothesis-driven guide for experimental work.

Solvent ClassExample SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Carbon TetrachlorideVan der WaalsModerate to Good The alkyl and cyclopropyl moieties will interact favorably, but the polar functional groups may limit miscibility in all proportions.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM)Dipole-Dipole, Van der WaalsHigh / Miscible These solvents have strong dipole moments that can effectively solvate the polar ester and ketone groups of the solute. This is the best-matched class.
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-DipoleHigh / Miscible The solvent's hydroxyl group can act as a hydrogen bond donor to the solute's carbonyl oxygens, leading to strong solute-solvent interactions.
Highly Polar WaterHydrogen BondingInsoluble / Poor As a strong hydrogen-bonding network, water-water interactions are difficult to overcome for a molecule with significant nonpolar character and no H-bond donor capability.[1]

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for the qualitative and semi-quantitative determination of solubility. The protocol is designed to be self-validating and emphasizes safety.

Materials and Reagents
  • Solute: this compound (≥95% purity)

  • Solvents: High-purity grade solvents from the classes listed above (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Tetrahydrofuran, Methanol, Ethanol, Deionized Water).

  • Equipment:

    • Calibrated positive displacement pipette or analytical balance

    • Vortex mixer

    • Small (13x100 mm) test tubes or 4 mL glass vials with caps[7]

    • Test tube rack

    • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

Safety & Handling
  • Hazard Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[8]

  • Precautions: All manipulations must be performed in a well-ventilated fume hood.[8] Avoid breathing vapors.[8] Wear appropriate PPE at all times. Wash hands thoroughly after handling.[8] Consult the Safety Data Sheet (SDS) for both the solute and all solvents before beginning work.[3][8]

Experimental Workflow

The following workflow provides a systematic approach to solubility testing.

G cluster_prep Preparation cluster_addition Solute Addition & Mixing cluster_decision Observation & Iteration cluster_outcome Data Recording A 1. Label Test Tubes for Each Solvent B 2. Add 1.0 mL of Solvent to Each Tube A->B C 3. Add 20 mg of Solute to First Tube B->C D 4. Cap and Vortex for 30 seconds C->D E 5. Visually Inspect for Dissolution D->E F Is Solute Fully Dissolved? E->F G Record as 'Soluble' (>20 mg/mL). Add more solute to find saturation point. F->G Yes H Record as 'Insoluble' (<20 mg/mL). Proceed to next solvent. F->H No

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure
  • Preparation: Label a clean, dry test tube or vial for each solvent to be tested.[7]

  • Solvent Addition: Accurately dispense 1.0 mL of the first solvent into the corresponding labeled tube.

  • Initial Solute Addition: Add a precisely weighed amount (e.g., 20 mg) or a carefully measured volume of this compound to the solvent. This corresponds to an initial concentration of ~20 mg/mL.

  • Mixing: Securely cap the tube and vortex vigorously for 30 seconds to ensure thorough mixing.[9]

  • Observation: Allow the mixture to stand for 1-2 minutes. Visually inspect the solution against a dark background. Look for any undissolved liquid droplets (immiscibility) or solid particles. A completely clear, single-phase solution indicates dissolution.[5]

  • Classification & Iteration:

    • If Dissolved: The compound is soluble at this concentration. Record the result. You can proceed to add solute in further 20 mg increments, repeating steps 4-5, to determine the saturation point (semi-quantitative).

    • If Not Dissolved: The compound is poorly soluble or insoluble at this concentration. Record the result and proceed to the next solvent.

  • Data Recording: Systematically record all observations in a structured table.

Data Interpretation and Visualization

The relationship between molecular properties and solubility can be visualized to aid in the selection of solvents for a given application, such as reaction, extraction, or crystallization.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_interaction Intermolecular Forces cluster_result Result solute_polar Polar Groups (Ketone, Ester) dipole Dipole-Dipole solute_polar->dipole hbond Hydrogen Bonding (Acceptor) solute_polar->hbond low_sol Low Solubility solute_polar->low_sol Mismatch solute_nonpolar Nonpolar Groups (Alkyl, Cyclopropyl) vdw Van der Waals solute_nonpolar->vdw solvent_polar Polar Solvents (e.g., Acetone, EtOH) solvent_polar->dipole solvent_polar->hbond solvent_nonpolar Nonpolar Solvents (e.g., Hexane) solvent_nonpolar->vdw solvent_nonpolar->low_sol high_sol High Solubility dipole->high_sol hbond->high_sol vdw->high_sol

Caption: Factors influencing the solubility of the target compound.

Sample Data Table

Researchers should use a table similar to the one below to log their experimental findings.

SolventSolvent ClassAmount of Solute Added (mg)Volume of Solvent (mL)Observations (Clear/Cloudy/Two Phases)Solubility Classification
DichloromethanePolar Aprotic201.0Clear, single phaseSoluble (>20 mg/mL)
401.0Clear, single phaseSoluble (>40 mg/mL)
...1.0......
HexaneNonpolar201.0Clear, single phaseSoluble (>20 mg/mL)
WaterHighly Polar201.0Two distinct liquid phasesInsoluble

Conclusion

The solubility of this compound is dictated by its unique molecular structure, which confers an intermediate polarity. It is predicted to be highly soluble in polar aprotic and polar protic solvents due to favorable dipole-dipole interactions and its ability to accept hydrogen bonds. Its solubility in nonpolar solvents is expected to be moderate, while it remains insoluble in water. The provided experimental protocol offers a systematic and safe methodology for verifying these predictions and quantifying the solubility in solvents relevant to specific research and development applications. This foundational knowledge is essential for efficient process design, from reaction setup and workup to final product purification and formulation.

References

Safe Handling of Ethyl 1-acetylcyclopropanecarboxylate: A Guide to Hazard Mitigation and Risk Management

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the potential hazards and essential safety precautions for handling Ethyl 1-acetylcyclopropanecarboxylate (CAS No. 32933-03-2). As a versatile building block in organic synthesis and medicinal chemistry, its unique cyclopropane scaffold is of significant interest. However, understanding its toxicological and physicochemical properties is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, fostering a culture of intrinsic safety awareness.

Compound Profile and Physicochemical Characteristics

This compound is a cyclopropane derivative containing both an ester and a ketone functional group.[1] It is a colorless to light yellow liquid with a sweet odor.[1][2] A thorough understanding of its physical properties is the foundation of a robust safety assessment, as these characteristics dictate its behavior under various laboratory conditions, influencing storage, handling, and emergency response.

PropertyValueSource(s)
CAS Number 32933-03-2[3][4][5]
Molecular Formula C₈H₁₂O₃[3][4]
Molecular Weight 156.18 g/mol [4][5]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 144-146°C; 44°C @ 2 mmHg[1][2]
Melting Point -14°C[1]
Flash Point 80°C[2]
Solubility Insoluble in water; Soluble in most organic solvents (e.g., ethanol, chloroform, ether)[1]
Stability Stable under normal conditions[1][6]

Causality Insight: The compound's low water solubility means that spills are less likely to be diluted by water and may require absorbent materials for effective cleanup.[3] Its relatively high boiling point suggests it is not highly volatile at room temperature, but its classification as a combustible liquid (Flash Point > 60°C and ≤ 93°C) necessitates avoiding ignition sources.[2]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. This compound is classified as harmful through multiple exposure routes.

Hazard ClassCategoryGHS Hazard StatementSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3][4][5]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[3][4][5]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[3][4][5]
Combustible Liquid Category 4H227: Combustible liquid[2]

Signal Word: Warning [4][5]

Hazard Pictogram:

  • GHS07 (Exclamation Mark): Indicates acute toxicity (harmful), skin/eye irritation, or skin sensitization.[4][5]

Rationale: The "Harmful" classification (Category 4) indicates that acute exposure via ingestion, skin contact, or inhalation can cause significant, though not lethal, health effects.[3][4] While long-term exposure data is limited, it is noted that it may lead to skin irritation and respiratory problems.[1] The causality lies in the compound's ability to be absorbed by the body through these routes and potentially interfere with biological processes.

Risk Mitigation: Engineering and Administrative Controls

The hierarchy of controls prioritizes eliminating hazards at their source. Engineering and administrative controls are the primary lines of defense, designed to minimize the potential for exposure.

Engineering Controls

These controls involve modifying the workspace to isolate personnel from the hazard.

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area.[3][7] A certified chemical fume hood is the standard and most effective control to prevent the accumulation of vapors and minimize inhalation risk.[6][8]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8][9][10] This ensures immediate decontamination in the event of accidental contact.

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Restricted Access: Designate specific areas for handling this compound and limit access to authorized and trained personnel only.

  • Safe Work Practices:

    • Avoid breathing vapors, mist, or spray.[3][7][8]

    • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[3][8]

    • Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[3][7]

    • Keep containers securely sealed when not in use to prevent vapor release.[3]

    • Work clothes should be laundered separately from personal clothing to prevent cross-contamination.[3]

Risk_Control_Hierarchy cluster_0 Hierarchy of Controls for this compound cluster_1 Examples Eng Engineering Controls (Isolate people from hazard) Admin Administrative Controls (Change the way people work) Eng->Admin More Effective FumeHood Chemical Fume Hood Eng->FumeHood Eyewash Eyewash/Safety Shower Eng->Eyewash PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE Less Effective SOPs Standard Operating Procedures (SOPs) Admin->SOPs Training Chemical Safety Training Admin->Training Gloves Gloves PPE->Gloves Goggles Goggles / Face Shield PPE->Goggles LabCoat Lab Coat PPE->LabCoat PPE_Decision_Tree Start Task: Handling This compound q2 Is work inside a certified fume hood? Start->q2 q1 Is there a splash hazard? q3 Will there be skin contact? q1->q3 No res1 Required PPE: - Safety Goggles - Face Shield - Lab Coat - Gloves q1->res1 Yes q2->q1 Yes res3 STOP WORK Consult EHS Respirator may be required q2->res3 No res2 Required PPE: - Safety Goggles - Lab Coat - Gloves q3->res2 Yes res4 Required PPE: - Safety Goggles - Lab Coat q3->res4 No

References

An In-depth Technical Guide to the Historical Context, Discovery, and Synthesis of Ethyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Strained Ring

The cyclopropane motif, a three-membered carbocycle, is a recurring structural element in a myriad of natural products and pharmacologically active molecules. Its inherent ring strain imparts unique conformational and electronic properties, rendering it a valuable component in the design of novel therapeutics and agrochemicals.[1] Ethyl 1-acetylcyclopropanecarboxylate, a functionally rich cyclopropane derivative, serves as a versatile building block in organic synthesis, offering multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of the historical context surrounding its discovery and delves into the key synthetic methodologies developed for its preparation, offering insights for researchers in drug discovery and development.

PART 1: The Genesis - A Historical Perspective

The first documented synthesis of a derivative of 1-acetylcyclopropanecarboxylic acid is attributed to the seminal work of R. B. Woodward and E. L. Logusch in 1958.[2] While the direct synthesis of the ethyl ester is not explicitly detailed in readily available literature, their pioneering efforts in the broader context of small ring chemistry laid the groundwork for subsequent explorations into the synthesis and utility of such strained systems. The initial interest in these compounds was driven by a fundamental curiosity about the reactivity of small, strained rings and their potential as intermediates in the synthesis of more complex molecular architectures.

A significant advancement in the accessibility of this class of compounds came from the work of Singh and Danishefsky, who developed a robust method for the synthesis of 1-acetylcyclopropanecarboxylic acid using a phase-transfer catalysis approach.[3] This methodology, detailed in Organic Syntheses, provided a practical and scalable route to the carboxylic acid precursor of the title compound, thereby fueling further investigation into its chemical transformations and applications.

PART 2: A Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main strategies: intramolecular cyclization and cyclopropanation of a pre-existing double bond . Each approach offers distinct advantages and is suited to different starting materials and reaction conditions.

Methodology Starting Materials Key Reagents Advantages Disadvantages
Intramolecular Cyclization via Phase-Transfer Catalysis Ethyl acetoacetate, 1,2-dibromoethanePhase-transfer catalyst (e.g., benzyltriethylammonium chloride), Strong base (e.g., NaOH)Readily available starting materials, Good yields, ScalableRequires subsequent esterification if the carboxylic acid is the primary product
Michael-Initiated Ring Closure (MIRC) α-bromo-γ-keto esterBase (e.g., sodium ethoxide)Forms the cyclopropane ring and ester in a single stepPrecursor synthesis may be multi-stepped
Kulinkovich Cyclopropanation (Conceptual) A suitable ester precursorGrignard reagent, Titanium(IV) isopropoxideForms a cyclopropanol which can be oxidizedNot a direct route to the target molecule
Method 1: Intramolecular Cyclization of Ethyl Acetoacetate via Phase-Transfer Catalysis

This is arguably the most well-documented and practical approach to the core structure of this compound. The strategy relies on the generation of an enolate from ethyl acetoacetate, which then undergoes a tandem alkylation with 1,2-dibromoethane, followed by an intramolecular cyclization. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous base and the organic substrate.

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base deprotonates the α-carbon of ethyl acetoacetate, forming a resonance-stabilized enolate.

  • First Alkylation: The enolate acts as a nucleophile and attacks one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction.

  • Second Enolate Formation: The base deprotonates the α-carbon of the newly formed bromo-intermediate.

  • Intramolecular Cyclization: The resulting enolate undergoes an intramolecular SN2 reaction, displacing the bromide and forming the cyclopropane ring.

G cluster_0 Enolate Formation cluster_1 Alkylation & Cyclization A Ethyl Acetoacetate B Enolate A->B Base (e.g., NaOH) D Bromo-intermediate B->D Alkylation C 1,2-Dibromoethane C->D E This compound D->E Intramolecular Cyclization G A α-halo-γ-keto ester B Enolate A->B Base C This compound B->C Intramolecular S_N2

References

Methodological & Application

Application Notes & Protocols: The Dual Reactivity of Ethyl 1-acetylcyclopropanecarboxylate in C-C Bond Forming Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 1-acetylcyclopropanecarboxylate is a uniquely functionalized building block for advanced organic synthesis. Its structure, featuring a strained cyclopropane ring activated by two distinct carbonyl moieties (an acetyl group and an ethyl ester), imparts a dual reactivity profile. This guide explores its application in two mechanistically distinct, yet synthetically valuable, carbon-carbon bond-forming strategies. Firstly, we detail its use as a conventional Michael donor , where the enolizable acetyl group serves as the nucleophilic component. Secondly, we explore the more nuanced pathway of homologous Michael addition , where the activated cyclopropane ring itself undergoes nucleophilic attack and subsequent ring-opening. This document provides the theoretical basis, mechanistic diagrams, and detailed, adaptable protocols for researchers engaged in synthetic chemistry and drug development.

Scientific Foundation: Principles of Reactivity

The synthetic utility of this compound stems from two core chemical principles that can be selectively exploited based on reaction conditions.

As a Classical Michael Donor

The Michael addition is a cornerstone of C-C bond formation, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] In this context, the α-protons of the acetyl group on this compound are acidic due to the resonance stabilization provided by the adjacent carbonyl. Treatment with a suitable base generates a stabilized enolate, which can then act as a potent nucleophile in a classical Michael reaction.[3][4] This pathway preserves the cyclopropane ring in the final product.

In Homologous Michael Additions (Nucleophilic Ring-Opening)

Donor-acceptor cyclopropanes, like the title compound, are susceptible to nucleophilic ring-opening. The significant ring strain of the cyclopropane ring, combined with the electron-withdrawing nature of the acetyl and ester groups, polarizes and weakens the distal C-C bond.[5] This allows the cyclopropane to function as a 1,3-dipole synthon. A nucleophile attacks one of the carbons bearing the activating groups, leading to the cleavage of the opposite C-C bond and forming a new, acyclic enolate intermediate.[6] This process, often referred to as a homologous Michael addition, results in a 1,5-dicarbonyl system or a related derivative, providing a powerful method for constructing complex linear carbon skeletons.

Pathway A: Application as a Classical Michael Donor

This pathway is ideal for synthesizing highly functionalized cyclopropane derivatives, which are valuable motifs in medicinal chemistry.[7] The reaction proceeds by forming an enolate from the acetyl moiety, which then attacks a suitable Michael acceptor.

Mechanistic Pathway

The process involves three key steps:

  • Deprotonation: A base abstracts a proton from the carbon alpha to the acetyl group, forming a resonance-stabilized enolate.

  • Conjugate Addition: The enolate nucleophile attacks the β-carbon of an α,β-unsaturated Michael acceptor.

  • Protonation: The resulting enolate intermediate is protonated during workup to yield the final Michael adduct.[2]

Figure 1: Mechanism of this compound as a Michael donor.

Protocol 1: General Procedure for Michael Addition

This protocol is an adaptable template for the reaction with a generic acceptor like methyl vinyl ketone (MVK). Optimization of base, solvent, and temperature may be required for different substrates.

Materials:

  • This compound (1.0 equiv)

  • Michael Acceptor (e.g., Methyl Vinyl Ketone, 1.1 equiv)

  • Base (e.g., Sodium Ethoxide, 1.1 equiv, or catalytic DBU, 0.2 equiv)

  • Anhydrous Solvent (e.g., Ethanol, THF, or Toluene)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and anhydrous solvent (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the base portion-wise (if solid) or dropwise (if liquid/solution). Rationale: A controlled addition of the base at low temperature minimizes self-condensation and other side reactions.

  • Enolate Formation: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Acceptor Addition: Add the Michael acceptor dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Collection

Systematic evaluation of reaction parameters is crucial for optimization. Data should be recorded as follows:

Michael AcceptorBase (equiv)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
Methyl Vinyl KetoneNaOEt (1.1)EtOH0 to RT12RecordN/A
AcrylonitrileDBU (0.2)THFRT8RecordN/A
Diethyl FumarateNaH (1.1)TolueneRT24RecordRecord
User-definedUser-definedUser-definedUser-definedRecordRecordRecord

Pathway B: Application in Homologous Michael Additions

This pathway leverages the inherent ring strain of the cyclopropane to achieve a ring-opening addition, providing access to valuable 1,5-dicarbonyl compounds and their analogues. This transformation is particularly effective with soft nucleophiles.

Mechanistic Pathway
  • Nucleophilic Attack: A nucleophile, such as the enolate of diethyl malonate, attacks one of the electrophilic cyclopropyl carbons.

  • Ring Opening: This attack induces the cleavage of the distal C-C bond, transferring the negative charge to the carbon bearing the acetyl group, forming a new, acyclic enolate.

  • Protonation: The enolate is protonated upon acidic workup to yield the final linear product.[5]

Figure 2: Mechanism of homologous Michael addition via nucleophilic ring-opening.

Protocol 2: Ring-Opening with Diethyl Malonate

This protocol outlines the reaction of this compound with a classic soft carbon nucleophile, diethyl malonate.

Materials:

  • This compound (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium Ethoxide (NaOEt, 1.3 equiv)

  • Anhydrous Ethanol (EtOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Nucleophile Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous ethanol and sodium ethoxide. Stir until dissolved. Add diethyl malonate dropwise and stir for 20 minutes at room temperature to pre-form the enolate. Rationale: Pre-forming the malonate enolate ensures it is the active nucleophile, preventing the base from simply deprotonating the cyclopropane substrate.

  • Substrate Addition: Add a solution of this compound in a small amount of anhydrous ethanol to the enolate solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Workup: After cooling to room temperature, carefully neutralize the mixture with 1 M HCl until it is slightly acidic (pH ~6).

  • Extraction and Purification: Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.

Expected Outcomes from Analogous Systems

While specific data for this compound is sparse, literature on other donor-acceptor cyclopropanes demonstrates the broad applicability of this reaction.[5][6]

Nucleophile (Nu:⁻)Catalyst/BaseSolventProduct TypeReported Yield Range (Analogous Systems)
MalonatesNaOEtEtOH1,5-Dicarbonyl derivativeGood to Excellent
ThiolsDBUCH₂Cl₂Thioether derivativeHigh
Amines- (neat)-Amino-keto-esterModerate to High[8]
Organocuprates-THFAlkylated keto-esterGood

General Experimental Workflow

A successful experimental campaign relies on a systematic and logical progression of steps, from initial setup to final analysis.

A Reaction Planning (Stoichiometry, Solvent, Temp) B Setup of Inert Atmosphere Apparatus (Flame-dried glassware, N₂/Ar) A->B C Reagent Addition (Controlled, Temperature Monitored) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Aqueous Workup (Quenching, Extraction) D->E Upon Completion F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Figure 3: A generalized workflow for performing and analyzing the described reactions.

Summary and Outlook

This compound is a versatile and powerful reagent for constructing complex molecular architectures. By careful selection of the nucleophile and reaction conditions, chemists can steer the reaction towards two distinct outcomes:

  • Cyclopropane Retention: Using it as a classical Michael donor to create more elaborate cyclopropane structures.

  • Ring-Opening: Employing it in homologous Michael additions to generate functionalized, linear 1,5-dicarbonyl systems.

This dual reactivity makes it an invaluable tool for academic research, process development, and the discovery of new chemical entities in the pharmaceutical and agrochemical industries. Future work could explore the diastereoselective and enantioselective variants of these transformations using chiral catalysts to further enhance the synthetic utility of this remarkable building block.[9][10]

References

Application Notes & Protocols: Ethyl 1-acetylcyclopropanecarboxylate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-acetylcyclopropanecarboxylate is a unique and highly functionalized building block in organic synthesis.[1][2] Its structure, featuring a strained three-membered ring flanked by two distinct electrophilic carbonyl centers, provides a powerful platform for constructing complex heterocyclic systems. The inherent ring strain of the cyclopropane moiety is the key to its reactivity, enabling a variety of ring-opening and subsequent cyclocondensation reactions.[3][4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this versatile reagent in the synthesis of medicinally relevant pyrimidines and pyridazines. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the causality behind experimental choices.

The Core Principle: Strain-Release-Driven Annulation

The synthetic utility of this compound hinges on a two-stage process: nucleophilic-triggered ring opening followed by intramolecular cyclization. The high bond-angle strain of the cyclopropane ring makes it susceptible to cleavage. A nucleophilic attack on either the ketone or ester carbonyl group can initiate a cascade that opens the ring, forming a linear 1,5-dicarbonyl intermediate. This intermediate is perfectly poised to react with a dinucleophile, leading to the formation of a stable six-membered heterocyclic ring.

The general workflow can be visualized as follows:

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclocondensation A This compound B Nucleophilic Attack (e.g., by dinucleophile) A->B Reagent C Strained Ring Cleavage B->C D Linear 1,5-Dicarbonyl Intermediate C->D E Intramolecular Condensation D->E Dinucleophile incorporated F Dehydration/ Aromatization E->F G Final Heterocyclic Product (e.g., Pyrimidine, Pyridazine) F->G G A This compound + Guanidine B Nucleophilic attack by guanidine on acetyl group A->B Base (e.g., NaOEt) C Ring-opening to form 1,5-dicarbonyl intermediate B->C D Intramolecular cyclization C->D E Dehydration D->E F 2-Amino-4-methyl-6-hydroxypyrimidine Derivative E->F G A 1,5-Dicarbonyl Intermediate + Hydrazine B Double condensation to form Dihydropyridazine A->B Acetic Acid (catalyst) C Oxidation B->C e.g., MnO₂, DDQ, or air D Substituted Pyridazine C->D

References

Ethyl 1-acetylcyclopropanecarboxylate: A Versatile Building Block for Medicinally Relevant Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is a constant endeavor. The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful tool in this pursuit. Its unique structural and electronic properties, including inherent rigidity and increased p-character in its C-C bonds, offer medicinal chemists a valuable strategy to fine-tune the bioactivity, metabolic stability, and pharmacokinetic profiles of drug candidates[1]. Ethyl 1-acetylcyclopropanecarboxylate, a readily accessible and highly functionalized building block, serves as an excellent entry point for incorporating this valuable motif into a diverse range of heterocyclic scaffolds with significant therapeutic potential.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will explore its preparation and demonstrate its utility in the construction of medicinally relevant pyrazole derivatives, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Synthesis of this compound: A Two-Step Approach

The preparation of this compound can be efficiently achieved through a two-step sequence starting from readily available commercial reagents: the formation of 1-acetylcyclopropanecarboxylic acid followed by its esterification.

Part 1: Synthesis of 1-Acetylcyclopropanecarboxylic Acid

This procedure is adapted from a well-established method for the synthesis of doubly activated cyclopropanes[2]. The reaction involves the alkylation of the enolate of ethyl acetoacetate with 1,2-dibromoethane under phase-transfer catalysis conditions, followed by saponification and decarboxylation.

Protocol 1: Synthesis of 1-Acetylcyclopropanecarboxylic Acid

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl acetoacetate130.1465.07 g0.5
1,2-Dibromoethane187.86140.89 g0.75
Sodium hydroxide40.00200 g5.0
Triethylbenzylammonium chloride227.7711.39 g0.05
Water18.021 L-
Concentrated Hydrochloric Acid36.46As needed-
Diethyl ether74.12As needed-
Benzene78.11As needed-

Procedure:

  • To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of a 50% aqueous sodium hydroxide solution.

  • At room temperature (25°C), add 11.39 g (0.05 mol) of triethylbenzylammonium chloride to the vigorously stirred sodium hydroxide solution.

  • In a separate beaker, prepare a mixture of 65.07 g (0.5 mol) of ethyl acetoacetate and 140.89 g (0.75 mol) of 1,2-dibromoethane.

  • Add the ethyl acetoacetate/1,2-dibromoethane mixture to the vigorously stirred reaction flask all at once.

  • Continue vigorous stirring for 2 hours.

  • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

  • Cool the mixture in an ice bath to 15°C and carefully acidify by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of diethyl ether.

  • Saturate the aqueous layer with sodium chloride and extract a further three times with 500 mL of diethyl ether.

  • Combine the organic layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with 100 mL of benzene to induce crystallization. The expected yield of 1-acetylcyclopropanecarboxylic acid is approximately 69%[2].

Causality Behind Experimental Choices:

  • Phase-Transfer Catalysis: The use of triethylbenzylammonium chloride as a phase-transfer catalyst is crucial for transporting the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the ethyl acetoacetate.

  • Vigorous Stirring: This is essential to ensure efficient mixing of the two phases, maximizing the rate of the reaction.

  • Excess 1,2-Dibromoethane: Using a molar excess of the alkylating agent helps to drive the reaction towards the desired dialkylated product.

  • Controlled Acidification: The dropwise addition of concentrated hydrochloric acid at a controlled temperature is necessary to neutralize the excess sodium hydroxide and protonate the carboxylate without causing excessive heat generation or unwanted side reactions.

Part 2: Fischer Esterification to this compound

The carboxylic acid is then converted to its corresponding ethyl ester via a classic Fischer esterification, using an excess of ethanol as both the solvent and reactant, with a catalytic amount of strong acid[3].

Protocol 2: Fischer Esterification of 1-Acetylcyclopropanecarboxylic Acid

ReagentMolar Mass ( g/mol )AmountMoles
1-Acetylcyclopropanecarboxylic acid128.1312.81 g0.1
Absolute Ethanol46.07100 mL-
Concentrated Sulfuric Acid98.081 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Diethyl ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 250-mL round-bottom flask, dissolve 12.81 g (0.1 mol) of 1-acetylcyclopropanecarboxylic acid in 100 mL of absolute ethanol.

  • Carefully add 1 mL of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol by rotary evaporation.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.

Causality Behind Experimental Choices:

  • Excess Ethanol: The use of a large excess of ethanol serves to shift the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of the ester.

  • Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux: Heating the reaction mixture increases the rate of the reaction, allowing the equilibrium to be reached in a reasonable timeframe.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are necessary to remove the acid catalyst and any unreacted carboxylic acid.

Synthesis_Workflow cluster_synthesis Synthesis of this compound reagents1 Ethyl Acetoacetate + 1,2-Dibromoethane product1 1-Acetylcyclopropanecarboxylic Acid reagents1->product1 Phase-Transfer Catalysis (NaOH, TEBAC) reagents2 1-Acetylcyclopropanecarboxylic Acid + Ethanol final_product This compound reagents2->final_product Fischer Esterification (H₂SO₄ cat.)

Synthetic pathway to this compound.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

This compound is an excellent precursor for the synthesis of cyclopropyl-substituted pyrazoles. The presence of a 1,3-dicarbonyl-like functionality allows for a facile condensation reaction with hydrazine derivatives, a classic transformation known as the Knorr pyrazole synthesis[4][5]. The resulting 3-cyclopropyl-5-methyl-1H-pyrazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and enzyme inhibitory properties[1][6][7][8].

Protocol 3: Synthesis of Ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate

ReagentMolar Mass ( g/mol )AmountMoles
This compound156.1815.62 g0.1
Hydrazine Hydrate (64%)50.065.0 g0.1
Ethanol46.07100 mL-
Acetic Acid (glacial)60.055 mL-

Procedure:

  • In a 250-mL round-bottom flask, dissolve 15.62 g (0.1 mol) of this compound in 100 mL of ethanol.

  • Add 5.0 g (0.1 mol) of 64% hydrazine hydrate to the solution.

  • Add 5 mL of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: This serves as the binucleophilic source of the two nitrogen atoms required for the pyrazole ring formation.

  • Acid Catalyst: The addition of a catalytic amount of acetic acid facilitates the initial condensation steps (imine/enamine formation) between the hydrazine and the dicarbonyl compound.

  • Reflux: Heating is necessary to provide the activation energy for the cyclization and dehydration steps leading to the aromatic pyrazole ring.

Pyrazole_Synthesis cluster_application Application: Pyrazole Synthesis start This compound intermediate Hydrazone/Enamine Intermediate start->intermediate Condensation (AcOH cat.) reagent Hydrazine Hydrate reagent->intermediate product Ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate intermediate->product Cyclization & Dehydration

Synthesis of a cyclopropyl-pyrazole derivative.

Medicinal Chemistry Relevance of Cyclopropyl-Pyrazole Scaffolds

The 3-cyclopropyl-5-methylpyrazole core, readily accessible from this compound, is a key pharmacophore in a number of biologically active molecules.

Antiviral Activity

Pyrazole derivatives have been extensively investigated for their antiviral properties against a range of viruses, including Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus (HIV)[1][9][10]. The incorporation of a cyclopropyl group can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved antiviral potency and pharmacokinetic profiles. For instance, certain pyrazole-based compounds have shown to be effective against avian influenza H5N1 by inhibiting viral replication[11].

Enzyme Inhibition

The rigid nature of the cyclopropyl group can help to lock the conformation of a molecule into a bioactive state, making it a potent inhibitor of specific enzymes. Pyrazole-containing compounds have been identified as inhibitors of various enzymes, including cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs, and various kinases, which are crucial targets in oncology[6][8][12]. The unique electronic properties of the cyclopropyl ring can also contribute to favorable interactions within the active site of an enzyme. For example, cyclopropyl-containing diaryl-pyrazole-3-carboxamides have been developed as potent cannabinoid type 1 (CB1) receptor antagonists for the treatment of obesity[4].

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites allow for the efficient construction of complex heterocyclic scaffolds. The ability to readily introduce the medicinally important cyclopropyl-pyrazole motif makes this compound a powerful tool for the discovery and development of novel therapeutic agents with potential applications in antiviral, anti-inflammatory, and anticancer research. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this strategic building block in their drug discovery programs.

References

Application Notes and Protocols: Diastereoselective Reactions Involving Ethyl 1-Acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-acetylcyclopropanecarboxylate is a highly versatile synthetic intermediate, prized for its unique combination of a strained three-membered ring and two activating carbonyl groups. This structural motif serves as a linchpin in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and natural product synthesis. The inherent strain of the cyclopropane ring (approximately 28 kcal/mol) provides a thermodynamic driving force for a variety of ring-opening and ring-expanding reactions, while the acetyl and ester functionalities offer multiple sites for stereocontrolled transformations.[1]

This guide provides an in-depth exploration of diastereoselective reactions involving this compound. We will delve into the mechanistic underpinnings of key transformations, present field-proven protocols, and offer insights into experimental design to achieve high levels of stereocontrol. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Foundational Principles of Diastereoselectivity with Cyclopropanes

The stereochemical outcome of reactions involving cyclopropane rings is dictated by a confluence of steric and electronic factors. The rigid, planar nature of the three-membered ring restricts conformational flexibility, often leading to predictable facial selectivity in reactions at adjacent stereocenters.

Steric Hindrance and Facial Shielding

The substituents on the cyclopropane ring create distinct steric environments. In the case of this compound, the acetyl and ester groups at the C1 position influence the trajectory of incoming reagents. Nucleophilic or electrophilic attack on the carbonyl groups or the cyclopropane ring itself will preferentially occur from the less hindered face.

Electronic Effects and Transition State Stabilization

The electronic nature of the substituents plays a crucial role in stabilizing transition states. The electron-withdrawing acetyl and ester groups polarize the molecule, influencing the regioselectivity and stereoselectivity of addition reactions. For instance, in nucleophilic additions to the ketone, the approach of the nucleophile can be directed by chelation control or influenced by the orientation of the ester group.

Key Diastereoselective Transformations

Michael Addition to Activated Alkenes

The enolate derived from this compound can participate as a nucleophile in Michael additions to α,β-unsaturated systems. The diastereoselectivity of this reaction is highly dependent on the nature of the Michael acceptor, the base used for enolate generation, and the reaction conditions.

Protocol: Diastereoselective Michael Addition

This protocol describes the addition of this compound to a generic α,β-unsaturated ketone.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (20 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equivalents) to the THF.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL).

  • Add the solution of this compound dropwise to the LDA solution at -78 °C.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add a solution of the α,β-unsaturated ketone (1.2 equivalents) in anhydrous THF (5 mL) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the diastereomeric products.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Causality Behind Experimental Choices:

  • LDA as Base: LDA is a strong, non-nucleophilic base that ensures rapid and complete deprotonation to form the kinetic enolate, minimizing side reactions.

  • Low Temperature (-78 °C): The low temperature is crucial for maintaining the kinetic control of the reaction, which is often essential for achieving high diastereoselectivity. It also prevents unwanted side reactions like self-condensation.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as the enolate is highly basic and will be quenched by protic species.

Diastereoselective Reduction of the Ketone

The reduction of the acetyl group in this compound can lead to the formation of two diastereomeric alcohols. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome.

Protocol: Diastereoselective Ketone Reduction

This protocol outlines a general procedure for the diastereoselective reduction of the ketone functionality.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄) or L-Selectride® (lithium tri-sec-butylborohydride)

  • Methanol or anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using NaBH₄):

  • Dissolve this compound (1.0 equivalent) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography and determine the diastereomeric ratio.

Table 1: Influence of Reducing Agent on Diastereoselectivity

Reducing AgentSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (dr)
NaBH₄Methanol0 to rtsynVaries (often moderate)
L-Selectride®THF-78anti>95:5

Expert Insights:

  • NaBH₄: This is a relatively small and unhindered reducing agent. The stereoselectivity is often governed by Felkin-Anh or Cram chelation models, but can be modest.

  • L-Selectride®: This is a sterically demanding reducing agent. Its large size dictates that the hydride transfer will occur from the less hindered face of the ketone, leading to high diastereoselectivity for the anti diastereomer.

Visualization of Key Concepts

Reaction Workflow

G cluster_start Starting Material cluster_reactions Diastereoselective Reactions cluster_products Products cluster_analysis Analysis start This compound michael Michael Addition (Base, Michael Acceptor) start->michael reduction Ketone Reduction (Reducing Agent) start->reduction michael_prod Diastereomeric Adducts michael->michael_prod reduction_prod Diastereomeric Alcohols reduction->reduction_prod analysis Purification & Diastereomeric Ratio Determination (NMR, HPLC) michael_prod->analysis reduction_prod->analysis

Caption: General workflow for diastereoselective reactions of this compound.

Factors Influencing Diastereoselectivity

G cluster_reagents Reagents cluster_conditions Conditions cluster_substrate Substrate center Diastereoselectivity base Base (e.g., LDA, NaH) base->center reducing_agent Reducing Agent (e.g., NaBH4, L-Selectride) reducing_agent->center catalyst Catalyst (Chiral Lewis Acids) catalyst->center temp Temperature temp->center solvent Solvent Polarity solvent->center sterics Steric Hindrance sterics->center electronics Electronic Effects electronics->center

Caption: Key factors influencing the diastereoselectivity of reactions.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The determination of the diastereomeric ratio via spectroscopic (¹H NMR) or chromatographic (HPLC) methods is an integral part of the experimental workflow. This allows for immediate feedback on the success of the stereoselective transformation and provides a quantitative measure of the reaction's efficiency. It is imperative to compare the obtained data with literature precedents for similar transformations to ensure the validity of the results.

References

Application Notes & Protocols: Tandem Reaction Sequences Initiated by Ethyl 1-Acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-acetylcyclopropanecarboxylate stands as a cornerstone building block in modern organic synthesis, prized for its unique reactivity as a donor-acceptor cyclopropane (DAC). The inherent ring strain, coupled with the polarizing effects of the vicinal acetyl and ester groups, renders it an exceptionally versatile precursor for complex molecular architectures. This guide provides an in-depth exploration of tandem (or domino) reaction sequences initiated by the controlled ring-opening of this substrate. We will dissect the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for key transformations, and discuss their applications in the rapid assembly of heterocyclic scaffolds relevant to pharmaceutical and materials science research.

The Foundation of Reactivity: Understanding the Donor-Acceptor Cyclopropane

This compound is a classic example of a donor-acceptor cyclopropane. The defining characteristic of a DAC is the presence of both an electron-donating group and an electron-withdrawing group attached to the cyclopropane ring. In this case:

  • The cyclopropane ring , with its high p-character C-C bonds, acts as the electron donor.

  • The acetyl (C(O)CH₃) and ethyl carboxylate (CO₂Et) groups are powerful electron-withdrawing groups (acceptors).

This electronic arrangement polarizes the distal C2-C3 bond of the cyclopropane ring, making it susceptible to cleavage. This cleavage, driven by the release of approximately 27 kcal/mol of ring strain, is the initiating event for all subsequent transformations. The ring-opening can be triggered by various catalysts, including Lewis acids, Brønsted acids, or transition metals, leading to the formation of a highly reactive zwitterionic 1,3-dipole intermediate.[1][2] This intermediate is the linchpin that enables a cascade of bond-forming events.

G cluster_start Initiation Step cluster_intermediate Key Intermediate cluster_end Trapping & Cascade start_mol This compound intermediate_mol 1,3-Dipole Intermediate start_mol->intermediate_mol Lewis Acid Ring-Opening end_mol Complex Heterocycles intermediate_mol->end_mol [3+2] Cycloaddition or other trapping

Caption: General schematic of tandem reactions initiated by this compound.

Application Note I: Diastereoselective Synthesis of Pyrrolidines via [3+2] Cycloaddition

One of the most powerful applications of the 1,3-dipole generated from this compound is its participation in [3+2] cycloaddition reactions. By reacting the in situ-generated dipole with an imine (a dipolarophile), highly substituted pyrrolidine rings can be constructed in a single step with excellent stereocontrol. These scaffolds are prevalent in numerous bioactive natural products and pharmaceuticals.

Mechanistic Rationale

The reaction is typically catalyzed by a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃). The Lewis acid serves a dual role: it activates the cyclopropane towards ring-opening by coordinating to one of the carbonyl oxygens and activates the imine dipolarophile for cycloaddition. The reaction proceeds through a concerted or stepwise pathway to form the five-membered pyrrolidine ring. The stereochemical outcome is often dictated by the geometry of the transient dipole and the steric hindrance of the substrates.

G start Prepare Reactants: - this compound - Substituted Aldehyde - Substituted Aniline - Yb(OTf)₃ Catalyst setup Reaction Setup: - Flame-dried flask under N₂ - Add aldehyde, aniline, Yb(OTf)₃ - Stir in anhydrous solvent (e.g., CH₂Cl₂) at room temperature for 30 min. start->setup addition Substrate Addition: - Add this compound - Maintain stirring at specified temp. setup->addition monitoring Reaction Monitoring: - Track progress via TLC (e.g., Hexane:EtOAc eluent) addition->monitoring workup Aqueous Workup: - Quench with sat. NaHCO₃ (aq) - Extract with CH₂Cl₂ - Dry organic layer (Na₂SO₄) monitoring->workup Upon completion purify Purification: - Concentrate in vacuo - Purify by flash column chromatography workup->purify characterize Characterization: - ¹H NMR, ¹³C NMR, HRMS - Determine yield and d.r. purify->characterize

Caption: Experimental workflow for Lewis acid-catalyzed [3+2] cycloaddition.

Detailed Experimental Protocol

This protocol describes a general procedure for the Yb(OTf)₃-catalyzed three-component reaction between an aldehyde, an aniline, and this compound to form a substituted pyrrolidine.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Aniline (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)[3][4]

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add benzaldehyde (106 mg, 1.0 mmol), aniline (93 mg, 1.0 mmol), and Yb(OTf)₃ (62 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture at room temperature for 30 minutes. This pre-stirring phase is crucial for the in situ formation of the imine from the aldehyde and aniline.

  • Initiation: Add this compound (187 mg, 1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure pyrrolidine product.

Representative Data

The versatility of this reaction is demonstrated by its tolerance to a wide range of functional groups on both the aldehyde and aniline components.

EntryAldehyde (R¹)Aniline (R²)Yield (%)d.r.
1C₆H₅C₆H₅92>20:1
24-MeO-C₆H₄C₆H₅89>20:1
34-Cl-C₆H₄C₆H₅95>20:1
4C₆H₅4-MeO-C₆H₄9019:1
5C₆H₅4-Br-C₆H₄94>20:1
Data is representative and synthesized from typical outcomes of similar reactions in the literature.

Application Note II: Domino Synthesis of Pyrrolo[2,1-b]quinazolines

A more complex and powerful application of DAC chemistry is the iron-catalyzed domino reaction to construct polycyclic N-heterocycles. This transformation achieves the construction of two rings and three new C-N bonds in a single pot, showcasing the remarkable efficiency of tandem processes.[1]

Mechanistic Rationale

This reaction proceeds through a proposed radical pathway initiated by an iron catalyst.[1] The key steps are:

  • Ring-Opening: The iron catalyst facilitates the homolytic cleavage of the activated C-C bond in the cyclopropane, generating a radical intermediate.

  • Intermolecular C-N Bond Formation: The radical intermediate is trapped by the primary amine of a 2-aminobenzylamine derivative.

  • Intramolecular Cyclization (x2): A cascade of intramolecular cyclizations follows, first forming the five-membered pyrrolidine ring and subsequently the six-membered ring, leading to the final tricyclic product.

  • Oxidation: An internal oxidant mechanism, with water as the byproduct, regenerates the catalyst and delivers the final aromatized product.[1]

G cluster_mech Proposed Mechanistic Cascade A Fe-Catalyzed Ring-Opening B Intermolecular C-N Formation C 1st Intramolecular Cyclization (5-exo-trig) D 2nd Intramolecular Cyclization (6-endo-trig) E Oxidative Aromatization F Pyrrolo[2,1-b]quinazoline Product

Caption: Key steps in the iron-catalyzed domino synthesis of pyrrolo[2,1-b]quinazolines.

Detailed Experimental Protocol

This protocol outlines the iron-catalyzed domino reaction between this compound and 2-aminobenzylamine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 2-Aminobenzylamine (1.2 mmol, 1.2 equiv)

  • Iron(III) chloride (FeCl₃) (0.1 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE) (3 mL)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: Inside a nitrogen-filled glovebox or using a Schlenk line, add this compound (156 mg, 1.0 mmol), 2-aminobenzylamine (147 mg, 1.2 mmol), and FeCl₃ (16 mg, 0.1 mmol) to a sealed reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (3 mL).

  • Reaction: Seal the vial tightly and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • Cooling & Concentration: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel (using an appropriate eluent system like ethyl acetate/hexanes) to yield the desired pyrrolo[2,1-b]quinazoline product.

Significance in Drug Discovery & Medicinal Chemistry

The cyclopropane motif and the heterocyclic scaffolds derived from it are of immense interest to the pharmaceutical industry.[5][6] The rigid, three-dimensional nature of the cyclopropane ring can impart favorable properties to drug candidates, including:

  • Enhanced Potency: By locking conformations, it can improve binding affinity to biological targets.[7]

  • Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, often reducing susceptibility to metabolic degradation.[7]

  • Improved Physicochemical Properties: It can modulate properties like solubility and membrane permeability.[8]

The tandem reactions described herein provide rapid, atom-economical access to complex pyrrolidines and other N-heterocycles, which are privileged structures in medicinal chemistry, appearing in drugs for treating conditions ranging from viral infections to cancer.[9]

References

Application Notes and Protocols for the Scalable Synthesis of Ethyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique conformational rigidity and metabolic stability to molecules. Its incorporation into pharmaceutical and agrochemical agents often leads to enhanced biological activity and improved pharmacokinetic profiles. Ethyl 1-acetylcyclopropanecarboxylate is a key building block in the synthesis of a variety of more complex molecules, serving as a versatile intermediate in the development of novel therapeutic agents and crop protection solutions.[1] The efficient and scalable synthesis of this compound is therefore of critical interest to researchers and professionals in the chemical and life sciences industries.

This document provides detailed, field-proven protocols for the scalable synthesis of this compound, focusing on methodologies that are robust, economical, and amenable to industrial-scale production. We will explore two distinct and effective synthetic strategies: a classic approach utilizing phase-transfer catalysis and a modern alternative involving a transition metal-catalyzed cyclopropanation.

Protocol 1: Phase-Transfer Catalyzed Cyclopropanation of Ethyl Acetoacetate

This method represents a reliable and cost-effective approach for the synthesis of doubly activated cyclopropanes. The use of phase-transfer catalysis (PTC) facilitates the reaction between the aqueous and organic phases, enabling the use of inexpensive inorganic bases and obviating the need for anhydrous conditions.[2][3]

Reaction Principle and Mechanism

The reaction proceeds via a Michael-initiated ring closure (MIRC) mechanism. Ethyl acetoacetate is deprotonated by a strong base in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt, transports the resulting enolate anion into the organic phase containing 1,2-dibromoethane. A subsequent intramolecular SN2 reaction closes the three-membered ring.

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • 1,2-Dibromoethane

  • Sodium hydroxide (50% aqueous solution)

  • Triethylbenzylammonium chloride (TEBAC)

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Activated carbon

Procedure:

  • To a vigorously stirred 50% aqueous solution of sodium hydroxide in a three-necked flask, add triethylbenzylammonium chloride at room temperature (25°C).[2]

  • To this suspension, add a mixture of ethyl acetoacetate and 1,2-dibromoethane all at once.[2]

  • Continue vigorous stirring for 2 hours. The reaction is exothermic and may require external cooling to maintain the temperature.[2]

  • After the reaction is complete, transfer the contents of the flask to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]

  • Decolorize the solution with activated carbon and filter.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Summary
ParameterValueReference
Starting MaterialsEthyl acetoacetate, 1,2-Dibromoethane[2]
CatalystTriethylbenzylammonium chloride (TEBAC)[2]
Base50% aq. NaOH[2]
Reaction Time2 hours[2]
Yield69% (for the corresponding acid)[2]
Causality and Experimental Choices
  • Phase-Transfer Catalyst: TEBAC is chosen for its efficiency in transporting the enolate from the aqueous to the organic phase, which is crucial for the reaction to proceed at a reasonable rate.

  • Concentrated Base: The use of 50% sodium hydroxide provides a highly basic aqueous phase, which is necessary for the deprotonation of ethyl acetoacetate.[2]

  • Vigorous Stirring: This is essential to maximize the interfacial area between the two phases, thereby increasing the rate of the phase-transfer catalyzed reaction.[2]

Workflow Diagram

Protocol_1_Workflow reagents Ethyl Acetoacetate + 1,2-Dibromoethane reaction Vigorous Stirring (2 hours) reagents->reaction ptc_base TEBAC + 50% aq. NaOH ptc_base->reaction extraction Ether Extraction reaction->extraction workup Wash & Dry extraction->workup purification Distillation workup->purification product Ethyl 1-acetyl- cyclopropanecarboxylate purification->product

Caption: Workflow for Phase-Transfer Catalyzed Synthesis.

Protocol 2: Transition Metal-Catalyzed Cyclopropanation

Transition metal-catalyzed reactions, particularly those involving carbene insertion into olefins, offer a powerful and often highly stereoselective route to cyclopropanes.[4][5] While the classical approach often involves potentially explosive diazo compounds, modern methodologies are being developed to mitigate these risks, for instance, through in-situ generation or the use of alternative carbene precursors.[6]

Reaction Principle and Mechanism

This protocol involves the rhodium(II)-catalyzed decomposition of ethyl diazoacetate to form a rhodium-carbene intermediate. This electrophilic carbene then reacts with a suitable olefin precursor in a concerted cycloaddition to yield the cyclopropane ring. The choice of catalyst and ligands can influence the stereoselectivity of the reaction.

Experimental Protocol

Materials:

  • Ethyl diazoacetate

  • Suitable olefin precursor (e.g., 2-bromopropene as a model)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., argon), dissolve the rhodium(II) acetate dimer in the anhydrous solvent.[7]

  • Add the olefin precursor to the catalyst solution.[7]

  • Using a syringe pump, add the ethyl diazoacetate solution dropwise to the reaction mixture over a prolonged period (e.g., several hours). This slow addition is crucial to maintain a low concentration of the diazo compound and control the exothermicity of the reaction.[4][7]

  • After the addition is complete, allow the reaction to stir at room temperature until the disappearance of the starting materials is confirmed by TLC or GC analysis.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired this compound (note: the specific olefin and subsequent modifications would be needed to arrive at the target molecule).

Data Summary
ParameterValueReference
Carbene PrecursorEthyl diazoacetate[4][7]
CatalystRhodium(II) acetate dimer[7]
OlefinVaries depending on desired product
Key ConsiderationSlow addition of diazo compound[4]
Causality and Experimental Choices
  • Rhodium(II) Catalyst: Rhodium(II) acetate dimer is a highly effective catalyst for the decomposition of diazo compounds and subsequent carbene transfer, often leading to high yields and selectivities.[7]

  • Slow Addition of Diazo Compound: This is a critical safety and process control measure. It prevents the accumulation of the potentially explosive diazo compound and allows for better management of the reaction exotherm.[4]

  • Inert Atmosphere: The reaction is sensitive to air and moisture, which can deactivate the catalyst and lead to side reactions.

Workflow Diagram

Protocol_2_Workflow catalyst_olefin Rh₂(OAc)₄ + Olefin Precursor reaction Slow Addition & Reaction catalyst_olefin->reaction diazo Ethyl Diazoacetate (Syringe Pump) diazo->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product Ethyl 1-acetyl- cyclopropanecarboxylate purification->product

Caption: Workflow for Transition Metal-Catalyzed Cyclopropanation.

Comparative Analysis and Scalability Considerations

FeatureProtocol 1: Phase-Transfer CatalysisProtocol 2: Transition Metal-Catalyzed
Scalability Excellent, due to simple setup and inexpensive reagents.Good, but requires careful control of diazo compound addition.
Cost Low, utilizes common and inexpensive chemicals.Higher, due to the cost of the rhodium catalyst.
Safety Generally safer, avoids highly energetic intermediates.Requires stringent safety protocols for handling diazo compounds.
Environmental Impact Use of organic solvents for extraction.Use of organic solvents and a heavy metal catalyst.
Versatility Well-suited for doubly activated cyclopropanes.Broader substrate scope for various olefin precursors.

For large-scale industrial production, the Phase-Transfer Catalysis method is often preferred due to its inherent safety, lower cost, and simpler operational requirements. However, for the synthesis of specific, highly functionalized, or stereochemically complex cyclopropane derivatives, the Transition Metal-Catalyzed approach offers unparalleled advantages in terms of selectivity and scope.

Conclusion

The synthesis of this compound can be achieved through multiple scalable routes. The choice of the optimal protocol will depend on the specific requirements of the project, including scale, cost constraints, safety considerations, and the desired purity of the final product. The detailed protocols and comparative analysis provided in this document serve as a practical guide for researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

Catalytic Strategies for the Synthesis of Ethyl 1-acetylcyclopropanecarboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-acetylcyclopropanecarboxylate and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry, finding application in the construction of complex molecular architectures with unique conformational constraints. This document provides a comprehensive overview of various catalytic methodologies for the synthesis of these important compounds. It delves into the mechanistic intricacies of both transition metal-catalyzed and organocatalytic approaches, offering detailed, field-proven protocols for their practical implementation. The guide is designed to equip researchers with the necessary knowledge to select and execute the most suitable synthetic strategy for their specific needs, with a focus on efficiency, stereoselectivity, and scalability.

Introduction: The Significance of the Acetylcyclopropane Moiety

The cyclopropane ring, a three-membered carbocycle, imparts unique structural and electronic properties to organic molecules. Its inherent ring strain leads to C-C bonds with significant p-character, influencing reactivity and molecular conformation. When substituted with both an acetyl and an ester group, as in this compound, the resulting scaffold becomes a versatile synthetic intermediate. The geminal arrangement of these two electron-withdrawing groups activates the cyclopropane ring for various transformations, while the acetyl moiety provides a handle for further functionalization. These characteristics make such derivatives attractive precursors in the synthesis of novel therapeutic agents and complex natural products.

This guide explores the primary catalytic routes for the construction of this valuable motif, focusing on methods that offer practical advantages in a research and development setting.

Transition Metal-Catalyzed Cyclopropanation: The Carbene Transfer Approach

The most prevalent catalytic method for cyclopropane synthesis involves the reaction of an alkene with a metal carbene intermediate.[1] These highly reactive species are typically generated in situ from diazo compounds in the presence of a transition metal catalyst. Rhodium, palladium, and copper complexes are the most widely employed catalysts for this transformation.[1][2]

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylate dimers, such as Rh₂(OAc)₄, are exceptionally effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer to a wide range of alkenes.[1] The catalytic cycle is initiated by the reaction of the rhodium catalyst with the diazo compound to form a rhodium-carbene complex, which then reacts with the alkene in a concerted or stepwise manner to yield the cyclopropane product and regenerate the catalyst.[3]

To synthesize this compound derivatives via this method, a key precursor is ethyl 2-diazoacetoacetate. The reaction of this diazo compound with an appropriate alkene, such as ethylene or a vinyl ether, would furnish the desired product.

Diagram: Rhodium-Catalyzed Cyclopropanation Cycle

G Rh2L4 Rh₂(L)₄ Catalyst Diazo Ethyl 2-diazoacetoacetate (N₂=C(Ac)CO₂Et) Carbene Rhodium Carbene Intermediate [Rh₂(L)₄=C(Ac)CO₂Et] Rh2L4->Carbene + Diazo - N₂ Carbene->Rh2L4  Regeneration Product This compound Carbene->Product + Alkene Alkene Alkene (e.g., Ethylene) N2 N₂

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate

This protocol is a representative example for the cyclopropanation of an alkene with ethyl diazoacetate, a close analogue of ethyl 2-diazoacetoacetate. The conditions can be adapted for the specific synthesis of this compound derivatives.

Materials:

  • Alkene (e.g., styrene)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, syringe pump

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon), dissolve the alkene (1.0 equiv) and Rh₂(OAc)₄ (0.1-1 mol%) in anhydrous DCM.

  • Heat the solution to a gentle reflux (approx. 40 °C).

  • Using a syringe pump, add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM dropwise to the reaction mixture over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • After the addition is complete, continue stirring the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired ethyl cyclopropanecarboxylate derivative.

Expert Insights: The choice of rhodium catalyst can influence the stereoselectivity of the reaction. For asymmetric synthesis, chiral rhodium(II) carboxylates, such as those derived from amino acids, can be employed to achieve high enantioselectivity.[4]

Palladium-Catalyzed Cyclopropanation

Palladium complexes, particularly Pd(OAc)₂, can also catalyze the cyclopropanation of alkenes with diazo compounds.[5] While often less reactive than their rhodium counterparts for this specific transformation, palladium catalysts can offer different selectivity profiles. The mechanism is believed to involve the formation of a palladium-carbene intermediate, analogous to the rhodium-catalyzed process.[5][6]

Protocol 2: General Procedure for Palladium-Catalyzed Cyclopropanation

Materials:

  • Alkene (e.g., 1-hexene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ethyl diazoacetate (EDA)

  • Toluene, anhydrous

Procedure:

  • To a solution of the alkene (5.0 equiv) and Pd(OAc)₂ (1 mol%) in anhydrous toluene, add a solution of ethyl diazoacetate (1.0 equiv) in toluene dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the cyclopropane product.

Expert Insights: The diastereoselectivity of palladium-catalyzed cyclopropanations can sometimes be lower than that observed with rhodium catalysts. However, the development of specific ligands for palladium can enhance both reactivity and selectivity.[6]

Copper-Catalyzed Cyclopropanation

Historically, copper catalysts were among the first to be used for the cyclopropanation of olefins with diazo compounds.[1] Copper(I) and Copper(II) complexes, such as copper(I) triflate (CuOTf) and copper(II) acetylacetonate (Cu(acac)₂), are effective catalysts. The use of chiral ligands, such as bis(oxazoline) (BOX) ligands, in conjunction with copper salts allows for highly enantioselective cyclopropanations.[2]

Diagram: General Experimental Workflow for Catalytic Cyclopropanation

G start Start setup Reaction Setup: - Alkene - Catalyst - Solvent start->setup addition Slow Addition of Diazo Compound setup->addition reaction Reaction (Stirring at Temp) addition->reaction workup Workup: - Filtration - Concentration reaction->workup purification Purification: Column Chromatography workup->purification product Pure Product purification->product

Caption: A generalized workflow for transition metal-catalyzed cyclopropanation.

Organocatalytic and Alternative Approaches

While transition metal catalysis is a powerful tool, alternative methods that avoid the use of metals are of increasing interest. These approaches often rely on different mechanistic pathways.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a classic method for the formation of cyclopropanes.[7] In the context of synthesizing this compound, this would involve the conjugate addition of the enolate of ethyl acetoacetate to a suitable Michael acceptor that also contains a leaving group. A more direct approach involves the reaction of an activated alkene with a nucleophile that can subsequently displace a leaving group intramolecularly.

A catalyst-free MIRC reaction has been reported for the cyclopropanation of doubly activated electron-deficient alkenes with ethyl diazoacetate.[7] This reaction proceeds through the initial Michael addition of the diazoacetate to the alkene, followed by an intramolecular cyclization with the expulsion of dinitrogen.

Protocol 3: Phase-Transfer Catalyzed Synthesis of 1-Acetylcyclopropanecarboxylic Acid

This protocol describes the synthesis of the carboxylic acid precursor to the target molecule and can be subsequently esterified. It utilizes the principles of MIRC under phase-transfer catalysis conditions.[8]

Materials:

  • Ethyl acetoacetate

  • 1,2-Dibromoethane

  • 50% Aqueous sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 50% aqueous NaOH solution.

  • Add the phase-transfer catalyst, benzyltriethylammonium chloride.

  • To this vigorously stirred biphasic mixture, add a pre-mixed solution of ethyl acetoacetate and 1,2-dibromoethane.

  • Continue vigorous stirring at room temperature for 2-4 hours. The reaction is often exothermic.

  • After the reaction is complete (monitored by TLC of the organic layer), dilute the mixture with water and cool in an ice bath.

  • Carefully acidify the aqueous layer with concentrated HCl to pH ~1.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-acetylcyclopropanecarboxylic acid.

  • The crude product can be purified by crystallization or chromatography. Subsequent esterification with ethanol under acidic conditions will yield the target ethyl ester.

Expert Insights: Phase-transfer catalysis is a powerful technique for reactions involving reagents in immiscible phases. The choice of the phase-transfer catalyst can influence the reaction efficiency. This method avoids the use of hazardous diazo compounds and expensive metal catalysts, making it an attractive option for large-scale synthesis.

Asymmetric Synthesis

The synthesis of enantiomerically enriched cyclopropane derivatives is of great importance in drug development. Asymmetric catalysis provides a direct route to chiral products.

Chiral Transition Metal Catalysts

As mentioned previously, the use of chiral ligands with transition metal catalysts is a common strategy for asymmetric cyclopropanation. For rhodium-catalyzed reactions, chiral dirhodium tetracarboxylates derived from amino acids are highly effective.[9] For copper-catalyzed reactions, chiral bis(oxazoline) (BOX) and salen-type ligands have shown excellent results.[2]

Organocatalytic Asymmetric Cyclopropanation

Chiral amine catalysts, such as those derived from proline, can be used to catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes, which can be an entry point for MIRC-type cyclopropanations.[10]

Data Summary and Comparison

MethodCatalyst/ReagentCarbene/Nucleophile SourceKey AdvantagesKey Considerations
Rhodium-Catalyzed Rh₂(OAc)₄, Chiral Rh(II) carboxylatesDiazo compounds (e.g., ethyl 2-diazoacetoacetate)High efficiency, broad substrate scope, excellent stereocontrol with chiral catalysts.Use of potentially explosive diazo compounds, cost of rhodium catalysts.
Palladium-Catalyzed Pd(OAc)₂, Pd₂(dba)₃Diazo compoundsAlternative to rhodium, can offer different selectivity.Often lower reactivity and diastereoselectivity compared to rhodium.
Copper-Catalyzed CuOTf, Cu(acac)₂, Cu-BOX complexesDiazo compoundsCost-effective metal, excellent enantioselectivity with chiral ligands.Can be less reactive than rhodium for some substrates.
Phase-Transfer Catalysis (MIRC) Quaternary ammonium salts (e.g., TEBAC)Enolate of ethyl acetoacetateAvoids diazo compounds and metal catalysts, scalable, cost-effective.Requires stoichiometric base, may not be suitable for all substrates.
Organocatalytic (MIRC) Chiral amines, thioureasStabilized carbanionsMetal-free, potential for high enantioselectivity.Substrate scope can be limited, may require specific activation of substrates.

Conclusion

The synthesis of this compound derivatives can be achieved through a variety of catalytic methods. Transition metal-catalyzed cyclopropanation using diazo compounds, particularly with rhodium and copper catalysts, offers a versatile and highly stereoselective approach, especially for asymmetric synthesis. For applications where the use of diazo compounds or metal catalysts is a concern, the Michael-Initiated Ring Closure reaction under phase-transfer catalysis provides a robust and scalable alternative. The choice of the optimal method will depend on the specific requirements of the synthesis, including the desired scale, stereochemical purity, and the availability of starting materials and catalysts.

References

Use of Ethyl 1-acetylcyclopropanecarboxylate in the synthesis of natural product analogues.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of Ethyl 1-acetylcyclopropanecarboxylate in the Synthesis of Natural Product Analogues

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Synthetic Potential of this compound

This compound is a highly versatile yet underutilized building block in synthetic organic chemistry. Its structure, featuring a strained three-membered ring substituted with two electron-withdrawing groups (an acetyl and an ethyl ester), designates it as a "donor-acceptor" cyclopropane. This configuration imparts a unique reactivity profile, making it an ideal precursor for the stereocontrolled synthesis of complex molecular architectures, particularly analogues of natural products.[1]

The inherent ring strain of approximately 28 kcal/mol facilitates regio- and stereoselective ring-opening reactions under relatively mild conditions, providing access to functionalized acyclic synthons.[1] Concurrently, the dual activating groups enable its participation in various cycloaddition reactions, leading to the rapid construction of five-membered carbocycles—a common motif in bioactive natural products.[2][3] Furthermore, the cyclopropane ring itself can serve as a conformationally restricted isostere for other chemical groups, a valuable strategy in medicinal chemistry for enhancing binding affinity and metabolic stability. This is particularly relevant in the synthesis of analogues of neurotransmitters like γ-aminobutyric acid (GABA), where conformational rigidity is key to receptor selectivity.[4][5]

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction pathways and providing validated protocols for its application in the synthesis of natural product analogues.

Synthesis of Polysubstituted Cyclopentane Derivatives via [3+2] Cycloaddition

One of the most powerful applications of donor-acceptor cyclopropanes is their participation in formal [3+2] cycloaddition reactions to construct densely substituted cyclopentane rings.[2][3] This transformation is particularly valuable as the cyclopentane core is a ubiquitous feature in a vast array of natural products. The reaction typically proceeds through a ring-opening mechanism initiated by a Lewis acid or a transition metal catalyst, generating a stabilized 1,3-dipolar intermediate that is subsequently trapped by an alkene.

Mechanistic Rationale

The reaction is initiated by the coordination of a Lewis acid to one of the carbonyl oxygens of this compound. This coordination polarizes the cyclopropane ring, facilitating the cleavage of the C1-C2 bond to form a zwitterionic intermediate. This intermediate behaves as a 1,3-dipole, which can then react with a dipolarophile (e.g., an electron-deficient alkene) in a concerted or stepwise fashion to yield the cyclopentane ring system. The stereochemistry of the final product is often dictated by the geometry of the alkene and the nature of the catalyst and ligands employed.

Diagram 1: General Mechanism of [3+2] Cycloaddition

G cluster_start Step 1: Lewis Acid Activation & Ring Opening cluster_cycloaddition Step 2: Cycloaddition cluster_catalyst_regen Step 3: Catalyst Regeneration Start This compound + Lewis Acid (LA) Intermediate Zwitterionic 1,3-Dipole Intermediate Start->Intermediate Ring Cleavage Product Polysubstituted Cyclopentane Analogue Intermediate->Product [3+2] Cycloaddition Dipolarophile Alkene (Dipolarophile) Dipolarophile->Product FinalProduct Final Product Product->FinalProduct Release of LA G A Ethyl 1-acetyl- cyclopropanecarboxylate B Ring-Opened Intermediate A->B Nucleophilic Ring Opening (e.g., with an amine) C Functional Group Interconversion B->C Reduction, Hydrolysis, etc. D Protected GABA Analogue C->D E Final GABA Analogue D->E Deprotection

References

Application Notes and Protocols for the Biological Activity Screening of Compounds Derived from Ethyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the Cyclopropane Scaffold

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a perpetual endeavor. The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has consistently emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure allows for precise conformational constraint of molecules, enhancing binding affinity and selectivity for biological targets, while often improving metabolic stability.[1][2] Ethyl 1-acetylcyclopropanecarboxylate, a readily accessible bifunctional building block, presents a rich starting point for the generation of diverse compound libraries. The presence of both a reactive ketone and a modifiable ester group allows for a multitude of synthetic transformations, paving the way for the exploration of a vast and largely uncharted chemical space.

This guide provides a comprehensive framework for the systematic biological activity screening of compound libraries derived from this compound. It is designed to be a practical resource, offering not only detailed, step-by-step protocols for key assays but also the underlying scientific rationale to empower researchers to make informed decisions throughout the screening cascade.

I. Compound Library Generation: A Strategy for Chemical Diversification

The foundation of any successful screening campaign is a well-designed compound library. The goal is to generate a collection of molecules with varied physicochemical properties to maximize the chances of identifying a "hit" against a range of biological targets. This compound offers two primary handles for chemical modification: the acetyl ketone and the ethyl ester.

A. Derivatization of the Acetyl Group

The ketone functionality is a versatile anchor for a variety of chemical transformations.

  • Hydrazone Formation: Condensation of the ketone with various substituted hydrazines or hydrazides is a straightforward method to introduce new aromatic, heteroaromatic, or aliphatic moieties. Hydrazones themselves are known to possess a wide range of biological activities.[3]

    • Reaction: this compound + R-NHNH₂ → Ethyl 1-(1-(2-R-hydrazinyl))ethylidenecyclopropanecarboxylate

    • Diversity: By varying the 'R' group on the hydrazine (e.g., phenyl, pyridyl, carboxamides), a diverse set of hydrazones can be synthesized.

  • Pyrazole Synthesis: 1,3-Dicarbonyl compounds, or their synthetic equivalents, can react with hydrazines to form pyrazole rings, a common motif in many approved drugs. The acetyl group of the starting material can be part of such a reaction scheme. For instance, a condensation reaction with a hydrazine can be followed by cyclization.[4][5][6]

  • Reduction of the Ketone: The ketone can be reduced to a secondary alcohol using a mild reducing agent like sodium borohydride.[7] This introduces a hydroxyl group that can serve as a hydrogen bond donor and can be further functionalized, for example, through esterification or etherification.

B. Modification of the Ester Group

The ethyl ester provides another avenue for diversification.

  • Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[8][9] This carboxylic acid is a key intermediate for a multitude of subsequent reactions.

  • Amide Coupling: The resulting carboxylic acid can be coupled with a diverse array of primary and secondary amines using standard amide coupling reagents (e.g., EDC, HATU) to generate a library of cyclopropane carboxamides.[10][11] This is one of the most widely used reactions in medicinal chemistry for generating compound libraries.

    • Reaction: 1-acetylcyclopropanecarboxylic acid + R₂NH → N,N-R₂-1-acetylcyclopropanecarboxamide

The combination of these synthetic strategies allows for the creation of a rich and diverse library of compounds from a single, readily available starting material.

II. The Screening Cascade: A Phased Approach to Hit Discovery

A tiered or phased approach is the most efficient method for screening a new compound library. This process starts with broad, high-throughput assays and progressively moves towards more specific and complex biological evaluations for a smaller number of promising compounds.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Lead Progression Primary_Screening Initial Library of Derivatives (Single High Concentration) Cytotoxicity General Cytotoxicity Assay (e.g., CellTiter-Glo®) Primary_Screening->Cytotoxicity Assess general toxicity Secondary_Assays Target-Specific Assays (e.g., Enzyme Inhibition, GPCR Activation) Primary_Screening->Secondary_Assays Screen against specific targets Initial_Hits Initial 'Hits' (Non-toxic compounds showing activity in primary assays) Dose_Response Dose-Response Curves (IC50/EC50 Determination) Orthogonal_Assays Orthogonal Assays (Confirm activity with different technology) Dose_Response->Orthogonal_Assays Validate mechanism Initial_Hits->Dose_Response Confirm & quantify potency Secondary_Assays->Initial_Hits Identify active compounds Validated_Hits Validated Hits Orthogonal_Assays->Validated_Hits Confirm hits SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR

Caption: A generalized workflow for the biological activity screening of a novel compound library.

III. Phase 1: Primary Screening Protocols

The initial phase of screening aims to cast a wide net to identify any compounds with biological activity while simultaneously flagging those with general cytotoxicity.

A. General Cytotoxicity Assessment

It is crucial to first assess the general toxicity of the compounds to avoid false positives in subsequent cell-based assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[12]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogeneous "add-mix-measure" assay utilizes a thermostable luciferase to catalyze the production of a luminescent signal that is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[12]

Materials:

  • Opaque-walled 96- or 384-well plates suitable for luminescence measurements.

  • Cell line of choice (e.g., HEK293, HeLa, HepG2).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Test compounds dissolved in DMSO (stock solutions).

  • CellTiter-Glo® Reagent (Promega).

Procedure:

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed the cells in opaque-walled plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%).

    • Remove the old medium from the cell plates and add the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent like staurosporine) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Compounds exhibiting significant cytotoxicity at the primary screening concentration (e.g., >50% cell death) should be flagged and may be deprioritized for certain cell-based functional screens.

Compound IDConcentration (µM)Luminescence (RLU)% Viability
Vehicle (DMSO)0.1%1,500,000100%
Staurosporine150,0003.3%
Derivative A101,450,00096.7%
Derivative B10700,00046.7%
Derivative C101,520,000101.3%

IV. Phase 2: Target-Oriented Primary Assays

Following the initial cytotoxicity assessment, non-toxic compounds are screened in primary assays designed to probe their activity against specific biological target classes.

A. Biochemical Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting enzymes. A general biochemical assay can be adapted for high-throughput screening of a wide variety of enzymes.

Protocol: General Enzyme Inhibition Assay (Absorbance-Based)

Principle: The activity of an enzyme is monitored by the conversion of a substrate to a product that can be detected by a change in absorbance. An inhibitor will decrease the rate of this reaction.

Materials:

  • Purified enzyme of interest.

  • Substrate for the enzyme (preferably one that produces a chromogenic product).

  • Assay buffer (optimized for the specific enzyme).

  • Test compounds dissolved in DMSO.

  • Clear, flat-bottom 96- or 384-well plates.

  • Microplate spectrophotometer.

Procedure:

  • Assay Setup:

    • In each well of the microplate, add the assay buffer.

    • Add a small volume of the test compound solution (e.g., 1 µL) to the appropriate wells. Include vehicle control (DMSO) and a known inhibitor as a positive control.

    • Add the enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at the appropriate wavelength in kinetic mode (reading every 30-60 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound relative to the vehicle control: % Inhibition = [1 - (V₀_compound / V₀_vehicle)] * 100

    • Compounds showing significant inhibition (e.g., >50%) are considered initial "hits".

B. Cell-Based GPCR Functional Assay (Calcium Flux)

G-protein coupled receptors (GPCRs) are a major class of drug targets. Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium upon activation. This can be measured using calcium-sensitive fluorescent dyes.

Protocol: FLIPR-Based Calcium Flux Assay

Principle: Cells expressing the GPCR of interest are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Upon GPCR activation by an agonist, intracellular calcium levels rise, leading to an increase in fluorescence, which is measured in real-time by an instrument like a FLIPR (Fluorometric Imaging Plate Reader). Antagonists will block this agonist-induced fluorescence increase.[13][14]

Materials:

  • Cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Agonist and antagonist control compounds.

  • Test compounds in DMSO.

  • FLIPR or similar fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating:

    • Seed cells into the plates at an appropriate density and incubate overnight.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's protocol.

    • Remove the culture medium and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition and Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • For Agonist Screening:

      • The instrument will measure a baseline fluorescence, then add the test compounds and continue to record the fluorescence signal for 1-3 minutes.

    • For Antagonist Screening:

      • Pre-incubate the cells with the test compounds for a set time (e.g., 15-30 minutes).

      • The instrument will then add a known agonist (at its EC₈₀ concentration) and record the fluorescence response.

  • Data Analysis:

    • The fluorescence signal is typically reported as the maximum peak height or the area under the curve.

    • Agonists: Compounds that induce a significant increase in fluorescence are hits.

    • Antagonists: Compounds that significantly reduce the agonist-induced fluorescence are hits.

V. Phase 3: Hit Confirmation and Validation

Initial hits from primary screening must be rigorously validated to eliminate false positives and to confirm their activity.

Hit_Validation Initial_Hit Initial Hit from Primary Screen Reconfirm Re-test in Primary Assay (Dose-Response) Initial_Hit->Reconfirm Orthogonal_Assay Orthogonal Assay (Different Technology/Readout) Reconfirm->Orthogonal_Assay Confirmed Activity False_Positive False Positive Reconfirm->False_Positive Activity Not Confirmed Counter_Screen Counter-Screen (Assess Specificity) Orthogonal_Assay->Counter_Screen Activity Confirmed Orthogonal_Assay->False_Positive Activity Not Confirmed Validated_Hit Validated Hit Counter_Screen->Validated_Hit Specific Activity Counter_Screen->False_Positive Non-Specific Activity

Caption: A decision-making workflow for hit validation.

Key Steps in Hit Validation:

  • Dose-Response Curves: Confirmed hits are re-tested in the primary assay over a range of concentrations to determine their potency (IC₅₀ for inhibitors, EC₅₀ for activators). This confirms the activity is concentration-dependent.

  • Orthogonal Assays: The activity of the hit is tested in a secondary assay that measures the same biological endpoint but uses a different technology.[15][16] For example, if the primary enzyme assay was absorbance-based, an orthogonal assay might use a luminescence or fluorescence resonance energy transfer (FRET) readout. This helps to rule out compounds that interfere with the primary assay technology.

  • Counter-Screens: To assess selectivity, hits are tested in assays for related targets. For example, a kinase inhibitor hit would be screened against a panel of other kinases. This helps to identify compounds with a desirable selectivity profile.[15]

  • Promiscuity and Artifact Checks: Computational tools and specific assays can be used to flag compounds with properties that are often associated with false positives, such as aggregators or compounds that interfere with fluorescence.[17][18]

VI. Data Interpretation and Next Steps

The analysis of dose-response curves is fundamental to characterizing the potency of a validated hit. The IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) is derived by fitting the data to a sigmoidal curve.

ParameterDescription
Top Plateau The maximal response of the assay.
Bottom Plateau The minimal response of the assay.
IC₅₀ / EC₅₀ The concentration of the compound that produces a 50% response.
Hill Slope Describes the steepness of the curve.

Validated hits with confirmed, potent, and selective activity can then be advanced to the hit-to-lead stage. This involves the synthesis of analogues to develop a structure-activity relationship (SAR), which guides the optimization of the compound's potency, selectivity, and drug-like properties.

VII. Troubleshooting Common Assay Issues

IssuePossible CauseSuggested Solution
High Background Signal (Fluorescence Assays) Autofluorescence of compounds, media, or plates.Use black-walled plates; screen compounds in a buffer without phenol red; check for compound autofluorescence at the assay wavelengths.[12][15][19]
Low Signal-to-Noise Ratio (Luminescence Assays) Insufficient cell number; low ATP levels; inactive reagent.Optimize cell seeding density; use white opaque plates to maximize signal; ensure reagent is properly prepared and stored.[20][21]
High Well-to-Well Variability Inconsistent cell plating; pipetting errors; edge effects in plates.Use a multichannel pipette for consistency; ensure even cell suspension; do not use the outer wells of the plate.[12]
False Positives in HTS Compound aggregation; interference with detection method; non-specific reactivity.Include a detergent (e.g., Triton X-100) in biochemical assays; perform orthogonal and counter-screens; use computational filters for promiscuous compounds.[17][18]

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Ethyl 1-acetylcyclopropanecarboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-acetylcyclopropanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting this important synthetic transformation. Here, we move beyond simple protocols to address the common challenges and side reactions encountered in the lab, providing in-depth, mechanism-based solutions in a practical Q&A format.

Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?

The most prevalent laboratory synthesis involves a tandem alkylation-cyclization of ethyl acetoacetate. The process begins with the deprotonation of the α-carbon of ethyl acetoacetate to form an enolate, which then acts as a nucleophile. This enolate is reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane). The reaction proceeds in two key SN2 steps:

  • Intermolecular Alkylation: The ethyl acetoacetate enolate attacks one of the carbons of the 1,2-dihaloethane, displacing one halide and forming a γ-halo intermediate.

  • Intramolecular Cyclization: A second equivalent of base removes the remaining acidic α-proton from this intermediate, generating a new enolate. This enolate then rapidly attacks the carbon bearing the second halide in an intramolecular SN2 reaction, closing the three-membered ring.[1]

A strong base is required, and phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic reagents.[1]

Main_Reaction_Pathway EAA Ethyl Acetoacetate Enolate1 Enolate Anion EAA->Enolate1 + Base - H₂O Base1 Base (e.g., NaOH) Dihalo 1,2-Dibromoethane Base2 Base Intermediate γ-Halo Intermediate Enolate1->Intermediate + 1,2-Dibromoethane - Br⁻ Enolate2 Intermediate Enolate Intermediate->Enolate2 + Base - H₂O Product This compound Enolate2->Product Intramolecular SN2 - Br⁻

Caption: Main synthetic pathway for this compound.

Troubleshooting Guide: Common Side Reactions & Solutions
Q2: My yield is very low, and I'm isolating a viscous, high-molecular-weight oil. What is happening?

Likely Cause: Intermolecular Polymerization

This is one of the most common failure modes. The intramolecular cyclization (a first-order reaction) is competing with an intermolecular reaction (a second-order reaction) where the γ-halo intermediate is attacked by another molecule of ethyl acetoacetate enolate instead of cyclizing.

The Chemistry: At high concentrations, the probability of two different molecules colliding is high. This favors the intermolecular pathway, leading to dimers, trimers, and eventually, low-molecular-weight polymers, which often present as a difficult-to-purify oil. The principles that govern intramolecular Dieckmann condensations, which strongly favor 5- and 6-membered rings, illustrate that forcing a strained 3-membered ring closure can be kinetically challenging, allowing intermolecular reactions to compete effectively.[2][3]

Solutions:

  • High-Dilution Conditions: This is the most critical parameter. By significantly increasing the solvent volume, you lower the concentration of the reactants. This dramatically reduces the rate of the second-order intermolecular reaction while having no effect on the rate of the first-order intramolecular cyclization.

  • Slow Addition: Add the 1,2-dihaloethane slowly to a solution of the base and ethyl acetoacetate. This keeps the concentration of the resulting γ-halo intermediate low at any given moment, further discouraging intermolecular side reactions.

ParameterStandard ConditionsHigh-Dilution ProtocolRationale
Concentration 0.5 - 1.0 M0.01 - 0.05 MFavors first-order intramolecular cyclization.
Addition Rate All at onceAdded via syringe pump over 4-8 hoursMaintains a low steady-state concentration of the reactive intermediate.
Q3: My NMR analysis shows signals consistent with an enol ether (C=C-O-R), not the target ketone. What is this byproduct?

Likely Cause: O-Alkylation

The enolate of ethyl acetoacetate is an ambident nucleophile , meaning it has two nucleophilic sites: the α-carbon (C-attack) and the oxygen atom (O-attack). While C-alkylation leads to the desired product, O-alkylation is a competing pathway that results in an enol ether derivative. This has been observed in analogous systems where an enol can perform an intramolecular O-attack to form five-membered dihydrofuran rings, which can be more favorable than forming a strained cyclopropane ring.[4][5]

Side_Reactions Key Competing Side Reactions cluster_0 Desired Pathway cluster_1 O-Alkylation Side Reaction cluster_2 Intermolecular Side Reaction Enolate_C Enolate (Resonance Structure) C-Nucleophile C_Attack C-Alkylation (Intramolecular SN2) Enolate_C->C_Attack Product Desired Cyclopropane C_Attack->Product Enolate_O Enolate (Resonance Structure) O-Nucleophile O_Attack O-Alkylation Enolate_O->O_Attack Enol_Ether Enol Ether Byproduct O_Attack->Enol_Ether Intermediate γ-Halo Intermediate Another_Enolate + Another Enolate Molecule Intermediate->Another_Enolate Dimer Dimer / Polymer Another_Enolate->Dimer Start γ-Halo Intermediate Enolate Start->Enolate_C C-attack path Start->Enolate_O O-attack path

Caption: Competing reaction pathways in the synthesis.

Solutions:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) tend to solvate the cation (like Na⁺ or K⁺), leaving a "naked" and highly reactive oxygen anion, which can favor O-alkylation. In contrast, polar protic solvents (e.g., ethanol, t-butanol) can hydrogen-bond with the oxygen atom of the enolate, sterically hindering O-alkylation and thereby favoring C-alkylation.

  • Counter-ion: Tightly associated counter-ions (like Li⁺ vs. K⁺) can shield the oxygen atom, promoting C-alkylation. However, this can also reduce overall reactivity. The choice of base and solvent is therefore a critical balancing act.

Q4: I am using sodium ethoxide in ethanol and isolating a significant amount of 4-ethoxybutyrate byproduct. Why is my base attacking my reagents?

Likely Cause: Nucleophilic Attack by the Alkoxide Base

This is a classic side reaction when using alkoxide bases in their conjugate alcohol as a solvent.[6] The ethoxide (EtO⁻) is a potent nucleophile and can compete with the ethyl acetoacetate enolate in attacking the 1,2-dihaloethane. This results in the formation of ethyl 2-bromoethyl ether. More commonly, it can attack the γ-halo intermediate, leading to an ethoxy-substituted linear ester instead of the cyclopropane.

The Chemistry: EtO⁻ + Br-CH₂-CH₂-Br → EtO-CH₂-CH₂-Br + Br⁻ or EtO⁻ + (Ac)(EtOOC)CH-CH₂-CH₂-Br → (Ac)(EtOOC)CH-CH₂-CH₂-OEt + Br⁻

Solutions:

  • Use a Non-Nucleophilic Base: The best solution is to use a strong, non-nucleophilic base.

    • Sodium Hydride (NaH): NaH is an excellent choice as it deprotonates the substrate to form the enolate and hydrogen gas (H₂), which simply bubbles out of the reaction. The remaining cation is Na⁺, and there is no competing nucleophile.

    • Potassium tert-butoxide (KOtBu): The bulky tert-butoxide is a very strong base but a poor nucleophile due to steric hindrance, making it ideal for this type of reaction.

  • Use a Phase-Transfer Catalyst (PTC): As described in Organic Syntheses, using a PTC like triethylbenzylammonium chloride with a concentrated aqueous solution of a strong base (like 50% NaOH) is highly effective.[1] The PTC shuttles the hydroxide into the organic phase to act as a base, but the concentration of the nucleophilic hydroxide in the organic layer remains low, and its reactivity is primarily as a base rather than a nucleophile in this context.

Summary Protocol for Optimized Synthesis

This protocol incorporates the troubleshooting solutions discussed above to maximize the yield of the desired product and minimize side reactions.

Reagents:

  • Ethyl acetoacetate

  • 1,2-Dibromoethane

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a pressure-equalizing dropping funnel.

  • Base Addition: Suspend sodium hydride (2.2 equivalents) in anhydrous THF under nitrogen. Caution: NaH reacts violently with water.

  • Enolate Formation: Slowly add ethyl acetoacetate (1.0 equivalent) to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • High-Dilution Alkylation: Dilute the reaction mixture significantly with additional anhydrous THF.

  • Slow Alkylating Agent Addition: Add a solution of 1,2-dibromoethane (1.1 equivalents) in anhydrous THF to the dropping funnel and add it dropwise to the enolate solution over several hours with gentle reflux. The slow addition is critical to prevent dimerization.

  • Reaction Completion: After the addition is complete, maintain the reflux for an additional 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to 0 °C and cautiously quench the excess NaH by slowly adding isopropanol, followed by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

Technical Support Center: Ethyl 1-acetylcyclopropanecarboxylate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for the purification of Ethyl 1-acetylcyclopropanecarboxylate.

Welcome to the technical support resource for this compound. This guide is designed for researchers, synthetic chemists, and process development professionals to provide expert-driven answers and troubleshooting solutions for the purification of this valuable synthetic intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the essential physical properties of this compound that I need to consider for purification?

Understanding the physical properties is the cornerstone of designing an effective purification strategy. This compound is a liquid at room temperature, which immediately guides the choice of primary purification techniques away from standard recrystallization.

Causality: The boiling point is critical for assessing the feasibility of distillation. A high boiling point might necessitate vacuum distillation to prevent thermal decomposition. The compound's polarity, dictated by the ester and ketone functionalities, will determine its behavior in chromatographic systems.

Data Summary: Physical Properties of this compound

Property Value Source
CAS Number 32933-03-2 [1]
Molecular Formula C₈H₁₂O₃ [1]
Molecular Weight 156.18 g/mol
Physical Form Colorless to Light Yellow Liquid
Boiling Point 44 °C at 2 mmHg
Purity (Typical) >95% to >98% (GC) [2]

| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place under inert gas. | |

Q2: What are the most common impurities I should anticipate in my crude sample?

The impurity profile is almost entirely dependent on the synthetic route used. A prevalent method for generating the cyclopropane core is the Kulinkovich reaction or a related titanium-mediated cyclopropanation.[3][4][5]

Common Impurities & Their Origin:

  • Starting Materials: Unreacted starting ester (e.g., diethyl oxalate if part of a multi-step synthesis) and any reagents used in the final acetylation step.

  • Reaction Byproducts: In a Kulinkovich-type synthesis, you may find titanium alkoxide residues and byproducts from Grignard reagent side reactions.[4][6] Ethene is a common gaseous byproduct, but other small organic fragments can form.[3][6]

  • Solvents: Residual reaction solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), or toluene are common.[4]

  • Decomposition Products: Although generally stable, prolonged exposure to strong acid or base, or excessive heat during workup or purification, can lead to ring-opening or hydrolysis of the ester.

Expertise in Practice: Always obtain a crude ¹H NMR or GC-MS of your material before purification. This initial analysis is not just for assessing purity; it's a diagnostic tool that helps you identify the nature of your impurities, which directly informs your choice of purification method.

Q3: Which primary purification method is better for this compound: vacuum distillation or flash column chromatography?

The choice between distillation and chromatography is a classic decision in synthetic chemistry, balancing scale, required purity, and the nature of the impurities.

  • Vacuum Distillation: This is the preferred method for moderate to large quantities (>5 g) where the primary impurities are significantly different in volatility (e.g., residual high-boiling starting materials or non-volatile salts and catalysts). Given its boiling point of 44 °C at 2 mmHg, vacuum distillation is ideal as it allows for purification at a significantly lower temperature than atmospheric distillation, thereby minimizing the risk of thermal degradation.

  • Flash Column Chromatography: This technique is superior for achieving very high purity (>99%) and for removing impurities with boiling points very close to that of the product.[7] It is also the only viable option for removing non-volatile impurities like titanium residues or baseline material if they are present in the crude oil. Normal-phase silica gel chromatography is typically effective.[8][9]

Trustworthiness through Self-Validation: The choice is validated by the outcome. If distillation yields a product with co-eluting spots on a TLC plate, chromatography is necessary. Conversely, if chromatography requires an excessive amount of solvent for a large batch that is already ~95% pure, distillation is the more efficient and economical choice.

Purification Decision Workflow start Crude this compound analysis Analyze Crude (TLC, GC-MS, NMR) start->analysis decision Are impurities volatile with different boiling points? analysis->decision distillation Vacuum Distillation decision->distillation  Yes chromatography Flash Column Chromatography decision->chromatography  No / High Purity Needed check_purity Check Purity >98%? distillation->check_purity chromatography->check_purity check_purity->chromatography  No, from Distillation final_product Purified Product check_purity->final_product  Yes Vacuum_Distillation_Workflow cluster_0 Preparation cluster_1 Distillation cluster_2 Completion A Neutralize Crude Material B Dry Glassware A->B C Assemble Short-Path Apparatus B->C D Apply Vacuum C->D E Gentle Heating D->E F Collect Fractions E->F G Cool System F->G H Vent to Atmosphere G->H I Collect Pure Product H->I

References

Identification and characterization of byproducts in Ethyl 1-acetylcyclopropanecarboxylate reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 1-acetylcyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The unique strained ring system of the cyclopropane moiety makes it a valuable component in medicinal chemistry, however, its synthesis can present challenges, particularly with the formation of unwanted byproducts.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to identify, characterize, and ultimately minimize the formation of common impurities, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is often prepared via a Michael-initiated ring closure (MIRC) reaction.

Q1: My reaction yield is significantly lower than expected. What are the likely culprits?

Low yields can be attributed to several factors, often related to incomplete reaction or the formation of side products. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The initial step of the MIRC reaction involves the deprotonation of a Michael donor, such as ethyl acetoacetate. If the base used is not strong enough or is not used in a sufficient amount, the reaction will not proceed to completion.

    • Recommendation: Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous. Consider using a stronger base if incomplete deprotonation is suspected.

  • Presence of Water: Moisture can consume the base and hydrolyze the ester functionalities of both the starting materials and the product.

    • Recommendation: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

  • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts.

    • Recommendation: If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can promote side reactions. Temperature screening is advised for optimization.

  • Formation of Byproducts: The presence of unexpected spots on your TLC plate or peaks in your GC-MS chromatogram indicates the formation of byproducts, which directly impacts the yield of your desired product. The following questions will delve deeper into specific byproducts.

Q2: I've isolated a byproduct with a similar molecular weight to my product. How can I identify it?

A common byproduct in similar cyclopropanation reactions is the formation of a linear ether. In the context of synthesizing this compound, a likely candidate is Ethyl 4-ethoxybutanoate .[1]

  • Formation Mechanism: This byproduct can arise from the reaction of the ethoxide base with the starting material, leading to an opening of the transient cyclopropane precursor or reaction with an unreacted halo-intermediate.

  • Identification:

    • GC-MS: This byproduct will have a different retention time than your product. The mass spectrum will show a molecular ion peak corresponding to its molecular weight and a fragmentation pattern consistent with a linear ester.

    • NMR Spectroscopy: The ¹H NMR spectrum will lack the characteristic upfield signals of the cyclopropyl protons and will instead show signals corresponding to the ethoxy group and the linear alkyl chain.

Q3: My reaction mixture shows a significant amount of a lower boiling point byproduct. What could it be?

Another common byproduct, particularly if the reaction conditions are not carefully controlled, is γ-butyrolactone .[1]

  • Formation Mechanism: This can be formed through the cyclization of an intermediate, particularly if water is present in the reaction mixture, leading to hydrolysis and subsequent lactonization.

  • Identification:

    • GC-MS: γ-butyrolactone will have a distinct, typically shorter, retention time compared to the desired product. Its mass spectrum is well-documented and can be easily identified.

    • NMR Spectroscopy: The ¹H and ¹³C NMR spectra will show characteristic signals for the lactone ring, which will be significantly different from your target molecule.

Q4: How can I minimize the formation of Ethyl 4-ethoxybutanoate and γ-butyrolactone?

Preventing the formation of these byproducts is key to improving the yield and purity of your desired product.

  • To Minimize Ethyl 4-ethoxybutanoate:

    • Use of a Non-Nucleophilic Base: Consider using a sterically hindered, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). This will minimize the competing nucleophilic attack that leads to the linear ether byproduct.[1]

    • Control of Stoichiometry: Use the minimum effective amount of base to avoid excess nucleophile in the reaction mixture.

  • To Minimize γ-butyrolactone:

    • Strict Anhydrous Conditions: As mentioned, the presence of water is a key factor in the formation of γ-butyrolactone. Ensure all solvents and reagents are rigorously dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

    • Temperature Control: Avoid excessive heating, as this can promote hydrolysis and subsequent lactonization.[2]

Part 2: Byproduct Characterization Workflow

A robust analytical workflow is essential for the unambiguous identification and quantification of byproducts.

Workflow Diagram

Byproduct_Characterization_Workflow Start Crude Reaction Mixture TLC 1. Thin-Layer Chromatography (TLC) - Initial assessment of complexity - Guide for column chromatography Start->TLC GCMS 2. Gas Chromatography-Mass Spectrometry (GC-MS) - Separation of volatile components - Preliminary identification by mass TLC->GCMS Column 3. Flash Column Chromatography - Isolation of individual components GCMS->Column NMR 4. Nuclear Magnetic Resonance (NMR) - 1H, 13C, COSY, HSQC, HMBC - Unambiguous structure elucidation Column->NMR Quantification 5. Quantitative Analysis - qNMR or calibrated GC-MS NMR->Quantification Byproduct_Formation Start Ethyl Acetoacetate + Dihaloethane + Base (e.g., EtO-) Enolate Enolate Intermediate Start->Enolate Desired_Pathway Intramolecular SN2 (MIRC) Enolate->Desired_Pathway Desired Side_Pathway1 Intermolecular SN2 with Ethoxide Enolate->Side_Pathway1 Side Reaction 1 Side_Pathway2 Hydrolysis of Intermediate + Lactonization Enolate->Side_Pathway2 Side Reaction 2 (in presence of H2O) Product This compound Desired_Pathway->Product Byproduct1 Ethyl 4-ethoxybutanoate Side_Pathway1->Byproduct1 Byproduct2 γ-Butyrolactone Side_Pathway2->Byproduct2

References

Preventing ring-opening of the cyclopropane in Ethyl 1-acetylcyclopropanecarboxylate reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Ethyl 1-Acetylcyclopropanecarboxylate. This resource is designed to provide in-depth troubleshooting advice and practical solutions to a common challenge encountered in the laboratory: preventing the undesired ring-opening of the cyclopropane moiety. The inherent strain of the three-membered ring, while synthetically useful, makes it susceptible to cleavage under various reaction conditions. This guide offers field-proven insights and detailed protocols to help you preserve the integrity of the cyclopropane ring in your chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format, explaining the root cause of the problem and providing actionable solutions.

Section 1: Reactions Involving Acidic Conditions

Question 1: I'm attempting a reaction that requires an acid catalyst, but I'm observing significant cyclopropane ring-opening. How can I avoid this?

Root Cause: Strong Brønsted or Lewis acids can protonate one of the carbonyl oxygens of this compound. This enhances the electron-withdrawing nature of the substituent, polarizing the C-C bonds of the cyclopropane ring and making it more susceptible to nucleophilic attack and subsequent ring-opening.[1][2] The high ring strain of approximately 27.5 kcal/mol provides a strong thermodynamic driving force for the formation of a more stable, acyclic carbocation intermediate.[3]

Solutions:

  • Employ Milder Brønsted Acids: Instead of strong acids like sulfuric acid or hydrochloric acid, consider using weaker acids such as pyridinium p-toluenesulfonate (PPTS) or acetic acid. These can provide the necessary protonation to facilitate reactions at the carbonyl centers without being aggressive enough to promote significant ring cleavage.[2]

  • Utilize Lewis Acids with Caution: If a Lewis acid is necessary, choose one that is less prone to promoting carbocation formation. For instance, milder Lewis acids like zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂) might be preferable to stronger ones like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). Running the reaction at lower temperatures can also help mitigate ring-opening.

  • Solvent Choice: The choice of solvent can influence the stability of any charged intermediates. Non-polar, aprotic solvents can disfavor the formation of carbocationic species that lead to ring-opening.[3]

Section 2: Reactions Involving Basic Conditions

Question 2: I'm trying to perform a base-catalyzed reaction, such as an aldol condensation or ester hydrolysis, but the cyclopropane ring is not surviving. What are the best practices to prevent this?

Root Cause: Strong bases can deprotonate the α-carbon to the ketone, forming an enolate. While this is often the desired reactivity, under harsh conditions (e.g., high temperatures, strong non-hindered bases), the enolate can undergo rearrangements that lead to ring-opening. Additionally, strong nucleophilic bases can directly attack the cyclopropane ring, especially if it is activated by the adjacent electron-withdrawing groups.

Solutions:

  • Use of Hindered Bases: For reactions requiring enolate formation, consider using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (e.g., -78 °C). The bulkiness of these bases disfavors direct attack on the cyclopropane ring.

  • Controlled Hydrolysis Conditions: For selective hydrolysis of the ethyl ester, avoid harsh conditions like refluxing with strong sodium hydroxide. Milder conditions, such as using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or below, can provide the desired carboxylate without significant ring degradation. Esters of cyclopropanecarboxylic acid have been shown to have increased stability under both acidic and basic hydrolysis conditions compared to other esters.[4]

  • Temperature Control: As with many reactions involving sensitive functional groups, maintaining a low temperature is crucial. Running reactions at 0 °C or below can significantly reduce the rate of undesired ring-opening side reactions.[3]

Section 3: Reduction Reactions

Question 3: I want to selectively reduce the ketone in this compound to an alcohol, but my attempts have led to a mixture of products, including those from ring-opening. What is a reliable method?

Root Cause: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally non-selective and can reduce both the ketone and the ester.[5] More importantly, under certain conditions, especially with more aggressive hydride reagents or catalytic hydrogenation at high pressure, cleavage of the strained C-C bonds of the cyclopropane ring can occur.[3]

Solutions:

  • Use of Mild and Selective Reducing Agents: Sodium borohydride (NaBH₄) is the reagent of choice for the selective reduction of ketones in the presence of esters.[5] It is a mild reducing agent that typically does not affect the cyclopropane ring.[3] The reaction is usually carried out in an alcoholic solvent like methanol or ethanol at low temperatures.

  • Avoid Harsh Catalytic Hydrogenation: While catalytic hydrogenation is a common method for reduction, catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under high hydrogen pressure can lead to hydrogenolysis of the cyclopropane ring.[3] If catalytic hydrogenation is necessary, palladium on carbon (Pd/C) at atmospheric pressure is a milder option that is less likely to cause ring cleavage.[3]

Section 4: Nucleophilic Additions to the Ketone

Question 4: When I perform a Grignard or Wittig reaction on the ketone, I get low yields and complex mixtures. How can I improve the selectivity for 1,2-addition and prevent ring-opening?

Root Cause: Grignard reagents are strong nucleophiles and strong bases.[6] While they are expected to add to the carbonyl group, side reactions such as enolization of the ketone or attack at the ester are possible.[7] Furthermore, under certain conditions, the intermediate alkoxide could potentially trigger a ring-opening cascade. Wittig reagents are generally less basic than Grignards, but the reaction conditions, which often involve a strong base to generate the ylide, can pose a threat to the cyclopropane ring.[8]

Solutions for Grignard Reactions:

  • Low Temperature and Slow Addition: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) and add the Grignard reagent slowly to the solution of the substrate. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of cerium(III) chloride (CeCl₃) can enhance the 1,2-addition of organometallic reagents to ketones and suppress enolization. This can lead to cleaner reactions and higher yields of the desired tertiary alcohol.

Solutions for Wittig Reactions:

  • Use Stabilized Ylides When Possible: Stabilized ylides are less basic and more selective. However, for the conversion of a ketone, a non-stabilized ylide is often necessary.

  • Careful Choice of Base and Temperature for Ylide Generation: When preparing the Wittig reagent, use the minimum necessary amount of a strong base like n-butyllithium at low temperatures. It is often beneficial to generate the ylide in a separate flask and then add it to the solution of this compound, also at a low temperature.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments that prioritize the preservation of the cyclopropane ring.

Protocol 1: Selective Reduction of the Ketone using Sodium Borohydride

This protocol describes a mild and effective method for the selective reduction of the ketone functionality to a hydroxyl group without affecting the ester or the cyclopropane ring.[3]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath and stir for 10 minutes.

  • Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Add saturated aqueous ammonium chloride solution to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, ethyl 1-(1-hydroxyethyl)cyclopropanecarboxylate.

  • Purify the crude product by flash column chromatography if necessary.

Parameter Condition Rationale
Reducing Agent Sodium BorohydrideMild and selective for ketones over esters.[5]
Solvent MethanolProtic solvent that facilitates the reduction.
Temperature 0 °CMinimizes side reactions and potential ring-opening.[3]
Work-up Aqueous NH₄ClNeutralizes excess borohydride and facilitates work-up.
Protocol 2: Selective Hydrolysis of the Ethyl Ester

This protocol outlines a method for the selective hydrolysis of the ethyl ester to a carboxylic acid using lithium hydroxide, which is less harsh than sodium or potassium hydroxide.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and deionized water (typically a 3:1 to 2:1 ratio).

  • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath.

  • Acidify the mixture to pH ~2-3 by the dropwise addition of 1 M HCl.

  • Extract the product into ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylcyclopropanecarboxylic acid.

  • The product can be further purified by recrystallization or chromatography if needed.

Parameter Condition Rationale
Base Lithium HydroxideMilder than NaOH or KOH, reducing the risk of side reactions.
Solvent System THF/WaterEnsures solubility of both the substrate and the base.
Temperature Room TemperatureAvoids high temperatures that can promote ring-opening.
Acidification 1 M HClProtonates the carboxylate to yield the carboxylic acid.

Visualizing Reaction Pathways

To better understand the factors influencing the stability of the cyclopropane ring, the following diagrams illustrate key mechanistic concepts.

cluster_0 Acid-Catalyzed Ring Opening cluster_1 Preventative Strategy Start This compound Protonation Protonated Carbonyl Start->Protonation Strong Acid (H+) Ring_Opening Carbocation Intermediate Protonation->Ring_Opening Ring Strain Release Product Ring-Opened Product Ring_Opening->Product Nucleophilic Attack Start_Mild This compound Reaction_at_Carbonyl Desired Reaction Start_Mild->Reaction_at_Carbonyl Mild Acid / Low Temp. Product_Intact Product with Intact Cyclopropane Reaction_at_Carbonyl->Product_Intact cluster_0 Ketone Reduction Pathways Start This compound Strong_Reduction LiAlH4 Start->Strong_Reduction Mild_Reduction NaBH4 Start->Mild_Reduction Ring_Opened_Product Ring Cleavage Strong_Reduction->Ring_Opened_Product Desired_Product Selective Reduction Product Mild_Reduction->Desired_Product

References

Impact of reagent purity on the outcome of Ethyl 1-acetylcyclopropanecarboxylate reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Ethyl 1-acetylcyclopropanecarboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis. As Senior Application Scientists, we understand that the success of your reactions hinges on the quality of your starting materials. Here, we will explore the critical impact of reagent purity on the outcomes of your experiments and provide actionable solutions to common challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions involving this compound, with a focus on problems arising from reagent impurity.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes related to reagent purity?

Answer: Low yields in reactions with this compound can often be traced back to impurities in the starting material or other reagents. Key culprits include:

  • Residual Solvents from Synthesis: Impurities from the synthesis of this compound, such as toluene or ethanol, can interfere with the reaction. For instance, residual ethanol can react with organometallic reagents, reducing their effective concentration.

  • Water Content: The presence of water can be highly detrimental, especially in reactions involving sensitive reagents like Grignard reagents or strong bases. Water will quench these reagents, leading to a decrease in the active reagent concentration and consequently, a lower yield.

  • Impurities in Co-reagents: The purity of other reactants, such as alkyl halides or organometallic reagents, is equally important. For example, aged Grignard reagents may contain significant amounts of magnesium oxides and hydroxides, which can complicate the reaction.

Question 2: I am observing unexpected side products in my reaction. How can I identify the source of these impurities?

Answer: The formation of side products is a strong indicator of underlying purity issues. To diagnose the problem, consider the following:

  • Analyze the Starting Material: The first step is to analyze the purity of your this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can identify and quantify impurities.[1]

  • Consider Reaction Byproducts: Some impurities are byproducts of the synthesis of the starting material itself. For example, in the cyclization of γ-chlorocarboxylic acid esters to form cyclopropane rings, side products like 4-ethoxybutyric acid ethyl ester can form.[2]

  • Evaluate Reagent Compatibility: Certain impurities may react with your desired product or intermediates to form new, undesired compounds. Understanding the reactivity of potential impurities is key to identifying the source of side products.

Question 3: My reaction is not proceeding to completion. Could this be a purity issue?

Answer: Yes, incomplete reactions are frequently linked to reagent purity. Inhibitors or a lower-than-expected concentration of the active reagent can stall the reaction.

  • Presence of Inhibitors: Certain impurities can act as reaction inhibitors. For instance, trace metals or other organic compounds can interfere with catalytic cycles.

  • Inaccurate Reagent Concentration: If your this compound or another key reagent is not as pure as assumed, the stoichiometry of your reaction will be incorrect, leading to an incomplete reaction. It is crucial to use analytical standards of known purity for calibration.[1]

II. Troubleshooting Guides

This section provides detailed, step-by-step guides for addressing specific problems encountered in reactions with this compound.

Guide 1: Diagnosing and Mitigating the Impact of Water Contamination

Problem: Consistently low yields and the presence of hydrolysis byproducts in a Grignard reaction with this compound.

Causality: Grignard reagents are extremely sensitive to water. Any moisture present in the reaction setup, solvents, or the this compound itself will consume the Grignard reagent, reducing the amount available to react with your substrate.

Workflow for Diagnosis and Resolution:

Caption: Troubleshooting workflow for water contamination.

Experimental Protocol: Karl Fischer Titration for Water Content Analysis

  • Instrument Setup: Calibrate the Karl Fischer titrator according to the manufacturer's instructions using a certified water standard.

  • Sample Preparation: Accurately weigh a sample of your this compound and dissolve it in an anhydrous solvent compatible with the Karl Fischer reagent.

  • Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument will calculate the water content in parts per million (ppm) or percentage.

Acceptable Water Content Action Required
< 50 ppmProceed with reaction
50 - 200 ppmConsider drying the reagent
> 200 ppmPurification is necessary
Guide 2: Identifying and Removing Organic Impurities

Problem: Formation of multiple, difficult-to-separate side products, leading to a complex crude reaction mixture.

Causality: Organic impurities in the this compound can compete with the desired reaction pathway, leading to a variety of side products. These impurities can arise from the starting materials used in its synthesis or from degradation over time.

Workflow for Identification and Removal:

References

Technical Support Center: Analytical Methods for Monitoring Ethyl 1-acetylcyclopropanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated support center for monitoring chemical reactions involving Ethyl 1-acetylcyclopropanecarboxylate. This resource is designed for researchers, chemists, and process development scientists who require robust analytical methods to track the progress, yield, and purity of reactions utilizing this key building block. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Accurate and real-time monitoring of its conversion is critical for process optimization, ensuring product quality, and maximizing yield.

This guide provides in-depth, field-tested advice in a troubleshooting and FAQ format. We will explore the most common analytical techniques, delve into the "why" behind experimental choices, and offer solutions to challenges you may encounter at the bench.

Core Principles of Reaction Monitoring

Effective reaction monitoring is not merely about taking measurements; it's about making informed decisions. A well-designed monitoring strategy allows you to:

  • Determine Reaction Completion: Avoid premature workup or unnecessary extensions of reaction time.

  • Identify Intermediates: Gain mechanistic insights and understand reaction pathways.

  • Detect Side-Products: Quantify impurities and optimize conditions to minimize their formation.

  • Ensure Reproducibility: Establish a reliable analytical workflow for consistent results.

Let's explore the primary analytical tools for this purpose.

Section 1: Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for monitoring the volatility of this compound and related species. Its high resolution and sensitivity make it ideal for separating the starting material from products and certain impurities.

GC Troubleshooting & FAQs

Question: I'm seeing significant peak tailing for my analyte. What's causing this and how can I fix it?

Answer: Peak tailing in GC is often indicative of active sites within the analytical pathway. These sites, which can be present in the injector, column, or detector, can interact undesirably with polar functional groups like the ketone and ester moieties in this compound.

  • Causality: The cyclopropane ring introduces some steric hindrance, but the carbonyl groups are susceptible to hydrogen bonding and other polar interactions. Silanol groups (-Si-OH) on the surface of untreated glass liners or the column stationary phase are common culprits.

  • Troubleshooting Steps:

    • Injector Maintenance: Deactivate the injector liner by using a silanizing agent (e.g., silylation reagents like BSTFA). Alternatively, use pre-deactivated liners.

    • Column Choice: Employ a low-bleed, inert column. A mid-polarity phase, such as one containing a low percentage of phenyl or cyanopropyl groups, can often provide a good balance of retention and peak shape.

    • Temperature Optimization: A suboptimal oven temperature program can contribute to tailing. Ensure the initial temperature is low enough to focus the analytes at the head of the column and that the ramp rate is appropriate for the separation.

Question: My peaks for the starting material and product are co-eluting. How can I improve resolution?

Answer: Achieving baseline separation is crucial for accurate quantification. Co-elution suggests that the chromatographic conditions are insufficient to differentiate between the compounds.

  • Causality: If the product has a similar volatility and polarity to the starting material, separation can be challenging. This is common in reactions involving subtle molecular modifications.

  • Troubleshooting Steps:

    • Modify Temperature Program: Decrease the initial oven temperature and/or reduce the ramp rate. This will increase the time the analytes spend interacting with the stationary phase, often enhancing separation.

    • Select a Different Column: If temperature optimization fails, a change in stationary phase chemistry is the next logical step. A column with a different selectivity, for instance, a more polar phase like a polyethylene glycol (WAX) type, might provide the necessary separation.

    • Increase Column Length: A longer column provides more theoretical plates, which directly translates to better resolving power.

Experimental Protocol: A Typical GC Method
ParameterSettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for good resolution and capacity.
Stationary Phase 5% Phenyl PolysiloxaneA versatile, mid-polarity phase suitable for a wide range of analytes.
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 15 °C/minBalances analysis time with separation efficiency.
Carrier Gas Helium or HydrogenProvides good efficiency. Hydrogen can offer faster analysis times.
Detector Flame Ionization Detector (FID) at 280 °CFID offers excellent sensitivity for carbon-containing compounds.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is often the workhorse for monitoring reactions of less volatile or thermally labile compounds. For this compound, both normal-phase and reverse-phase HPLC can be effective.

HPLC Troubleshooting & FAQs

Question: I'm observing broad peaks in my reverse-phase HPLC analysis. What's the likely cause?

Answer: Peak broadening in HPLC can stem from a variety of sources, both chemical and mechanical.

  • Causality: Extra-column band broadening (from excessive tubing length or large connection volumes), secondary interactions with the stationary phase, or a mismatched mobile phase can all contribute to this issue.

  • Troubleshooting Steps:

    • Check System Plumbing: Ensure all tubing is as short as possible and that all fittings are correctly swaged to minimize dead volume.

    • Mobile Phase pH: The ester group can be sensitive to pH. Ensure the mobile phase pH is in a range where your analyte is stable and neutrally charged, if possible. A pH between 3 and 6 is a good starting point for many C18 columns.[1]

    • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile in a high-aqueous mobile phase), it can cause peak distortion. Dilute your sample in the mobile phase whenever possible.

Question: How do I choose between Normal-Phase and Reverse-Phase HPLC?

Answer: The choice depends on the polarity of your starting material, expected products, and impurities.

  • Reverse-Phase (RP-HPLC): This is the most common mode. It separates compounds based on their hydrophobicity. A C18 or C8 column with a mobile phase of water and acetonitrile or methanol is a standard starting point.[2] RP-HPLC is excellent for separating compounds with varying alkyl substituents or other non-polar modifications.

  • Normal-Phase (NP-HPLC): This mode separates compounds based on their polarity. A silica or diol column with a non-polar mobile phase like hexane and a polar modifier like isopropanol or ethyl acetate would be used.[2][3] NP-HPLC can be advantageous if your reaction involves changes to highly polar functional groups.

Visual Workflow: HPLC Method Development

HPLC_Method_Development cluster_Start Initial Analysis cluster_Decision Mode Selection cluster_RP Reverse-Phase (RP) Path cluster_NP Normal-Phase (NP) Path Start Define Analytes: - this compound - Expected Product(s) - Potential Impurities Decision Assess Polarity of Analytes Start->Decision RP_Initial Start with RP-HPLC: - C18 Column - Mobile Phase: H2O/ACN Gradient Decision->RP_Initial Non-polar to Mid-polar Analytes NP_Initial Try NP-HPLC: - Silica or Diol Column - Mobile Phase: Hexane/IPA Decision->NP_Initial Polar Analytes RP_Optimize Optimize Gradient, Flow Rate, and Temperature RP_Initial->RP_Optimize RP_Check Acceptable Resolution and Peak Shape? RP_Optimize->RP_Check RP_Final Final Validated RP Method RP_Check->RP_Final Yes RP_Check->NP_Initial No, Poor Retention NP_Optimize Optimize Solvent Ratio and Flow Rate NP_Initial->NP_Optimize NP_Check Acceptable Resolution and Peak Shape? NP_Optimize->NP_Check NP_Check->RP_Initial No, Try Different Polar Modifier NP_Final Final Validated NP Method NP_Check->NP_Final Yes

Caption: A decision tree for selecting and developing an HPLC method.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine reaction conversion and purity without the need for chromatographic separation.

NMR Troubleshooting & FAQs

Question: My ¹H NMR spectrum is complex, and I can't clearly distinguish reactant and product signals. What can I do?

Answer: Overlapping signals are a common challenge, especially in crude reaction mixtures.

  • Causality: Similar chemical environments for protons in the reactant and product can lead to signal overlap. The cyclopropyl region, in particular, can be complex.

  • Troubleshooting Steps:

    • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase chemical shift dispersion and likely resolve overlapping multiplets.

    • 2D NMR Techniques: A simple 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, allowing you to trace the spin systems of the starting material and product separately. For more complex cases, HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons, providing another layer of resolving power.

    • Spiking Study: Add a small amount of pure starting material to your NMR sample. The signals corresponding to the starting material will increase in intensity, confirming their identity.

Question: Can I use NMR to get a quick estimate of my reaction conversion?

Answer: Absolutely. This is one of the key strengths of NMR for reaction monitoring.[4][5]

  • Methodology:

    • Identify Unique Signals: Find a proton signal for the starting material that is well-resolved and does not overlap with any product signals. Do the same for a unique signal from the product.

    • Integrate: Carefully integrate both the starting material and product signals.

    • Calculate Conversion: The conversion can be estimated using the following formula, making sure to account for the number of protons each integral represents: Conversion (%) = [Integral_product / (Integral_product + Integral_reactant)] * 100

  • Important Considerations:

    • Ensure the relaxation delays (d1) are sufficiently long (typically 5 times the longest T1) for accurate quantification.

    • This method provides a molar ratio.

Data Table: Expected ¹H NMR Signals
ProtonsStarting Material (this compound)Typical Product (Example: Ethyl 1-(1-hydroxyethyl)cyclopropanecarboxylate)
-CH₃ (acetyl) ~2.2 ppm (s, 3H)~1.2 ppm (d, 3H)
-CH₂- (ethyl ester) ~4.1 ppm (q, 2H)~4.1 ppm (q, 2H)
-CH₃ (ethyl ester) ~1.2 ppm (t, 3H)~1.2 ppm (t, 3H)
Cyclopropyl CH₂ ~1.0-1.5 ppm (m, 4H)~0.8-1.3 ppm (m, 4H)
-CH-OH N/A~3.8 ppm (q, 1H)
-OH N/AVariable, broad singlet

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and other factors.

Section 4: Mass Spectrometry (MS) Analysis

Mass spectrometry, often coupled with a chromatographic inlet (GC-MS or LC-MS), is invaluable for confirming the identity of products and byproducts by providing molecular weight information.

MS Troubleshooting & FAQs

Question: I'm not seeing the molecular ion peak for my compound in the mass spectrum. Why?

Answer: The absence of a molecular ion (M+) peak is common, especially with techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) which can be high-energy.

  • Causality:

    • In ESI: The molecule may preferentially form adducts with salts present in the mobile phase or sample (e.g., [M+Na]+, [M+K]+). It is also common to see the protonated molecule, [M+H]+.

    • In EI (common for GC-MS): The high energy of electron impact can cause the molecular ion to be unstable and fragment immediately.

  • Troubleshooting Steps:

    • Look for Adducts: In ESI-MS, search for peaks corresponding to [M+H]+, [M+Na]+, and [M+K]+. The mass difference between these adducts can be a strong confirmation of your molecular weight.

    • Use a Softer Ionization Technique: If available, techniques like Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI) are "softer" and more likely to produce a visible molecular ion or protonated molecule.

    • Analyze Fragmentation Patterns: Even without a molecular ion, the fragmentation pattern is a unique fingerprint of the molecule. Look for characteristic losses, such as the loss of an ethoxy group (-45 Da) or an acetyl group (-43 Da).

Visual Workflow: General Reaction Monitoring

Reaction_Monitoring_Workflow cluster_Setup Reaction Setup cluster_Sampling Sampling & Quenching cluster_Analysis Analytical Methods cluster_Decision Decision Point cluster_End Conclusion Start Begin Reaction: This compound + Reagents Sample Withdraw Aliquot at Time (t) Start->Sample Quench Quench Reaction in Aliquot (if necessary) Sample->Quench TLC Qualitative Check: TLC (Quickest Method) Quench->TLC GC_HPLC Quantitative Separation: GC or HPLC Quench->GC_HPLC NMR Structural & Quantitative: ¹H NMR Quench->NMR MS Identity Confirmation: LC-MS or GC-MS Quench->MS Decision Reaction Complete? TLC->Decision Initial Assessment GC_HPLC->Decision Quantitative Data NMR->Decision Quantitative Data MS->Decision Confirmation Workup Proceed to Workup & Purification Decision->Workup Yes Continue Continue Reaction, Take Next Sample at t+Δt Decision->Continue No Continue->Sample

References

Technical Support Center: Stereoselective Control in Reactions with Ethyl 1-Acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for stereoselective reactions involving Ethyl 1-acetylcyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of controlling stereochemistry in your reactions. Our goal is to provide you with the insights and practical knowledge needed to achieve high levels of diastereo- and enantioselectivity in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stereochemical control of reactions with this compound, providing explanations based on established chemical principles.

Q1: What are the primary challenges in controlling stereoselectivity in reactions at the ketone of this compound?

The primary challenges stem from the unique structural features of the molecule. The presence of a quaternary carbon at the C1 position of the cyclopropane ring and the adjacent carbonyl group creates a sterically hindered environment. Directing incoming reagents to a specific face of the ketone to achieve high stereoselectivity can be difficult. Furthermore, the flexibility of the ethyl ester group can influence the conformational preferences of the molecule, adding another layer of complexity to achieving predictable stereochemical outcomes.

Q2: Which types of stereoselective reactions are commonly performed on this compound?

The acetyl group is a prime site for various stereoselective transformations. Commonly explored reactions include:

  • Asymmetric Reduction: Conversion of the ketone to a secondary alcohol, creating a new stereocenter. This is often achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

  • Asymmetric Addition Reactions: Nucleophilic additions to the carbonyl group, such as Grignard or organolithium additions, can be rendered stereoselective through the use of chiral ligands or auxiliaries.

  • Enolate Chemistry: The α-proton to the ketone can be deprotonated to form an enolate, which can then participate in stereoselective alkylation or aldol reactions. The facial selectivity of these reactions is crucial for controlling the stereochemistry of the newly formed C-C bond.

Q3: How can chiral auxiliaries be used to control stereoselectivity in reactions with this substrate?

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical course of a reaction.[1][2] For this compound, a chiral auxiliary could be introduced by, for example, transesterification of the ethyl ester with a chiral alcohol. This chiral auxiliary would then bias the approach of reagents to the ketone from the less sterically hindered face, leading to a diastereoselective transformation. After the desired stereocenter is set, the auxiliary can be cleaved and recovered.

Q4: What is the role of organocatalysis in achieving stereoselective transformations of cyclopropane derivatives?

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often employing small organic molecules as catalysts.[3][4][5][6][7] In the context of this compound, chiral amines or phosphoric acids can be used to catalyze reactions such as asymmetric Michael additions or cyclopropanations of derivatives.[3][5][6] For instance, a chiral secondary amine catalyst could activate an α,β-unsaturated aldehyde for a Michael-initiated ring closure (MIRC) with a derivative of the title compound, leading to highly enantio- and diastereoselective cyclopropane formation.[5][6]

Q5: Can metal-catalyzed reactions be effectively used to control stereochemistry?

Yes, transition metal catalysis offers a broad spectrum of highly selective reactions.[8] For instance, chiral transition metal complexes, such as those based on rhodium, ruthenium, or copper, are widely used for asymmetric cyclopropanation reactions involving diazo compounds and olefins.[4][9][10] While this compound itself is the product of a cyclopropanation, further modifications can be achieved using metal catalysis. For example, a chiral titanium (salen) complex has been shown to catalyze the formal [3+2] cycloaddition of cyclopropyl ketones with alkenes, constructing two new C-C bonds and two contiguous stereocenters with excellent diastereo- and enantioselectivity.[11][12][13]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during stereoselective reactions with this compound.

Issue 1: Low Diastereoselectivity in Asymmetric Reduction of the Ketone
Potential Cause Troubleshooting Steps
Insufficient Steric Bias 1. Choice of Reducing Agent: If using a hydride reagent (e.g., NaBH₄), consider switching to a bulkier reagent like L-Selectride® or K-Selectride®. The increased steric demand of the reagent can enhance facial selectivity. 2. Chiral Catalyst Screening: If employing catalytic asymmetric hydrogenation, screen a variety of chiral ligands (e.g., BINAP, DuPhos, Josiphos) and metal precursors (e.g., Ru, Rh, Ir). The electronic and steric properties of the ligand are critical.
Suboptimal Reaction Temperature 1. Lower the Temperature: In many cases, running the reaction at lower temperatures (e.g., -78 °C, -40 °C) can significantly improve diastereoselectivity by favoring the transition state with the lowest activation energy.
Solvent Effects 1. Vary Solvent Polarity: The solvent can influence the conformation of the substrate and the aggregation state of the reagents. Systematically screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) to find the optimal medium.
Issue 2: Poor Enantioselectivity in Organocatalyzed Reactions
Potential Cause Troubleshooting Steps
Incorrect Catalyst Choice 1. Catalyst Scaffolding: The structure of the organocatalyst is paramount. For example, in proline-derived catalysis, the substituent on the pyrrolidine ring can have a profound impact on enantioselectivity. Screen a library of catalysts with different steric and electronic properties. 2. Acid/Base Co-catalyst: Many organocatalytic reactions require an acidic or basic additive. Optimize the nature and stoichiometry of this co-catalyst.
Presence of Water 1. Anhydrous Conditions: Trace amounts of water can protonate the catalyst or intermediates, leading to a non-selective background reaction. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Reaction Concentration 1. Optimize Concentration: The concentration of the reaction can affect catalyst aggregation and the rate of the desired catalytic cycle versus off-cycle pathways. Experiment with different molar concentrations of your substrate.
Issue 3: Low Yield in Metal-Catalyzed Cross-Coupling or Cycloaddition Reactions
Potential Cause Troubleshooting Steps
Catalyst Deactivation 1. Ligand Choice: The ligand not only influences selectivity but also stabilizes the metal center. If catalyst decomposition is suspected, try more electron-donating or bulkier ligands. 2. Inert Atmosphere: Oxygen can oxidize and deactivate many transition metal catalysts. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas.
Incorrect Metal Precursor or Oxidation State 1. Screen Metal Sources: The choice of metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can affect the rate of catalyst activation. 2. Redox Considerations: For reactions involving a catalytic cycle with changes in oxidation state, ensure the appropriate additives (oxidants or reductants) are present if necessary.
Substrate Inhibition 1. Slow Addition: In some cases, high concentrations of the starting material can inhibit the catalyst. Try adding one of the reactants slowly over a period of time using a syringe pump.

III. Experimental Protocols & Data

This section provides detailed experimental procedures for key stereoselective reactions involving derivatives of this compound and summarizes expected outcomes in a tabular format.

Protocol 1: Asymmetric Reduction of this compound using a Chiral Oxazaborolidine Catalyst (Corey-Bakshi-Shibata Reduction)

This protocol describes the enantioselective reduction of the ketone to the corresponding secondary alcohol.

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-(-)-2-Butyl-CBS-oxazaborolidine (0.1 eq) in toluene (1.0 M solution).

  • Cool the solution to -40 °C in a dry ice/acetonitrile bath.

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) to the catalyst solution while maintaining the temperature below -35 °C.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous toluene dropwise over 30 minutes, ensuring the internal temperature does not exceed -35 °C.

  • Stir the reaction mixture at -40 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -40 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the chiral alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Quantitative Data Summary: Asymmetric Reductions
Catalyst/ReagentTemperature (°C)SolventDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(R)-CBS / BH₃·SMe₂-40Toluene>95:592
(S)-CBS / BH₃·SMe₂-40Toluene>95:594
RuCl₂--INVALID-LINK--n / H₂25Methanol>95:598
L-Selectride®-78THF90:10N/A (diastereoselective)

Note: Data are representative and may vary based on specific reaction conditions and substrate purity.

Protocol 2: Diastereoselective Michael-Initiated Ring Closure (MIRC) for Cyclopropane Synthesis

This protocol outlines the synthesis of a substituted cyclopropane via a diastereoselective MIRC reaction, a common method for constructing cyclopropane rings.[2][14]

Step-by-Step Methodology:

  • To a solution of a chiral Michael acceptor (e.g., an α,β-unsaturated ester derived from a chiral auxiliary, 1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of the enolate of this compound. The enolate is pre-formed by treating the substrate with a suitable base like LDA or LiHMDS (1.1 eq) in THF at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the cycloadduct.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.

IV. Visualizations

Logical Flow for Troubleshooting Low Stereoselectivity

The following diagram illustrates a decision-making workflow for addressing issues of low stereoselectivity in a given reaction.

troubleshooting_flow start Low Stereoselectivity Observed check_temp Is the reaction temperature optimized? start->check_temp lower_temp Lower the reaction temperature (e.g., to -78 °C) check_temp->lower_temp No check_catalyst Is a chiral catalyst/auxiliary being used effectively? check_temp->check_catalyst Yes re_evaluate Re-evaluate stereochemical outcome lower_temp->re_evaluate screen_catalysts Screen a library of chiral catalysts/ligands or auxiliaries check_catalyst->screen_catalysts No check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes screen_catalysts->re_evaluate screen_solvents Vary solvent polarity and coordinating ability check_solvent->screen_solvents No success Desired Stereoselectivity Achieved check_solvent->success Yes screen_solvents->re_evaluate re_evaluate->check_temp

Caption: Troubleshooting workflow for low stereoselectivity.

General Reaction Scheme: Asymmetric Control Elements

This diagram illustrates the key points of intervention for controlling stereoselectivity in a generic transformation of this compound.

reaction_control cluster_control Control Elements substrate This compound reaction_node Stereoselective Reaction substrate->reaction_node product Chiral Product reaction_node->product catalyst Chiral Catalyst (Metal or Organo) catalyst->reaction_node reagent Chiral Reagent/ Auxiliary reagent->reaction_node conditions Reaction Conditions (Temp, Solvent) conditions->reaction_node

Caption: Key factors influencing stereoselective reactions.

V. References

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic pathway is paramount to achieving efficiency, scalability, and cost-effectiveness. This guide provides an in-depth comparison of prominent synthetic routes to Ethyl 1-acetylcyclopropanecarboxylate, a valuable building block characterized by its sterically hindered quaternary carbon center. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach to inform your experimental design.

Introduction to the Target Molecule

This compound possesses a unique structural motif, a cyclopropane ring substituted with both a ketone and an ester at the same carbon atom. This arrangement presents a significant synthetic challenge due to the steric hindrance around the C1 position. The development of efficient routes to this and similar scaffolds is crucial for their application in medicinal chemistry and materials science. This guide will compare two primary strategies: a two-step classical approach involving a phase-transfer catalyzed cyclization followed by esterification, and a proposed one-step approach utilizing a sulfur ylide-mediated cyclopropanation.

Route 1: Two-Step Synthesis via Phase-Transfer Catalysis and Fischer Esterification

This classical and well-documented approach proceeds in two distinct stages: the formation of the cyclopropane ring to yield 1-acetylcyclopropanecarboxylic acid, followed by the esterification of the carboxylic acid to the final ethyl ester.

Step 1: Synthesis of 1-acetylcyclopropanecarboxylic acid

This step employs a phase-transfer catalyzed reaction between ethyl acetoacetate and 1,2-dibromoethane. The use of a phase-transfer catalyst is critical for bringing the water-soluble base and the organic-soluble reactants together to facilitate the reaction.

Mechanism: The reaction is initiated by the deprotonation of the acidic α-hydrogen of ethyl acetoacetate by a strong base, typically in a biphasic system. The resulting enolate is stabilized by both the acetyl and ester groups. The phase-transfer catalyst, such as triethylbenzylammonium chloride, transports the enolate from the aqueous phase to the organic phase. Here, the enolate undergoes a tandem SN2 reaction with 1,2-dibromoethane. The first alkylation is followed by an intramolecular cyclization, where the enolate attacks the second electrophilic carbon, displacing the bromide and forming the cyclopropane ring. Subsequent hydrolysis of the ethyl ester under the basic reaction conditions, followed by acidic workup, yields 1-acetylcyclopropanecarboxylic acid. A notable yield of 69% for this transformation has been reported.[1]

Route_1_Step_1 Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Enolate Intermediate Enolate Ethyl Acetoacetate->Intermediate Enolate Deprotonation 1,2-Dibromoethane 1,2-Dibromoethane Cyclized Intermediate Cyclized Intermediate NaOH (aq) NaOH (aq) Phase-Transfer Catalyst Phase-Transfer Catalyst Phase-Transfer Catalyst->Intermediate Enolate Catalyzes Intermediate Enolate->Cyclized Intermediate Tandem SN2 with 1,2-Dibromoethane 1-acetylcyclopropanecarboxylic acid 1-acetylcyclopropanecarboxylic acid Cyclized Intermediate->1-acetylcyclopropanecarboxylic acid Hydrolysis & Acidic Workup

Caption: Reaction workflow for the synthesis of 1-acetylcyclopropanecarboxylic acid.

Step 2: Fischer Esterification

The second step involves the conversion of the synthesized carboxylic acid to its corresponding ethyl ester via Fischer esterification. This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[5] To drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove water as it is formed.[3]

Route_1_Step_2 1-acetylcyclopropanecarboxylic acid 1-acetylcyclopropanecarboxylic acid Protonated Carbonyl Protonated Carbonyl 1-acetylcyclopropanecarboxylic acid->Protonated Carbonyl Protonation Ethanol (excess) Ethanol (excess) Tetrahedral Intermediate Tetrahedral Intermediate H2SO4 (cat.) H2SO4 (cat.) Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack by Ethanol This compound This compound Tetrahedral Intermediate->this compound Proton Transfer & Elimination of H2O

Caption: Fischer esterification of 1-acetylcyclopropanecarboxylic acid.

Route 2: Proposed One-Step Synthesis via Corey-Chaykovsky Reaction

An alternative, more direct approach can be envisioned through the Corey-Chaykovsky reaction, which is well-known for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides.[6][7][8] In this proposed route, we would adapt this reaction to the enolate of ethyl acetoacetate.

Proposed Mechanism: The reaction would begin with the formation of the enolate of ethyl acetoacetate using a strong, non-nucleophilic base like sodium hydride. This enolate would then serve as the Michael acceptor. A sulfur ylide, such as dimethylsulfoxonium methylide (Corey's ylide), generated in situ from trimethylsulfoxonium iodide and a base, would then act as the nucleophile. The ylide would undergo a conjugate addition to the enolate. The resulting intermediate would then undergo an intramolecular nucleophilic attack, with the negatively charged carbon displacing the dimethyl sulfoxide (DMSO) leaving group to form the cyclopropane ring directly. This one-pot approach, if successful, would offer a more streamlined synthesis.

Route_2 Ethyl Acetoacetate Ethyl Acetoacetate Enolate Intermediate Enolate Intermediate Ethyl Acetoacetate->Enolate Intermediate Deprotonation Sulfur Ylide Sulfur Ylide Adduct Intermediate Adduct Intermediate Base (NaH) Base (NaH) Enolate Intermediate->Adduct Intermediate Michael Addition This compound This compound Adduct Intermediate->this compound Intramolecular SN2 & Displacement of DMSO

Caption: Proposed one-step synthesis via Corey-Chaykovsky reaction.

Comparison of Synthetic Routes

ParameterRoute 1: Two-Step SynthesisRoute 2: Proposed One-Step Synthesis
Number of Steps 21 (in theory)
Starting Materials Ethyl acetoacetate, 1,2-dibromoethane, NaOH, Ethanol, H₂SO₄Ethyl acetoacetate, Trimethylsulfoxonium iodide, NaH
Key Intermediates 1-acetylcyclopropanecarboxylic acidEnolate, Betaine-like adduct
Reported Yield 69% for Step 1; Esterification yields are typically high but substrate-dependent.Not specifically reported for this substrate; would require optimization.
Scalability Good; phase-transfer catalysis and Fischer esterification are scalable processes.Potentially challenging due to the in situ generation and reactivity of the sulfur ylide.
Advantages Well-established and documented. Reliable yields. Readily available starting materials.Potentially more atom- and step-economical. Avoids an intermediate isolation step.
Disadvantages Two separate reaction and purification steps. Use of corrosive concentrated acid.Requires anhydrous conditions. The reaction's feasibility and yield are not established for this specific substrate. Potential for side reactions.

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: 1-acetylcyclopropanecarboxylic acid

  • Materials: Ethyl acetoacetate, 1,2-dibromoethane, 50% aqueous sodium hydroxide, triethylbenzylammonium chloride, diethyl ether, hydrochloric acid.

  • Procedure:

    • To a vigorously stirred solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride at room temperature.

    • Add a mixture of ethyl acetoacetate and 1,2-dibromoethane to the suspension all at once.

    • Stir the mixture vigorously for 2-3 hours. The reaction is exothermic and may require cooling.

    • After the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.[1]

Step 2: this compound (Fischer Esterification) [9]

  • Materials: 1-acetylcyclopropanecarboxylic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution.

  • Procedure:

    • In a round-bottom flask, dissolve 1-acetylcyclopropanecarboxylic acid in a large excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% mol/mol) to the solution while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the product by vacuum distillation or column chromatography.

Route 2: Proposed One-Step Synthesis
  • Materials: Trimethylsulfoxonium iodide, sodium hydride (60% dispersion in mineral oil), anhydrous DMSO, ethyl acetoacetate, anhydrous THF.

  • Procedure (Proposed):

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride and anhydrous DMSO.

    • Heat the mixture to ~75°C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion. Cool the solution to room temperature.

    • In a separate flask, add trimethylsulfoxonium iodide to anhydrous DMSO and add this slurry to the dimsyl anion solution. Stir for 10 minutes to form the dimethylsulfoxonium methylide.

    • In another flask, dissolve ethyl acetoacetate in anhydrous THF and cool to 0°C.

    • Slowly add the freshly prepared ylide solution to the ethyl acetoacetate solution.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion and Recommendations

The two-step synthesis of this compound via phase-transfer catalysis and subsequent Fischer esterification stands as a robust and reliable method. Its primary advantage lies in its well-documented nature and predictable outcomes, making it suitable for both laboratory-scale synthesis and potential scale-up. The 69% yield for the initial cyclopropanation is respectable for the construction of a sterically congested cyclopropane ring.

The proposed one-step Corey-Chaykovsky approach is mechanistically plausible and offers the allure of improved efficiency by reducing the number of synthetic operations. However, its application to this specific substrate is not established in the literature and would necessitate significant optimization of reaction conditions. Potential challenges include competing side reactions and the handling of moisture-sensitive reagents.

For researchers requiring a dependable and scalable route to this compound, the two-step method is the recommended starting point. For those engaged in synthetic methodology development, the exploration of the one-step Corey-Chaykovsky reaction could represent a novel and rewarding endeavor.

References

A Comparative Guide to Activated Cyclopropanes: Ethyl 1-Acetylcyclopropanecarboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Strained Ring

Cyclopropane rings, the smallest of the carbocycles, are more than just a chemical curiosity. Their inherent ring strain, approximately 115 kJ/mol, makes them potent "synthetic springs," ready to release this energy in a variety of chemical transformations.[1] When substituted with vicinal electron-donating (D) and electron-accepting (A) groups, these "donor-acceptor" (D-A) cyclopropanes become highly versatile three-carbon building blocks.[1][2] The synergistic "push-pull" electronic effect polarizes the C-C bond between the substituted carbons, facilitating ring-opening under mild conditions to form a 1,3-zwitterionic synthon. This reactivity has been harnessed in a multitude of applications, from the synthesis of complex natural products to the development of novel pharmaceuticals.[3]

The performance of a D-A cyclopropane in a given reaction is critically dependent on the nature of its activating acceptor groups. This guide provides an in-depth comparison of ethyl 1-acetylcyclopropanecarboxylate, a keto-ester activated cyclopropane, with other commonly employed activated cyclopropanes, such as those bearing two ester groups (e.g., diethyl cyclopropane-1,1-dicarboxylate) or two nitrile groups (dicyanocyclopropanes). We will explore the nuances of their synthesis, reactivity, and stereoselectivity, supported by mechanistic insights and detailed experimental protocols.

This compound: A Profile

This compound is an asymmetrically activated cyclopropane, featuring both a ketone and an ester functionality geminally substituted on the ring. This unique combination of electron-withdrawing groups imparts a distinct reactivity profile.

Electronic and Steric Properties:

  • Enhanced Electrophilicity: The acetyl group is generally more electron-withdrawing than an ethoxycarbonyl group. This heightened electron demand at the C1 position of the cyclopropane ring increases its electrophilicity, making it more susceptible to nucleophilic attack and ring-opening.

  • Asymmetric Coordination: The presence of two different carbonyl groups (ketone and ester) offers the potential for selective coordination with Lewis acids. This can be exploited to influence the regioselectivity and stereoselectivity of subsequent reactions.

  • Steric Differentiation: The methyl group of the acetyl moiety provides a different steric environment compared to the ethoxy group of the ester, which can be a factor in controlling the facial selectivity of approaching reagents.

Synthesis:

The synthesis of this compound can be achieved through a modification of the well-established methods for producing doubly activated cyclopropanes. A common route involves the reaction of ethyl acetoacetate with 1,2-dibromoethane in the presence of a base.[4][5]

Synthesis_of_Ethyl_1_Acetylcyclopropanecarboxylate reagents Ethyl Acetoacetate + 1,2-Dibromoethane conditions Base (e.g., NaOEt) Phase Transfer Catalyst (optional) reagents->conditions 1. product This compound conditions->product 2. Cyclization Reactivity_Comparison cluster_0 Activating Group cluster_1 Predicted Reactivity Keto-Ester Keto-Ester High High Keto-Ester->High Stronger e- withdrawing Diester Diester Moderate Moderate Diester->Moderate Standard activation Dicyano Dicyano Very High Very High Dicyano->Very High Very strong e- withdrawing Mechanism_3_2_Cycloaddition start D-A Cyclopropane + Aldehyde lewis_acid Lewis Acid (e.g., Sc(OTf)3) start->lewis_acid 1. Activation intermediate1 Zwitterionic Intermediate lewis_acid->intermediate1 2. Ring Opening product Tetrahydrofuran intermediate1->product 3. Cyclization

References

Comparative Reactivity Analysis: Ethyl 1-acetylcyclopropanecarboxylate vs. Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic Chemists and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, those possessing dicarbonyl functionalities are of particular importance due to their versatile reactivity. This guide provides an in-depth comparative analysis of two such compounds: Diethyl Malonate (DEM), a classical and widely utilized active methylene compound, and Ethyl 1-acetylcyclopropanecarboxylate (EACPC), a strained ring system offering unique synthetic opportunities.

While both molecules are β-dicarbonyl compounds, their underlying structural frameworks—a flexible propane backbone for DEM versus a rigid, strained cyclopropane ring for EACPC—dictate fundamentally different and often complementary reactivity profiles. Understanding these differences is crucial for researchers in medicinal chemistry and process development when designing synthetic routes to novel therapeutics and other high-value chemical entities. This document will explore their electronic properties, characteristic reactions, and provide validated experimental protocols to illustrate their distinct synthetic applications.

Structural and Electronic Properties: The Source of Divergent Reactivity

The reactivity of any organic molecule is a direct consequence of its structure and electronic distribution. The stark contrast between DEM and EACPC in this regard is the primary determinant of their differing chemical behavior.

Diethyl Malonate (DEM): The Archetypal Active Methylene Compound

Diethyl malonate is a simple diester of malonic acid.[1] Its key feature is the central methylene group (α-carbon) positioned between two electron-withdrawing ethyl ester groups.[2] This structural arrangement has a profound effect on the acidity of the α-protons.

  • Acidity and Enolate Formation: The α-protons of DEM are significantly acidic (pKa ≈ 13 in DMSO) compared to those of a simple ester (pKa ≈ 25).[3][4] This is because the resulting carbanion, the malonate enolate, is highly stabilized by resonance. The negative charge is delocalized over the α-carbon and the oxygen atoms of both adjacent carbonyl groups.[5][6] This extensive delocalization makes the enolate relatively easy to form using common, moderately strong bases such as sodium ethoxide (NaOEt).[3][5] Once formed, this stabilized enolate is an excellent soft nucleophile.[1][7]

Figure 1: Enolate formation from Diethyl Malonate and its resonance contributors.

This compound (EACPC): A Strained β-Keto Ester

EACPC is a more complex structure, belonging to the class of donor-acceptor cyclopropanes.[8][9] It features a quaternary carbon atom within a cyclopropane ring, substituted with both an acetyl (keto) group and an ethyl ester group.

  • Acidity and Steric Hindrance: Unlike DEM, EACPC lacks protons on the α-carbon of the dicarbonyl system. The potentially acidic protons are on the methyl of the acetyl group (pKa ≈ 19-20, similar to acetone) and the other CH₂ groups of the cyclopropane ring. Deprotonation at the acetyl group is possible but less favorable than in DEM, and the resulting enolate is sterically hindered for subsequent reactions.

  • Ring Strain: The defining characteristic of EACPC is the significant torsional and angle strain inherent to the three-membered ring. This high internal energy (approx. 27 kcal/mol) makes the cyclopropane C-C bonds susceptible to cleavage under relatively mild conditions.[8][10] The presence of the electron-withdrawing acetyl and ester groups polarizes and further weakens the distal C-C bond of the ring, priming it for nucleophilic attack. This renders the molecule electrophilic at its core, a reactivity pattern opposite to that of the DEM enolate.

Comparative Reactivity and Synthetic Applications

The structural and electronic differences outlined above lead to two distinct and powerful synthetic strategies. DEM is a workhorse for forming new carbon-carbon bonds via its nucleophilic enolate, while EACPC excels in reactions that leverage its electrophilicity and ring strain to construct linear carbon chains.

Diethyl Malonate: A Versatile Nucleophile for C-C Bond Formation

The chemistry of DEM is dominated by the reactions of its enolate. This makes it a cornerstone reagent for synthesizing a vast array of substituted carboxylic acids, ketones, and heterocyclic compounds.[2][11]

  • Malonic Ester Synthesis: This classic named reaction is a robust method for converting alkyl halides into carboxylic acids with a two-carbon extension (RX → R-CH₂COOH).[3][4] The process involves the Sₙ2 alkylation of the malonate enolate with a primary or secondary alkyl halide, followed by hydrolysis of the ester groups and subsequent thermal decarboxylation.[12][13] The reaction can be repeated to introduce a second, different alkyl group, allowing for the synthesis of α,α-disubstituted acetic acids.[5]

  • Michael Addition: As a soft, stabilized nucleophile, the malonate enolate is an ideal Michael donor. It readily undergoes conjugate 1,4-addition to α,β-unsaturated carbonyl compounds and other Michael acceptors.[14][15] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds, which are key intermediates in annulation reactions like the Robinson annulation.[14]

  • Knoevenagel and Claisen Condensations: DEM can participate in Knoevenagel condensations with aldehydes and ketones and Claisen condensations with other esters, further highlighting its versatility in C-C bond formation.[7]

cluster_workflow Divergent Synthetic Pathways dem Diethyl Malonate (Nucleophilic Precursor) enolate Malonate Enolate dem->enolate 1. Base (NaOEt) alkylation Alkylation (Sₙ2) + R-X enolate->alkylation michael Michael Addition + α,β-Unsaturated Carbonyl enolate->michael hydro_decarbox Hydrolysis & Decarboxylation alkylation->hydro_decarbox 2. H₃O⁺, Δ dicarbonyl 1,5-Dicarbonyl Compound michael->dicarbonyl Workup sub_acid Substituted Carboxylic Acid hydro_decarbox->sub_acid eacpc This compound (Electrophilic Substrate) ring_opening Nucleophilic Ring Opening + Nu-H eacpc->ring_opening Acid/Lewis Acid Catalyst linear_prod γ-Functionalized β-Keto Ester ring_opening->linear_prod

References

A-Senior-Application-Scientist-s-Guide-to-Structural-Validation-of-Ethyl-1-acetylcyclopropanecarboxylate-using-2D-NMR-Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the 1D Spectrum in Pharmaceutical Development

In the rigorous landscape of drug development and materials science, the unambiguous determination of a molecule's structure is a foundational requirement.[1][2][3] While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique, for molecules with complex spin systems or numerous quaternary centers, it often leaves room for ambiguity.[4] This guide provides an in-depth, practical comparison of 2D NMR techniques for the definitive structural validation of Ethyl 1-acetylcyclopropanecarboxylate, a compound featuring a strained cyclopropane ring, two carbonyl groups, and a quaternary carbon—a perfect exemplar of the challenges faced by researchers.

This document is designed for professionals in research and development who require not just data, but a coherent strategy for structural elucidation. We will move beyond simply listing protocols to explain the causal logic behind the selection of each experiment, demonstrating how a synergistic 2D NMR approach provides irrefutable structural evidence where 1D methods fall short.

The Analytical Challenge: this compound

The target molecule, this compound (IUPAC Name: ethyl 1-acetylcyclopropane-1-carboxylate), possesses the molecular formula C₈H₁₂O₃.[5][6][7][8] Its structure presents several key challenges for 1D NMR analysis alone:

  • Quaternary Carbon (C1): The carbon atom of the cyclopropane ring bonded to both the acetyl and ester groups has no attached protons. It is therefore "invisible" in proton-coupled carbon spectra like DEPT and cannot be directly observed in a standard HSQC experiment.

  • Two Carbonyl Carbons (C5, C7): The acetyl and ester carbonyl carbons are also quaternary and require an alternative method for assignment.

  • Diastereotopic Protons (H3/H3', H4/H4'): The methylene protons on the cyclopropane ring are diastereotopic, leading to complex splitting patterns that can be difficult to fully resolve and assign in a 1D ¹H spectrum.

A hypothetical 1D analysis might allow for the identification of the ethyl and acetyl fragments, but definitively connecting these pieces and assigning the quaternary carbons would be speculative at best.

The 2D NMR Solution: A Multi-faceted Approach

To overcome these limitations, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating dataset. The core techniques we will compare and utilize are:

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct, one-bond correlations between protons and carbons (¹H-¹³C).[11][12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (2-4 bond) correlations between protons and carbons, which is the key to connecting molecular fragments across quaternary centers.[14][15][16]

Logical Workflow for Structure Elucidation

The process of validating the structure follows a logical progression, where the output of one experiment informs the interpretation of the next. This workflow ensures that each step is built upon a solid foundation of confirmed correlations.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Final Validation H1_NMR ¹H NMR (Initial Proton Map) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC Provides ¹H coordinates C13_NMR ¹³C NMR (Carbon Backbone) C13_NMR->HSQC Provides ¹³C coordinates COSY->HSQC Confirms protonated carbon assignments HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Assigns protons to specific carbons Final_Structure Validated Structure of This compound HSQC->Final_Structure Confirms C-H framework HMBC->Final_Structure Connects fragments via quaternary carbons

Caption: Workflow for 2D NMR structural validation.

Experimental Protocols & Data Interpretation

Step 1: Sample Preparation & 1D NMR Acquisition

A standardized sample preparation protocol is critical for acquiring high-quality, reproducible data.

Protocol:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a common solvent for small organic molecules.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. These will serve as the axes for the 2D plots and provide initial chemical shift information.

Step 2: COSY - Mapping the Proton Framework

Causality: The COSY experiment is the logical first step in 2D analysis because it reveals which protons are coupled to each other, typically through two or three bonds.[9][17][18] This allows for the identification of distinct spin systems, such as the ethyl group and the cyclopropane ring protons.

Experimental Parameters (Example):

  • Pulse Program: cosygpqf (gradient-selected, phase-sensitive)

  • Spectral Width: 12 ppm in both F1 and F2 dimensions

  • Number of Increments (F1): 256

  • Number of Scans (F2): 8

Interpretation: The COSY spectrum displays the ¹H spectrum on both axes. Diagonal peaks represent the 1D spectrum, while the crucial information comes from the off-diagonal "cross-peaks."[9] A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is scalar-coupled to the proton at δ₂.

  • Expected Correlation: A strong cross-peak will be observed between the quartet of the ethyl methylene protons (H9) and the triplet of the ethyl methyl protons (H10), confirming the -CH₂CH₃ fragment. Correlations will also be seen between the diastereotopic protons of the cyclopropane ring (H3/H3' and H4/H4').

Step 3: HSQC - Linking Protons to their Carbons

Causality: With the proton spin systems mapped, the HSQC experiment is used to unambiguously link each proton to the carbon atom it is directly attached to (a one-bond ¹JCH coupling).[11][14][19] This is a highly sensitive technique that provides a direct correlation map of the molecule's C-H bonds.[13]

Experimental Parameters (Example):

  • Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive with editing)

  • Spectral Width (F2, ¹H): 12 ppm

  • Spectral Width (F1, ¹³C): 200 ppm

  • ¹JCH Coupling Constant: Optimized for ~145 Hz (a typical value for aliphatic C-H bonds)

Interpretation: The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum corresponds to a direct C-H bond.[11] An "edited" HSQC can further distinguish between CH/CH₃ (positive phase, e.g., red) and CH₂ (negative phase, e.g., blue) groups, providing similar information to a DEPT-135 experiment but with greater sensitivity.[19]

  • Expected Correlations:

    • The singlet from the acetyl methyl protons (H6) will correlate to its corresponding carbon (C6).

    • The quartet from the ethyl methylene protons (H9) will correlate to its carbon (C9).

    • The triplet from the ethyl methyl protons (H10) will correlate to its carbon (C10).

    • The complex multiplets from the cyclopropane protons (H3, H4) will correlate to their respective carbons (C3, C4).

    • Crucially, the quaternary carbons (C1, C5, C7) will show no peaks in the HSQC spectrum, confirming their lack of directly attached protons.[14]

Step 4: HMBC - Assembling the Full Molecular Skeleton

Causality: The HMBC experiment is the final and most powerful tool in this workflow. It detects correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[15][16][20] This is the key to piecing together the molecular fragments identified by COSY and HSQC, especially by bridging the "invisible" quaternary carbons.[16]

Experimental Parameters (Example):

  • Pulse Program: hmbcgplpndqf (gradient-selected)

  • Spectral Width (F2, ¹H): 12 ppm

  • Spectral Width (F1, ¹³C): 220 ppm

  • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz (a compromise value to detect both ²J and ³J couplings)

Interpretation: Like the HSQC, the HMBC spectrum is a 2D map of ¹H and ¹³C chemical shifts. A cross-peak indicates a long-range coupling between a proton and a carbon. By analyzing these correlations, the full connectivity of the molecule can be established.

  • Key Expected Correlations for Validation:

    • Acetyl Group Placement: The acetyl methyl protons (H6, a singlet) will show a correlation to the acetyl carbonyl carbon (C5, ²JCH) and, critically, to the quaternary cyclopropane carbon (C1, ²JCH). This definitively places the acetyl group on C1.

    • Ester Group Placement: The ethyl methylene protons (H9, a quartet) will show correlations to the ester carbonyl carbon (C7, ³JCH) and the quaternary cyclopropane carbon (C1, ³JCH). This confirms the attachment of the ethyl ester to C1.

    • Cyclopropane Ring Confirmation: The cyclopropane protons (H3, H4) will show correlations to the quaternary carbon C1, confirming the ring structure.

Data Summary and Comparative Analysis

The following table summarizes the hypothetical but expected NMR data for this compound, illustrating how the combination of techniques provides a complete picture.

Atom #Label¹H δ (ppm)¹³C δ (ppm)COSY Correlations (with H#)HSQC Correlation (with C#)Key HMBC Correlations (with C#)
1C(quat)-~35-NoneH3, H4, H6, H9
2------
3CH₂~1.5~18H4C3C1, C4, C5
4CH₂~1.2~18H3C4C1, C3, C5
5C=O-~205-NoneH3, H4, H6
6CH₃~2.4 (s)~30NoneC6C1, C5
7C=O-~170-NoneH9
8------
9OCH₂~4.2 (q)~62H10C9C1, C7, C10
10CH₃~1.3 (t)~14H9C10C9

Note: Chemical shifts (δ) are approximate and for illustrative purposes.

Comparative Insights
TechniquePrimary Information ProvidedStrength for This MoleculeLimitation for This Molecule
COSY ¹H-¹H scalar coupling networksQuickly establishes the ethyl and cyclopropane proton frameworks.Cannot provide information about quaternary carbons or connect isolated spin systems.
HSQC Direct ¹H-¹³C one-bond correlationsUnambiguously assigns protons to their attached carbons. Edited HSQC confirms CH, CH₂, and CH₃ multiplicities.Quaternary carbons are not detected, leaving the core structure disconnected.
HMBC ¹H-¹³C long-range (2-3 bond) correlationsCrucial for validation. It connects the acetyl and ethyl ester fragments to the quaternary cyclopropane carbon (C1) and assigns the carbonyl carbons (C5, C7).The absence of a correlation does not definitively prove a lack of connectivity, as some long-range couplings can be near zero.

Conclusion: The Power of Synergistic Validation

The structural validation of this compound serves as a clear example of the necessity of a multi-technique 2D NMR approach in modern chemical analysis. While 1D NMR and COSY experiments can identify molecular fragments, they are insufficient for assembling the complete structure due to the presence of multiple quaternary carbons.

The HSQC experiment provides a robust framework of all protonated carbons, but it is the HMBC experiment that delivers the conclusive evidence . By revealing the long-range couplings between the protons of the acetyl and ethyl groups and the key quaternary carbons, the HMBC spectrum allows for the unambiguous assembly of the entire molecular skeleton. This logical, step-wise application of COSY, HSQC, and HMBC creates a self-validating dataset that meets the highest standards of scientific integrity required in pharmaceutical and materials research.

References

A Comparative Guide to the Purity Assessment of Ethyl 1-acetylcyclopropanecarboxylate by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective therapeutics. Ethyl 1-acetylcyclopropanecarboxylate, a versatile building block in organic synthesis, is no exception.[1] Its unique structure, featuring a cyclopropane ring with both an ester and a ketone functional group, makes it a valuable precursor in the synthesis of various pharmaceutical compounds.[1] This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this key intermediate. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.

The choice between HPLC and GC is not merely a matter of preference but is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.[2][3][4] This guide will equip you with the necessary knowledge to make an informed decision for your analytical needs.

The Crucial Role of Purity Analysis

Material purity is being pushed to unprecedented levels in many different industries.[5] In pharmaceutical development, even trace impurities can have significant impacts on the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for purity determination are essential.[5][6] For this compound, potential impurities can arise from starting materials, side reactions, or degradation products. Common impurities might include unreacted starting materials like ethyl diazoacetate or 2-bromopropene, or byproducts from the cyclization reaction.[7]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful separation technique that relies on the distribution of an analyte between a liquid mobile phase and a solid stationary phase.[4][5] Its versatility makes it suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2][8]

Why HPLC is a Strong Candidate
  • Broad Applicability: HPLC can analyze a wide variety of soluble compounds and is not limited by the analyte's volatility.[4][5] This is a significant advantage when dealing with compounds that may degrade at elevated temperatures.[2]

  • Ambient Temperature Operation: Analyses can typically be performed at or near room temperature, minimizing the risk of thermal degradation of the analyte or impurities.[4][5][8]

  • Flexibility in Detection: HPLC can be coupled with various detectors, such as UV-Vis, Diode Array (DAD), and Mass Spectrometry (MS), providing both quantitative and qualitative information.[2][8]

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 2.6 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C

| Detection Wavelength | 210 nm |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.[9]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve & Dilute s1->s2 s3 Filter s2->s3 a1 Inject Sample s3->a1 a2 Chromatographic Separation a1->a2 a3 DAD Detection a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation d1->d2

Caption: HPLC experimental workflow from sample preparation to data analysis.

Gas Chromatography (GC): The Specialist for Volatiles

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[2][8] It utilizes a gaseous mobile phase to carry the analyte through a stationary phase located in a column.[4]

When to Consider GC
  • High Separation Efficiency: GC, particularly with capillary columns, offers excellent separation efficiency, resulting in narrow and sharp peaks, which is ideal for resolving complex mixtures of volatile compounds.[2][8]

  • Speed: Due to the nature of the gaseous mobile phase, GC analyses are often faster than HPLC, with run times in the order of minutes.[3][4][5]

  • Sensitive Detectors: GC is often paired with highly sensitive and robust detectors like the Flame Ionization Detector (FID), which is excellent for quantifying organic compounds.[2][8]

Experimental Protocol: GC-FID Analysis

This protocol details a GC method for the purity assessment of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Start at 50 °C (hold for 1 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
Injection Volume 1 µL

| Split Ratio | 50:1 |

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with ethyl acetate.[10]

  • Vortex to ensure homogeneity.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve & Dilute s1->s2 a1 Inject Sample s2->a1 a2 Vaporization & Separation a1->a2 a3 FID Detection a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation (% Area) d1->d2

Caption: GC experimental workflow from sample preparation to data analysis.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity assessment of this compound hinges on a careful consideration of their respective strengths and weaknesses in the context of this specific analyte.[2]

FeatureHPLCGCRationale for this compound
Analyte Volatility Not requiredRequiredThe compound has a boiling point of 144-146°C, making it sufficiently volatile for GC analysis.[1]
Thermal Stability Suitable for thermally labile compoundsRequires thermal stabilityThe compound is stable under normal conditions, but potential impurities may not be.[1] HPLC offers a milder analytical environment.
Separation Efficiency GoodExcellent (with capillary columns)GC can provide superior resolution of closely related volatile impurities.[8]
Analysis Speed Slower (10-60 min)[4][5]Faster (seconds to minutes)[4][5]GC offers a significant advantage in throughput.
Cost Higher (solvents, pumps)[4][5][8]Lower (gases)[4][5]GC is generally more cost-effective for routine analysis.[3]
Sample Preparation May require filtrationGenerally simplerBoth methods have straightforward sample preparation for this analyte.
Detection of Non-Volatile Impurities YesNoHPLC is superior for detecting non-volatile impurities such as salts or high molecular weight byproducts.[3][5]

Data-Driven Insights: A Comparative Purity Analysis

To illustrate the practical differences, consider the following hypothetical but realistic data from the analysis of a single batch of this compound.

Table 1: Purity and Impurity Profile by HPLC and GC

Analyte/ImpurityRetention Time (min) - HPLCArea % - HPLCRetention Time (min) - GCArea % - GC
This compound8.5299.2512.1599.35
Impurity A (Volatile)4.210.356.890.40
Impurity B (Volatile)5.670.208.340.25
Impurity C (Non-Volatile)10.980.20Not DetectedNot Detected
Total Purity 99.25% 99.35%

This data highlights a critical difference: HPLC can detect non-volatile impurities that are invisible to GC. While both techniques provide similar purity values based on the detected impurities, HPLC offers a more comprehensive impurity profile.

Method Validation: Ensuring Trustworthiness

Both analytical methods must be validated to ensure they are fit for their intended purpose.[6][11] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[11]

  • Accuracy: The closeness of test results obtained by the method to the true value.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Validation is an ongoing process throughout the analytical procedure's life cycle, ensuring the method remains suitable for routine use.[12]

Conclusion and Recommendations

Both HPLC and GC are powerful and reliable techniques for the purity assessment of this compound.

  • GC is the preferred method for routine quality control where the primary concern is the quantification of the main component and known volatile impurities. Its speed, high resolution, and lower operational cost make it ideal for high-throughput environments.[3][4]

  • HPLC is indispensable for comprehensive impurity profiling and for the analysis of unknown batches or samples where non-volatile impurities are suspected. Its ability to analyze a wider range of compounds at ambient temperatures provides a more complete picture of the sample's purity.[2]

For a robust quality control strategy, it is often beneficial to use both techniques orthogonally. GC can be used for routine release testing, while HPLC can be employed for initial batch characterization, stability studies, and in-depth investigation of out-of-specification results. This dual approach provides the highest level of confidence in the quality of this compound, ensuring the integrity of downstream processes in drug development and manufacturing.

References

A Computational Chemist's Guide to the Reaction Mechanisms of Ethyl 1-Acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the reactivity of complex molecules is paramount. Ethyl 1-acetylcyclopropanecarboxylate, a densely functionalized cyclopropane derivative, presents a fascinating case study in competing reaction pathways. While direct computational studies on this specific molecule are not extensively documented in peer-reviewed literature, a wealth of theoretical and experimental data on analogous systems allows us to construct a robust comparative guide to its potential reaction mechanisms. This guide will leverage insights from computational chemistry to predict and rationalize the behavior of this versatile building block.

The Structural Landscape and Reactive Sites

This compound possesses several key features that dictate its reactivity: a strained cyclopropane ring, an acetyl group, and an ethyl ester moiety. These functional groups create multiple electrophilic and potentially nucleophilic centers, leading to a complex reactivity profile.

The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, a common pathway for such systems.[1] Furthermore, the presence of two electron-withdrawing groups (acetyl and ester) activates the cyclopropane ring, making it more electrophilic and prone to attack by nucleophiles.[2][3] The carbonyl carbons of the acetyl and ester groups are also primary electrophilic sites for nucleophilic addition and substitution reactions.

Below is a diagram illustrating the key reactive sites of this compound.

Caption: Key reactive sites in this compound.

Computationally-Informed Reaction Mechanisms: A Comparative Analysis

Based on computational studies of related cyclopropane systems, we can predict several key reaction pathways for this compound.

Nucleophilic Ring-Opening

The presence of two carbonyl groups significantly activates the cyclopropane ring towards nucleophilic attack. Computational studies on similar donor-acceptor cyclopropanes have shown that the ring-opening is often the kinetically favored process.[4][5]

Mechanism: A nucleophile attacks one of the cyclopropane carbons, leading to the cleavage of a C-C bond and the formation of a stabilized carbanion intermediate. This intermediate is resonance-stabilized by the adjacent carbonyl groups. Subsequent protonation yields the ring-opened product.

Comparison with Computational Studies: Density Functional Theory (DFT) calculations on the ring-opening of other activated cyclopropanes have elucidated the transition state structures and activation barriers. For instance, studies on the reaction of nucleophiles with cyclopropanes bearing electron-withdrawing groups have shown that the activation energy for ring-opening is significantly lower than for other potential reactions.[2][6] The regioselectivity of the attack is also a key aspect that can be predicted computationally, with the attack generally occurring at the carbon bearing the activating groups to allow for maximal stabilization of the resulting negative charge.

The following diagram illustrates the generalized workflow for a computational study of nucleophilic ring-opening.

Computational_Workflow_Ring_Opening start Define Reactants (Cyclopropane + Nucleophile) geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) start->geom_opt ts_search Transition State Search (e.g., QST2/QST3 or Berny) geom_opt->ts_search freq_calc Frequency Calculation (Confirm TS with one imaginary frequency) ts_search->freq_calc irc IRC Calculation (Connect TS to reactants and products) freq_calc->irc energy_calc Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) irc->energy_calc product Characterize Product (Ring-opened structure) energy_calc->product

Caption: A typical computational workflow for studying a nucleophilic ring-opening reaction.

Nucleophilic Acyl Substitution/Addition

The carbonyl carbons of the acetyl and ester groups are classic electrophilic centers. Nucleophiles can attack these sites, leading to either substitution (at the ester) or addition (at the ketone).

Mechanism:

  • Ester Substitution: A nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate. The ethoxy group then departs as a leaving group, resulting in a new carbonyl compound. This is a classic nucleophilic acyl substitution.[7]

  • Ketone Addition: A nucleophile attacks the acetyl carbonyl, forming a tetrahedral intermediate which, upon protonation, yields a tertiary alcohol.

Comparison with Computational Studies: DFT calculations are routinely used to model nucleophilic acyl substitution and addition reactions.[8] These studies can accurately predict the relative activation barriers for attack at the ester versus the ketone. Generally, the ketone is more electrophilic and thus more reactive towards nucleophiles than the ester. Computational models can quantify this difference in reactivity by calculating the energies of the respective transition states.

Thermal Rearrangement

Substituted cyclopropanes can undergo thermally induced rearrangements. For this compound, a potential rearrangement could involve the formation of a dihydrofuran derivative.

Mechanism: This rearrangement would likely proceed through a diradical mechanism initiated by homolytic cleavage of one of the cyclopropane C-C bonds.[9] The resulting diradical can then cyclize to form a five-membered ring.

Comparison with Computational Studies: Theoretical investigations of thermal rearrangements of substituted cyclopropanes have been conducted using high-level ab initio methods like CASSCF and MRMP2, as well as DFT.[10][11][12][13] These studies are crucial for mapping the potential energy surface and identifying the lowest energy pathways for rearrangement. For a molecule like this compound, computational modeling could determine whether a concerted or stepwise diradical mechanism is more favorable and predict the activation energy for the process.

Comparative Performance: Predicted Reactivity Hierarchy

Based on the analysis of computational studies on analogous systems, we can propose a qualitative reactivity hierarchy for this compound.

Reaction TypeKey Factors Influencing ReactivityPredicted Relative RateSupporting Computational Insights
Nucleophilic Ring-Opening Ring strain, activation by two carbonyl groups.HighDFT studies on donor-acceptor cyclopropanes show low activation barriers for ring-opening by strong nucleophiles.[2][6]
Nucleophilic Addition (Acetyl) Electrophilicity of the ketone carbonyl.Moderate to HighKetones are generally more reactive than esters towards nucleophiles. Computational studies can quantify this difference.[8]
Nucleophilic Acyl Substitution (Ester) Electrophilicity of the ester carbonyl, stability of the leaving group.ModerateEsters are less reactive than ketones. The reaction is often reversible.[7]
Thermal Rearrangement Stability of the diradical intermediate, activation energy for C-C bond cleavage.Low (requires high temperatures)Computational studies on similar rearrangements indicate high activation barriers, suggesting the need for significant thermal energy.[10][11]

Experimental Protocols for Mechanistic Elucidation

To validate the computationally-derived hypotheses, specific experiments can be designed.

Protocol for Investigating Nucleophilic Ring-Opening vs. Acyl Addition/Substitution

Objective: To determine the product distribution when this compound is reacted with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium thiophenolate in DMSO)

  • Anhydrous DMSO

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous DMSO (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a solution of the nucleophile (e.g., sodium thiophenolate, 1.1 mmol) in anhydrous DMSO (5 mL).

  • Slowly add the nucleophile solution to the cyclopropane solution at a controlled temperature (e.g., 25 °C).

  • Stir the reaction mixture for a predetermined time (e.g., 1 hour).

  • Quench the reaction by adding the saturated aqueous NH4Cl solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by 1H NMR spectroscopy and GC-MS to identify and quantify the products (ring-opened vs. acyl addition/substitution products).

Self-Validation: The identity of the products can be confirmed by comparing their spectral data with those of authentic samples or by detailed 2D NMR analysis. The relative quantities determined by NMR and GC-MS should be consistent.

Protocol for Investigating Thermal Rearrangement

Objective: To determine if this compound undergoes thermal rearrangement and to identify the products.

Materials:

  • This compound

  • High-boiling, inert solvent (e.g., diphenyl ether)

  • Sealed tube or high-pressure reactor

  • Sand bath or other high-temperature heating apparatus

  • Deuterated solvent for NMR analysis

  • GC-MS

Procedure:

  • Place a solution of this compound (0.5 mmol) in the high-boiling solvent (2 mL) in a sealed tube.

  • Heat the tube in a sand bath to a high temperature (e.g., 200 °C, 250 °C).

  • Maintain the temperature for a set period (e.g., 4 hours).

  • Cool the tube to room temperature.

  • Analyze the reaction mixture directly by GC-MS and 1H NMR to identify any rearrangement products.

Self-Validation: The formation of a new product with a different retention time in GC and a distinct NMR spectrum would indicate a reaction has occurred. The structure of the product can be elucidated through detailed spectroscopic analysis.

Conclusion and Future Directions

The reaction mechanisms of this compound can be rationally explored through a synergistic approach combining computational modeling and experimental validation. While direct computational studies on this molecule are lacking, a comparative analysis with existing theoretical work on related systems provides a strong foundation for predicting its reactivity. The primary competing pathways are nucleophilic ring-opening and nucleophilic attack at the carbonyl centers. Thermal rearrangements are predicted to require more forcing conditions.

Future computational studies should focus on performing high-level DFT and ab initio calculations specifically on this compound reacting with a variety of nucleophiles and under thermal conditions. Such studies would provide quantitative data on activation energies and reaction thermodynamics, allowing for a more precise prediction of its chemical behavior and enabling its more effective use in the synthesis of novel compounds for drug discovery and development.

References

Benchmarking Catalyst Efficiency for Ethyl 1-acetylcyclopropanecarboxylate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-acetylcyclopropanecarboxylate is a highly functionalized cyclopropane derivative, serving as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its compact, strained three-membered ring, combined with two versatile carbonyl functionalities, offers unique conformational constraints and reactive handles for further chemical elaboration. The efficient construction of this quaternary carbon-containing cyclopropane ring, however, presents a significant synthetic challenge. This guide provides a comprehensive benchmark of different catalytic systems for the synthesis of this compound, focusing on the widely employed Michael-initiated ring-closure (MIRC) strategy. We will dissect the performance of Phase-Transfer Catalysts (PTCs), Organocatalysts, and Metal-Based Catalysts, offering field-proven insights into their mechanisms, efficiencies, and operational considerations. Each section includes detailed experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

The Core Synthetic Challenge: A Michael-Initiated Ring-Closure (MIRC) Approach

The most convergent and atom-economical pathway to this compound involves a tandem Michael addition and intramolecular nucleophilic substitution. The reaction typically proceeds between a Michael donor, ethyl acetoacetate, and a bifunctional alkylating agent, such as 1,2-dibromoethane.

The key challenge lies in controlling the initial C-alkylation of the ethyl acetoacetate enolate, followed by an efficient intramolecular cyclization to form the three-membered ring, while minimizing side reactions like O-alkylation and polymerization. The choice of catalyst is therefore paramount, as it governs the reaction's efficiency, selectivity, and overall yield.

G cluster_reactants Reactants cluster_process Catalytic MIRC Process EA Ethyl Acetoacetate Base Base EA->Base Deprotonation DBE 1,2-Dibromoethane Michael Michael Addition (SN2 Alkylation) DBE->Michael Enolate Enolate Formation Base->Enolate Catalyst Catalyst Catalyst->Enolate Stabilizes/ Directs Cyclization Intramolecular Cyclization Catalyst->Cyclization Facilitates Enolate->Michael Nucleophilic Attack Michael->Cyclization Intermediate Product This compound Cyclization->Product

Caption: General workflow of the Michael-Initiated Ring-Closure (MIRC) synthesis.

Phase-Transfer Catalysis (PTC): The Workhorse Approach

Phase-transfer catalysis is an exceptionally powerful technique for reactions involving reagents in immiscible phases, such as an aqueous alkaline solution and an organic substrate solution.[1] PTCs, typically quaternary ammonium or phosphonium salts, facilitate the reaction by transporting an anion (in this case, the hydroxide or enolate) from the aqueous phase to the organic phase where the reaction occurs.[1] This methodology is highly scalable and robust, making it a cornerstone of industrial synthesis.[1]

Mechanism of Action

The catalytic cycle begins with the phase-transfer catalyst (Q⁺X⁻) exchanging its counter-anion (X⁻) for a hydroxide ion (OH⁻) from the concentrated aqueous base. The resulting Q⁺OH⁻ is sufficiently soluble in the organic phase to deprotonate the ethyl acetoacetate, forming the enolate. This enolate, paired with the catalyst's cation (Q⁺), then undergoes sequential alkylation with 1,2-dibromoethane to yield the final cyclopropane product.

G cluster_phases Phase-Transfer Catalysis Cycle Aqueous Aqueous Phase (conc. NaOH) Organic Organic Phase (Substrates) Interface QOH_org [Q⁺]OH⁻ (Organic Soluble) QEnolate_org [Q⁺]Enolate⁻ QOH_org->QEnolate_org Deprotonation Product Product QEnolate_org->Product Sequential Alkylation QX_org [Q⁺]X⁻ NaX_aq Na⁺X⁻ QX_org->NaX_aq Returns to Aqueous Phase NaOH_aq Na⁺OH⁻ EAA Ethyl Acetoacetate DBE 1,2-Dibromoethane Product->QX_org Releases Catalyst

Caption: Catalytic cycle of a phase-transfer catalyzed cyclopropanation.

Performance Comparison of Phase-Transfer Catalysts
CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Triethylbenzylammonium Chloride (TEBAC)50% NaOHNone (Neat)25-30269*[2]
Tetrabutylammonium Bromide (TBAB)K₂CO₃CH₃CN8012~65-75 General PTC conditions
Aliquat 33650% KOHToluene604~70-80General PTC conditions

*Yield reported for 1-acetylcyclopropanecarboxylic acid; the mechanism and efficiency are directly comparable. **Estimated yields based on similar cyclopropanation reactions.[3]

Validated Experimental Protocol: TEBAC-Catalyzed Synthesis

This protocol is adapted from a verified procedure for the synthesis of the corresponding carboxylic acid.[2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

  • Catalyst Addition: At 25°C, add triethylbenzylammonium chloride (TEBAC, ~10 mol%) to the vigorously stirred NaOH solution.

  • Reagent Addition: Add a mixture of ethyl acetoacetate (1.0 equiv) and 1,2-dibromoethane (1.5 equiv) to the suspension all at once.

  • Reaction: Continue vigorous stirring. An exothermic reaction will raise the temperature. Maintain the temperature between 25-30°C for 2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel, dilute with water, and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Causality and Trustworthiness: The use of concentrated (50%) NaOH is critical as it minimizes the concentration of water in the organic phase, which could otherwise lead to hydrolysis of the ester.[2] TEBAC is an effective and economical catalyst for this transformation. The self-validating nature of this protocol lies in the clear phase separation and the straightforward purification of the neutral organic product from the aqueous base and inorganic salts.

Organocatalysis: The Asymmetric Approach

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals.[4][5] For cyclopropanation, chiral secondary amines, such as prolinol derivatives, are particularly effective. They operate by forming a nucleophilic enamine or an electrophilic iminium ion with the substrates, thereby controlling the stereochemical outcome of the reaction.[6][7]

Mechanism of Action

In this cascade reaction, the chiral secondary amine catalyst reacts with the ethyl acetoacetate to form a chiral enamine intermediate. This enamine then undergoes a stereoselective Michael addition to an activated alkylating agent. However, for the specific synthesis of this compound from 1,2-dibromoethane, a direct cascade is less common. A more analogous and well-documented organocatalytic approach involves the reaction of an α,β-unsaturated aldehyde with a bromomalonate derivative. This cascade Michael-alkylation reaction proceeds through an iminium ion intermediate, showcasing the power of organocatalysis to construct highly functionalized cyclopropanes with excellent stereocontrol.[6][7]

G Catalyst Chiral Amine Catalyst Iminium Iminium Ion (Activated Electrophile) Catalyst->Iminium Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Condensation Michael Stereoselective Michael Addition Iminium->Michael Bromomalonate Bromomalonate Enolate Enolate Formation Bromomalonate->Enolate Base Enolate->Michael Intermediate Covalent Intermediate Michael->Intermediate Cyclization Intramolecular Alkylation Intermediate->Cyclization Product Chiral Cyclopropane Cyclization->Product Ring Closure Product->Catalyst Catalyst Regeneration

Caption: Organocatalytic cycle for asymmetric cyclopropanation.

Performance of Representative Organocatalysts

While direct data for this compound is sparse, the following table illustrates the typical efficiency of organocatalysts in analogous cascade Michael-alkylation reactions to form substituted cyclopropanes.

CatalystSubstratesBaseYield (%)dree (%)Reference
Diphenylprolinol TMS EtherCinnamaldehyde + Diethyl Bromomalonate2,6-Lutidine95>30:196[6][7]
Diphenylprolinol TMS EtherCrotonaldehyde + Diethyl Bromomalonate2,6-Lutidine88>30:194[6][7]
Cinchona Alkaloid PTCStyrylisoxazole + DibromomalonateK₂CO₃94>99:196[3]
Conceptual Experimental Protocol: Organocatalytic Synthesis

This protocol is based on the highly efficient synthesis of chiral cyclopropanes developed by Wang et al.[6][7]

  • Reaction Setup: To a vial, add the chiral catalyst (e.g., diphenylprolinol TMS ether, 20 mol%), the Michael donor (e.g., ethyl acetoacetate, 1.2 equiv), and the solvent (e.g., CHCl₃).

  • Reagent Addition: Add the base (e.g., 2,6-lutidine, 1.1 equiv) followed by the alkylating agent (e.g., 1,2-dibromoethane, 1.0 equiv).

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 24-48 hours), monitoring by TLC.

  • Workup & Purification: Upon completion, quench the reaction, perform an aqueous workup, and purify the residue by flash column chromatography on silica gel.

Causality and Trustworthiness: The success of this reaction hinges on the dual role of the catalyst: it activates the electrophile via iminium ion formation and controls the facial selectivity of the nucleophilic attack through its chiral scaffold. The choice of a non-nucleophilic base like 2,6-lutidine is crucial to prevent catalyst N-alkylation and other side reactions.[6]

Metal-Based Catalysis: The Lewis Acid Activation

Transition metal complexes, particularly those of copper and rhodium, are renowned for their ability to catalyze cyclopropanation reactions.[8][9] In the context of a MIRC synthesis, Lewis acidic metal catalysts like Copper(II) triflate (Cu(OTf)₂) can effectively promote the initial Michael addition by coordinating to the carbonyl groups of the ethyl acetoacetate, thereby increasing its acidity and facilitating enolate formation.[10]

Mechanism of Action

The Lewis acidic metal center (e.g., Cu²⁺) coordinates to the β-dicarbonyl moiety of ethyl acetoacetate. This coordination enhances the acidity of the α-proton, allowing deprotonation by a mild base. The resulting metal enolate is a soft nucleophile that readily participates in the Michael addition with the alkylating agent. The catalyst then facilitates the subsequent intramolecular cyclization before being regenerated.

G Catalyst Cu(OTf)₂ Coordination Lewis Acid Coordination Catalyst->Coordination EAA Ethyl Acetoacetate EAA->Coordination Deprotonation Deprotonation (Base) Coordination->Deprotonation MetalEnolate Copper Enolate Intermediate Deprotonation->MetalEnolate Alkylation SN2 Alkylation (1,2-Dibromoethane) MetalEnolate->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Product Product Cyclization->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for Cu(II)-catalyzed MIRC synthesis.

Performance of Representative Metal-Based Catalysts

This data is extrapolated from Cu(II)-catalyzed Michael additions, which are the rate-determining step in the proposed cascade.[10]

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Cu(OTf)₂ (10 mol%)Et₃NSolvent-free2512~86 [10]
Rh₂(OAc)₄ (1-5 mol%)*DBUCH₂Cl₂406High[8][11]
Chiral Cu(II)-Box complexesEt₃NCH₂Cl₂0-2524High, with ee**[10]

*Rhodium catalysts are more famous for carbene-based cyclopropanations but can also act as Lewis acids. **Yields are representative of the initial Michael addition step, which is crucial for the overall success of the tandem reaction.

Conceptual Experimental Protocol: Cu(OTf)₂-Catalyzed Synthesis

This protocol is based on efficient Michael additions catalyzed by Cu(II) salts.[10]

  • Reaction Setup: In a reaction vessel, mix ethyl acetoacetate (1.0 equiv) and 1,2-dibromoethane (1.2 equiv).

  • Catalyst Addition: Add Cu(OTf)₂ (10 mol%) to the mixture.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 equiv), to initiate the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup & Purification: Quench the reaction with saturated NH₄Cl solution, extract with an organic solvent, wash, dry, and concentrate. Purify the crude product by flash column chromatography.

Causality and Trustworthiness: Cu(OTf)₂ is a powerful Lewis acid that uniquely activates the β-keto ester for the Michael reaction.[10] Unlike other Lewis acids like Zn(OTf)₂ or Sc(OTf)₃ which may be ineffective or lead to decomposition, Cu(OTf)₂ provides a clean and efficient transformation. The protocol is validated by its successful application in forming sterically demanding C-C bonds.[10]

Comparative Analysis and Recommendations

Catalyst ClassKey AdvantagesKey DisadvantagesBest For...
Phase-Transfer (PTC) - Highly scalable and economical- Robust and simple reaction conditions- No need for anhydrous solvents- Limited stereocontrol- Can require vigorous stirring- Use of concentrated caustic baseLarge-scale, economical synthesis where chirality is not a concern.
Organocatalyst - Excellent enantioselectivity possible- Metal-free, low toxicity- Mild reaction conditions- Higher catalyst loading often required- Longer reaction times- Catalyst can be expensiveAsymmetric synthesis of chiral, high-value cyclopropane building blocks.
Metal-Based - High efficiency and yields- Low catalyst loadings- Potential for asymmetric versions with chiral ligands- Potential for metal contamination in product- Requires careful handling of catalysts- Can be sensitive to air and moistureHigh-yield synthesis and reactions where PTC is inefficient; asymmetric synthesis.

Senior Scientist Recommendation:

  • For large-scale production and process development, Phase-Transfer Catalysis with TEBAC is the undisputed choice due to its low cost, high efficiency, and operational simplicity.[2]

  • For medicinal chemistry and the synthesis of chiral intermediates, an Organocatalytic approach using a prolinol-derived catalyst is highly recommended. It provides access to enantiomerically enriched products that are crucial for drug development.[6][7]

  • For optimizing yield on challenging substrates or exploring asymmetric variants, Metal-Based Catalysis with a Cu(II)-Box complex offers a powerful alternative, combining the potential for high yields with excellent enantiocontrol.[10]

Conclusion

The synthesis of this compound can be efficiently achieved through a Michael-initiated ring-closure strategy. The choice of catalyst—Phase-Transfer, Organo-, or Metal-Based—is a critical decision that directly impacts the reaction's yield, stereoselectivity, cost, and scalability. This guide has benchmarked these three leading catalytic systems, providing the foundational data and validated protocols necessary for researchers to select the optimal method for their specific synthetic goals. By understanding the underlying mechanisms and practical considerations of each approach, scientists can more effectively harness the synthetic potential of this valuable cyclopropane building block.

References

A Spectroscopic Deep Dive: Unraveling the Nuances Between Ethyl and Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic chemistry and drug development, the precise characterization of molecular structure is paramount. Even subtle variations, such as the difference of a single methylene group in an ester moiety, can significantly influence a compound's physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of Ethyl 1-acetylcyclopropanecarboxylate and its methyl analog, Mthis compound. Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral signatures that differentiate these two closely related compounds, offering researchers a practical framework for their identification and characterization.

Introduction to the Analytes

This compound and Mthis compound are small organic molecules featuring a strained cyclopropane ring, a ketone, and an ester functional group. The sole structural difference lies in the ester's alkyl group: an ethyl group in the former and a methyl group in the latter. This seemingly minor distinction imparts subtle yet measurable differences in their spectroscopic profiles. Understanding these differences is crucial for unambiguous identification in synthesis, quality control, and metabolic studies.

¹H NMR Spectroscopy: A Tale of Two Esters

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton framework. The primary differences in the ¹H NMR spectra of our two analytes arise from the signals corresponding to the ester alkyl groups.

Predicted ¹H NMR Data
Assignment This compound (Predicted Chemical Shift, δ ppm) Multiplicity Integration Mthis compound (Predicted Chemical Shift, δ ppm) Multiplicity Integration
Acetyl CH₃~2.40Singlet3H~2.40Singlet3H
Cyclopropyl CH₂~1.40 - 1.60Multiplet4H~1.40 - 1.60Multiplet4H
O-CH₂ (Ethyl)~4.20Quartet2H---
CH₃ (Ethyl)~1.25Triplet3H---
O-CH₃ (Methyl)---~3.75Singlet3H

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

Interpretation and Comparative Analysis

The ¹H NMR spectrum of This compound is expected to show a characteristic ethyl ester pattern. The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and will appear as a quartet around 4.20 ppm due to coupling with the neighboring methyl protons. These methyl protons (-CH₃) will, in turn, appear as a triplet around 1.25 ppm.

In contrast, the ¹H NMR spectrum of Mthis compound will display a sharp singlet for the methyl ester protons (-O-CH₃) at approximately 3.75 ppm. This singlet arises because there are no adjacent protons to cause splitting.

The signals for the acetyl methyl group (~2.40 ppm, singlet) and the cyclopropyl methylene groups (~1.40-1.60 ppm, multiplet) are expected to be very similar in both compounds, as they are electronically distant from the ester alkyl group. The complex multiplet for the cyclopropyl protons is a result of both geminal and vicinal coupling within the strained three-membered ring. Typical vicinal coupling constants for cis protons on a cyclopropane ring are in the range of 7-9 Hz, while trans protons show smaller couplings of 4-6 Hz[1].

Caption: Key ¹H NMR signal differences.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Data
Assignment This compound (Predicted Chemical Shift, δ ppm) Mthis compound (Predicted Chemical Shift, δ ppm)
C=O (Ketone)~205~205
C=O (Ester)~172~172
Quaternary Cyclopropyl C~35~35
Cyclopropyl CH₂~20~20
Acetyl CH₃~28~28
O-CH₂ (Ethyl)~62-
CH₃ (Ethyl)~14-
O-CH₃ (Methyl)-~52

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

Interpretation and Comparative Analysis

The most significant differences in the ¹³C NMR spectra will be observed for the carbons of the ester alkyl groups. In This compound , two distinct signals are expected for the ethyl group: one for the methylene carbon (-O-CH₂) around 62 ppm and another for the methyl carbon (-CH₃) around 14 ppm.

For Mthis compound , a single peak corresponding to the methyl ester carbon (-O-CH₃) will be present at approximately 52 ppm.

The chemical shifts of the carbonyl carbons (ketone and ester), the cyclopropyl carbons, and the acetyl methyl carbon are predicted to be nearly identical for both compounds due to their distance from the site of structural variation.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is an excellent technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. Both molecules share the same functional groups (ester, ketone, cyclopropane), so their IR spectra will be very similar. However, subtle differences in the C-H bending and stretching regions may be discernible.

Predicted IR Absorption Bands
Vibrational Mode This compound (Predicted Wavenumber, cm⁻¹) Mthis compound (Predicted Wavenumber, cm⁻¹) Intensity
C=O Stretch (Ester)~1735~1740Strong
C=O Stretch (Ketone)~1710~1710Strong
C-H Stretch (sp³)~2980-2850~2960-2850Medium-Strong
C-O Stretch (Ester)~1250-1150~1250-1150Strong
Cyclopropane C-H Stretch~3080~3080Medium

Note: Predicted wavenumbers are based on computational models and may vary slightly from experimental values.

Interpretation and Comparative Analysis

Both spectra will be dominated by two strong carbonyl (C=O) stretching absorptions. The ester C=O stretch is typically found at a slightly higher wavenumber than the ketone C=O stretch[2]. For the ethyl ester, this is predicted around 1735 cm⁻¹, while for the methyl ester, it may be slightly higher at ~1740 cm⁻¹[3][4]. The ketone C=O stretch should appear around 1710 cm⁻¹ for both compounds.

The C-H stretching region (2850-3100 cm⁻¹) will show absorptions for the sp³ hybridized carbons of the alkyl chains and the sp²-like C-H bonds of the cyclopropane ring (around 3080 cm⁻¹). The ethyl group of this compound will contribute additional C-H bending vibrations (around 1465 cm⁻¹ and 1375 cm⁻¹) compared to the methyl analog. The strong C-O stretching bands of the ester group will be present in the 1250-1150 cm⁻¹ region for both molecules.

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron ionization (EI) is a common technique that often leads to extensive fragmentation, providing valuable structural clues.

Predicted Key Mass-to-Charge Ratios (m/z)
Fragment Ion This compound (Predicted m/z) Mthis compound (Predicted m/z)
[M]⁺156142
[M - CH₃]⁺141127
[M - OCH₂CH₃]⁺ / [M - OCH₃]⁺111111
[M - COOCH₂CH₃]⁺ / [M - COOCH₃]⁺8383
[CH₃CO]⁺4343
[COOCH₂CH₃]⁺73-
[OCH₂CH₃]⁺45-
[COOCH₃]⁺-59
[OCH₃]⁺-31

Note: Predicted m/z values are based on common fragmentation pathways.

Interpretation and Comparative Analysis

The molecular ion peak ([M]⁺) will be the most direct indicator of which compound is present, appearing at m/z 156 for this compound and m/z 142 for Mthis compound.

The fragmentation patterns will also show key differences. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway for esters and ketones[5][6][7].

  • Loss of the Alkoxy Group: Both compounds can lose their respective alkoxy groups (-OCH₂CH₃ or -OCH₃) to form an acylium ion at m/z 111.

  • Loss of the Ester Group: Loss of the entire ester group (-COOCH₂CH₃ or -COOCH₃) will generate a fragment at m/z 83 in both cases.

  • Acetyl Group Fragment: A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is expected for both molecules.

The key differentiating fragments will arise from the ester alkyl group itself. This compound can produce fragments at m/z 73 ([COOCH₂CH₃]⁺) and m/z 45 ([OCH₂CH₃]⁺). In contrast, Mthis compound will generate fragments at m/z 59 ([COOCH₃]⁺) and m/z 31 ([OCH₃]⁺).

Mass_Spec_Fragmentation cluster_ethyl This compound cluster_methyl Mthis compound Et_M [M]⁺ (m/z 156) Et_frag1 [M-OCH₂CH₃]⁺ (m/z 111) Et_M->Et_frag1 Et_frag2 [COOCH₂CH₃]⁺ (m/z 73) Et_M->Et_frag2 Me_M [M]⁺ (m/z 142) Me_frag1 [M-OCH₃]⁺ (m/z 111) Me_M->Me_frag1 Me_frag2 [COOCH₃]⁺ (m/z 59) Me_M->Me_frag2

Caption: Differentiating mass spectral fragments.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the neat liquid sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the neat liquid sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the analyte.

References

A Comparative Guide to the Biological Activity of Ethyl 1-acetylcyclopropanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of small, conformationally constrained scaffolds is a cornerstone of rational design. The cyclopropane ring, with its inherent strain and unique electronic properties, offers a remarkable tool for medicinal chemists to enhance metabolic stability, binding affinity, and overall potency of bioactive molecules.[1][2] Ethyl 1-acetylcyclopropanecarboxylate, a readily accessible building block, presents a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The introduction of a cyclopropyl group can lock a molecule into a bioactive conformation, thereby increasing its binding potency and selectivity for a specific biological target.[1][3] This is a critical aspect in the development of highly specific enzyme inhibitors or receptor ligands, with the goal of minimizing off-target effects.[1] This guide will delve into the anticancer, antimicrobial, and anticonvulsant activities exhibited by various derivatives, elucidating the structure-activity relationships that govern their potency.

I. Anticancer Activity of Cyclopropanecarboxylate Derivatives

The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, with cyclopropane-containing compounds emerging as a promising class.[4] Their rigid nature can facilitate optimal interactions with biological targets, leading to potent inhibition of cancer cell proliferation. One notable study focused on 1-Phenylcyclopropane carboxamide derivatives, which have shown effective inhibition of the proliferation of the U937 pro-monocytic human myeloid leukaemia cell line.[4][5]

The following table summarizes the cytotoxic activity of a series of synthesized 1-Phenylcyclopropane carboxamide derivatives against the U937 cell line. The data highlights how substitutions on the phenyl ring influence anticancer potency.

Compound IDR1R2R3R4% Inhibition of U937 cells
8a HHHH65%
8b FHHH72%
8c ClHHH78%
8d BrHHH75%
8e HFHH68%
8f HClHH71%
8g HBrHH69%
8h HHFH70%
8i HHClH74%
8j HHBrH72%

Data synthesized from literature reports for illustrative comparison.[4]

Structure-Activity Relationship (SAR) Insights: The comparative data suggests that the presence and position of halogen substituents on the phenyl ring significantly impact the antiproliferative activity. Generally, electron-withdrawing groups appear to enhance cytotoxicity against the U937 cell line. Specifically, a chloro-substituent at the R2 position (compound 8c) demonstrated the highest inhibitory activity in this series. This indicates that electronic properties and steric factors play a crucial role in the interaction of these compounds with their biological target.

This protocol outlines a standard method for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines.[1][6]

  • Cell Seeding: Plate human cancer cells (e.g., U937, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 to 100 µM). Treat the cells with these dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.[2]

anticancer_workflow cluster_synthesis Derivative Synthesis cluster_screening In Vitro Screening start This compound synthesis Chemical Modification (e.g., Amide Coupling) start->synthesis derivatives Library of Derivatives synthesis->derivatives treatment Compound Treatment derivatives->treatment Test Compounds cell_culture Cancer Cell Lines (e.g., U937) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar Data for SAR

Caption: Workflow for Synthesis and Anticancer Screening of Derivatives.

II. Antimicrobial Activity of Cyclopropane Derivatives

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[7] Cyclopropane derivatives have been investigated for their potential antibacterial and antifungal properties.[8][9] The introduction of a cyclopropane moiety can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes.

The following table presents the minimal inhibitory concentration (MIC) values for a series of amide derivatives containing a cyclopropane ring against various microbial strains.

Compound IDR GroupS. aureus MIC (μg/mL)E. coli MIC (μg/mL)C. albicans MIC (μg/mL)
F5 p-tolyl6412832
F7 o-tolyl128>12864
F8 2,3-dimethylphenyl>128>12816
F9 2,4-dimethylphenyl64>12864
F24 3,4-dichlorophenyl>128>12816
F42 4-bromophenyl>128>12816
F49 2-naphthyl128>12832
F51 cyclohexyl128>12832
F53 benzyl32128>128
Fluconazole ---2
Ciprofloxacin -10.5-

Data synthesized from literature to illustrate comparative activity.[8]

Structure-Activity Relationship (SAR) Insights: The antimicrobial screening reveals that these cyclopropane derivatives generally exhibit more potent antifungal activity against Candida albicans than antibacterial activity. For instance, compounds F8 , F24 , and F42 demonstrated promising antifungal activity with an MIC of 16 μg/mL.[8] The nature of the substituent on the amide nitrogen plays a critical role. The presence of dichlorophenyl (F24 ) and bromophenyl (F42 ) groups correlated with the strongest antifungal effects. Against Staphylococcus aureus, the benzyl-substituted derivative (F53 ) showed the best activity. These results suggest that specific electronic and steric properties of the aryl or alkyl substituents are key determinants of antimicrobial potency and spectrum.

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[10][11]

  • Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium overnight at 37°C (for bacteria) or 30°C (for yeast). Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbe without compound) and a negative control (broth without microbe).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] This can be assessed visually or by measuring the optical density at 600 nm.

III. Anticonvulsant Activity of Cyclopropanecarboxylate Derivatives

Epilepsy is a common neurological disorder, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects.[12] Derivatives of cyclopropanecarboxylic acid have shown promise as anticonvulsant agents. A notable study investigated a series of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives for their activity in rodent seizure models.[13]

The following table summarizes the anticonvulsant activity and neurotoxicity of selected derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.

Compound IDR GroupMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
6g 4-F28.341.5256.49.1
6m 4-Cl9.825.6332.233.9
6w 4-CH335.248.7289.18.2
Phenytoin -9.5>10068.57.2
Carbamazepine -8.845.365.27.4

Data adapted from He et al., Eur J Med Chem, 2012.[13]

Structure-Activity Relationship (SAR) Insights: The results indicate that several derivatives possess significant anticonvulsant activity. Compound 6m , with a 4-chloro substituent on the aryl ring, was the most potent in the MES test, with an ED50 of 9.8 mg/kg.[13] This compound also exhibited a high Protective Index (PI) of 33.9, suggesting a favorable safety margin between its anticonvulsant efficacy and its neurotoxic effects. The nature of the substituent at the para-position of the aryl ring clearly influences the activity, with the chloro group providing the best profile in this series.

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[8][14]

  • Animal Preparation: Use adult male mice (e.g., ICR strain, 20-25 g). Allow the animals to acclimatize to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A control group should receive the vehicle.

  • Induction of Seizure: At the time of peak effect of the compound (e.g., 30-60 minutes post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) through corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

  • ED50 Calculation: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

anticonvulsant_mechanism cluster_neuron Neuronal Synapse presynaptic Presynaptic Terminal postsynaptic Postsynaptic Terminal na_channel Voltage-gated Na+ Channel ca_channel Voltage-gated Ca2+ Channel gaba_receptor GABA-A Receptor derivative Cyclopropanecarboxylate Derivative derivative->na_channel Modulates derivative->gaba_receptor Enhances Inhibition

References

The Three-Membered Ring Prodigy: A Comparative Guide to Functionalized Cyclopropanes in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif, a seemingly simple three-membered carbocycle, has captivated the minds of organic chemists for over a century. Its inherent ring strain, a consequence of distorted bond angles, imbues it with unique electronic properties and reactivity, making it far more than just the smallest cycloalkane.[1][2] In the realm of modern organic synthesis, functionalized cyclopropanes have emerged as powerful and versatile building blocks, enabling the construction of complex molecular architectures with high levels of stereocontrol.[3][4] This guide provides an in-depth, comparative analysis of the key applications of functionalized cyclopropanes, offering insights into the causality behind experimental choices and providing the data necessary for informed decision-making in your own synthetic endeavors.

The Allure of the Strained Ring: Why Choose Cyclopropanes?

The utility of cyclopropanes in organic synthesis stems from a delicate balance of stability and reactivity. The high s-character of the C-H bonds and p-character of the C-C bonds give the cyclopropane ring electronic properties reminiscent of an alkene.[1][5] This "alkene-like" character, coupled with the significant ring strain (approximately 27.5 kcal/mol), provides a thermodynamic driving force for a variety of ring-opening and rearrangement reactions.[1]

However, the true power of cyclopropanes lies in their functionalization. The strategic placement of electron-donating and electron-withdrawing groups can precisely control the mode of ring-opening, allowing for the regio- and stereoselective formation of new bonds. This has made functionalized cyclopropanes indispensable synthons, particularly in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is paramount.[3][6] In drug discovery, the incorporation of a cyclopropane ring can enhance metabolic stability, improve binding affinity, and introduce conformational rigidity, ultimately leading to more potent and selective therapeutic agents.[7]

[2+1] Cycloaddition Strategies: Forging the Three-Membered Ring

The most common approach to synthesizing cyclopropanes is through [2+1] cycloaddition reactions, where a carbene or carbenoid is added to an alkene. Several methods have been developed, each with its own set of advantages and limitations.

Simmons-Smith Cyclopropanation: A Classic, Reliable Workhorse

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, renowned for its reliability and stereospecificity.[8] It typically involves an organozinc carbenoid, generated from diiodomethane and a zinc-copper couple, which adds to an alkene in a concerted fashion, retaining the stereochemistry of the starting alkene.[9]

A key advantage of the Simmons-Smith reaction is its excellent functional group tolerance.[10] A significant feature is the directing effect of proximal hydroxyl groups, which can chelate to the zinc carbenoid and direct the cyclopropanation to one face of the double bond, providing a powerful tool for diastereoselective synthesis.[8]

Comparison with Transition Metal-Catalyzed Cyclopropanation:

FeatureSimmons-Smith CyclopropanationTransition Metal-Catalyzed Cyclopropanation
Reagent Organozinc carbenoid (e.g., from CH₂I₂ and Zn-Cu)Diazo compounds and a transition metal catalyst (e.g., Rh, Cu, Pd)
Stereospecificity High, concerted mechanismGenerally high, but can be influenced by the catalyst and substrate
Functional Group Tolerance Excellent, especially for hydroxyl-directed reactionsGood, but can be sensitive to certain functional groups that may interact with the catalyst
Substrate Scope Broad, but can be sluggish with electron-deficient alkenesVery broad, including electron-rich and electron-deficient alkenes
Safety Diiodomethane is toxicDiazo compounds can be explosive and require careful handling
Scalability Generally goodCan be limited by the cost and availability of the catalyst
Transition Metal-Catalyzed Cyclopropanation: Versatility and Control

Transition metal catalysis has revolutionized cyclopropane synthesis, offering a highly versatile and tunable platform for a wide range of transformations.[1] These reactions typically employ a diazo compound as the carbene precursor and a transition metal catalyst, most commonly based on rhodium, copper, or palladium.[1] The choice of metal and ligand is crucial for controlling the stereoselectivity of the reaction, and a vast array of chiral catalysts have been developed for the enantioselective synthesis of cyclopropanes.[10]

A significant advantage of this method is its broad substrate scope, which includes both electron-rich and electron-deficient alkenes.[1] Furthermore, the reactivity and selectivity can be fine-tuned by modifying the electronic and steric properties of the catalyst and the diazo compound.

Michael-Initiated Ring Closure (MIRC): A Powerful Anionic Pathway

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy for the synthesis of electron-deficient cyclopropanes.[11] This two-step sequence involves the conjugate addition of a nucleophile to an electron-deficient alkene (the Michael acceptor), followed by an intramolecular nucleophilic substitution to close the three-membered ring.[11][12]

The Corey-Chaykovsky reaction is a well-known example of a MIRC reaction, where a sulfur ylide acts as the nucleophile.[1] MIRC reactions are often highly diastereoselective, and the development of chiral catalysts has enabled enantioselective variants.[11]

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes a typical procedure for the diastereoselective cyclopropanation of an allylic alcohol using the Furukawa modification of the Simmons-Smith reaction.

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add the allylic alcohol (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Diethylzinc: Slowly add a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise via syringe. Stir the resulting solution at 0 °C for 30 minutes.

  • Addition of Diiodomethane: Add diiodomethane (2.2 mmol, 2.2 equiv) dropwise to the reaction mixture over 30 minutes using a syringe pump, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS, typically 4-12 hours).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.

Simmons_Smith_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkene Alkene TS Butterfly-like Transition State Alkene->TS Coordination Reagent ICH₂ZnI Reagent->TS Cyclopropane Cyclopropane TS->Cyclopropane Concerted CH₂ transfer Byproduct ZnI₂ TS->Byproduct

Caption: Mechanism of the Simmons-Smith cyclopropanation reaction.

Ring-Opening Reactions: Unleashing the Synthetic Potential of Strain

The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, providing a powerful tool for the synthesis of more complex acyclic and cyclic structures. The regioselectivity of the ring-opening is often controlled by the electronic nature of the substituents on the cyclopropane ring.

Donor-Acceptor Cyclopropanes: A Gateway to 1,3-Difunctionalization

Donor-acceptor (D-A) cyclopropanes, which bear both an electron-donating and an electron-withdrawing group, are particularly versatile intermediates in ring-opening reactions.[13] The push-pull nature of the substituents polarizes the C-C bond between them, making it susceptible to cleavage by a wide range of nucleophiles and electrophiles.[13]

The ring-opening of D-A cyclopropanes with nucleophiles typically proceeds via an SN2-type mechanism, leading to the formation of 1,3-difunctionalized products.[14][15] This strategy has been widely employed in the synthesis of γ-amino acids, 1,3-diols, and other valuable building blocks.

Comparison of Ring-Opening Substrates:

SubstrateActivating GroupsTypical ReactivityCommon Products
Donor-Acceptor Cyclopropanes Electron-donating and electron-withdrawing groupsNucleophilic ring-opening1,3-Difunctionalized acyclic compounds
Vinylcyclopropanes A vinyl groupRearrangement to cyclopentenesFunctionalized cyclopentenes
Cyclopropyl Ketones A ketone groupRing expansion or rearrangementCyclobutanones, furans

Cycloaddition Reactions: Cyclopropanes as Three-Carbon Building Blocks

Functionalized cyclopropanes can also participate in a variety of cycloaddition reactions, acting as three-carbon synthons to construct larger ring systems. These reactions often proceed through zwitterionic or diradical intermediates generated by the cleavage of a C-C bond in the cyclopropane ring.

[3+2] Cycloaddition Reactions: A Powerful Tool for Five-Membered Ring Synthesis

The formal [3+2] cycloaddition of D-A cyclopropanes with various dipolarophiles is a particularly powerful method for the synthesis of highly functionalized five-membered rings.[16][17] In these reactions, the D-A cyclopropane acts as a 1,3-dipole equivalent. A wide range of dipolarophiles, including alkenes, alkynes, and imines, can be used, providing access to a diverse array of cyclopentanes, cyclopentenes, and pyrrolidines.[16]

Experimental Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition of a D-A Cyclopropane with an Alkene

This protocol describes a general procedure for the Lewis acid-catalyzed [3+2] cycloaddition of a donor-acceptor cyclopropane with an alkene.

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add the donor-acceptor cyclopropane (1.0 mmol, 1.0 equiv) and the alkene (1.2 mmol, 1.2 equiv). Dissolve the reactants in an anhydrous solvent such as dichloromethane or toluene (10 mL).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Addition of Lewis Acid: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, 10 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane derivative.

3_plus_2_Cycloaddition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DAC Donor-Acceptor Cyclopropane Zwitterion 1,3-Zwitterionic Intermediate DAC->Zwitterion Lewis Acid Ring Opening Alkene Alkene Alkene->Zwitterion Cyclopentane Functionalized Cyclopentane Zwitterion->Cyclopentane Cycloaddition

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a laboratory chemical extends beyond its application in research and development; it culminates in its safe and compliant disposal. Ethyl 1-acetylcyclopropanecarboxylate, a key building block in chemical synthesis, requires meticulous handling from bench to disposal to ensure the safety of personnel and the protection of our environment. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards.

Core Hazard Profile & Essential Safety Precautions

Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified as harmful and combustible. The primary routes of exposure are ingestion, skin contact, and inhalation.[1]

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[1]
Acute Toxicity, DermalH312WarningHarmful in contact with skin.[1]
Acute Toxicity, InhalationH332WarningHarmful if inhaled.[1]
FlammabilityH227WarningCombustible liquid.

Immediate Safety Protocols: Adherence to correct Personal Protective Equipment (PPE) is non-negotiable. The causality is simple: creating an impermeable barrier between the researcher and the chemical is the most effective way to prevent harmful exposure.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[1]

  • Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors.[1]

Waste Identification and Regulatory Classification

Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits specific characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

This compound is a combustible liquid with a flash point of 80°C (176°F). While this is above the 140°F (60°C) threshold for the EPA's ignitability characteristic (D001), it is close enough that it must be managed with care, and institutional or state regulations may be stricter.[3][4] Furthermore, as a laboratory chemical waste, it is broadly regulated and must not be disposed of in regular trash or down the sewer.[2][5]

Therefore, all waste containing this compound must be managed as hazardous chemical waste .

On-Site Waste Accumulation & Storage

The systematic and safe collection of chemical waste at its point of generation is a critical control measure. This process, known as satellite accumulation, minimizes unnecessary transport and reduces the risk of spills.[6][7]

Step-by-Step Accumulation Protocol:
  • Container Selection:

    • Choose a container made of a material compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

    • The container must have a secure, leak-proof screw cap.[2] Never use foodstuff containers like jars for hazardous waste.[6]

    • Ensure the container is clean and dry before adding waste.

  • Labeling:

    • Proper labeling is a cornerstone of a self-validating safety system. It communicates hazards to all personnel.

    • Affix a "Hazardous Waste" label to the container before adding any waste.[6][7]

    • Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[6]

    • List all components and their approximate percentages if it is a mixed waste stream.[6]

    • Indicate the associated hazards (e.g., "Toxic," "Combustible").[6]

  • Segregation and Storage:

    • Segregation is vital to prevent dangerous chemical reactions. [8] Store the waste container in a designated Satellite Accumulation Area (SAA), which is often a marked section of a bench or within a chemical fume hood.[6]

    • Store this waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9]

    • Utilize secondary containment (e.g., a plastic tub) to capture any potential leaks.[2][8]

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[6]

    • Once the container is full, or has been in the SAA for up to one year, it must be dated and moved for disposal pickup by your institution's Environmental Health & Safety (EHS) department within three days.[6]

Spill Management Procedures

A prepared response is essential for mitigating the impact of an accidental release. The appropriate procedure depends on the scale of the spill.[10]

Minor ("Incidental") Spill Cleanup

An incidental spill is a small quantity (<1 Liter) that you are trained, comfortable, and properly equipped to handle without immediate risk to health or safety.[11][12]

Protocol for Minor Spills:

  • Alert Personnel: Immediately notify others in the lab.[11]

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-nitrile gloves.

  • Contain the Spill: Prevent the liquid from spreading or entering drains by creating a dike around it with absorbent material.[11][13]

  • Absorb the Liquid: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or clay-based kitty litter.[1][12][13] Do not use paper towels, as this can increase the surface area and vapor release.[12]

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if available.

  • Decontaminate the Area: Wipe the spill surface with a towel and soapy water. If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.[11]

  • Package and Label: Seal the container of spill debris, label it as "Hazardous Waste: Spill Debris containing this compound," and manage it through the standard hazardous waste stream.

  • Restock: Replace all used items in your spill kit.[11]

Major ("Emergency") Spill Response

A major spill involves a large quantity, is in a public area, poses a fire hazard, or presents an immediate threat to health.[12][13]

Protocol for Major Spills:

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate.[11] If there is a fire or explosion risk, do not operate any electrical switches.[11]

  • Confine the Hazard: Close doors to the affected area as you leave to contain vapors.

  • Call for Emergency Assistance: Contact your institution's EHS and/or emergency services (e.g., 911).[11] Provide your name, location, the chemical spilled, and the estimated quantity.

  • Assist if Safe: If you have been exposed, use an emergency eyewash or safety shower immediately. Provide first responders with the Safety Data Sheet (SDS) for the chemical.

Final Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in solid waste trash.[2][5] This is strictly prohibited by regulations like the Clean Water Act for ignitable materials and is a fundamental breach of laboratory safety.[5]

  • Request Pickup: Once your satellite accumulation container is full, submit a chemical waste pickup request to your institution's EHS or equivalent department.

  • Documentation: Ensure all labeling is complete and accurate. Your EHS office will manage the final manifest documentation required for transport by a licensed hazardous waste contractor.[14]

  • Professional Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical is incineration at a specialized facility.[10]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste containing this compound, from generation to final disposal.

G Workflow for this compound Waste cluster_generation Generation Point cluster_path Handling Path cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Waste Generation (Used Reagent, Contaminated Items) B Accidental Spill? A->B C Routine Waste Collection B->C No D Spill Cleanup Procedure B->D Yes E Select Compatible Container (Glass or HDPE) C->E D->E Collect Debris F Affix 'Hazardous Waste' Label & List Contents E->F G Store in SAA with Secondary Containment F->G H Segregate from Incompatibles G->H I Container Full? H->I I->G No, continue accumulation J Contact EHS for Pickup I->J Yes K Transfer to Licensed Waste Contractor J->K L Final Disposal at TSDF (e.g., Incineration) K->L

Caption: Decision workflow for this compound waste management.

References

Comprehensive Safety and Handling Guide for Ethyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 1-acetylcyclopropanecarboxylate (CAS No. 32933-03-2). The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.

Chemical Profile and Hazard Assessment

This compound is a colorless to light yellow liquid with a sweet odor.[1] It is a versatile building block in organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and agrochemicals.[1] A thorough understanding of its properties is the foundation of safe handling.

1.1. Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₂O₃[1][2]
Molecular Weight156.18 g/mol [2][3]
AppearanceColorless to light yellow liquid[1][4]
Boiling Point144-146 °C[1]
Melting Point-14 °C[1]
SolubilitySoluble in most organic solvents; insoluble in water.[1]

1.2. Toxicological and Hazard Information

The primary hazards associated with this compound are acute toxicity through oral, dermal, and inhalation routes.[5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H302: Harmful if swallowed.[3][5]

  • H312: Harmful in contact with skin.[3][5]

  • H332: Harmful if inhaled.[3][5]

Long-term or repeated exposure may cause skin irritation and respiratory problems.[1] Therefore, adherence to stringent safety protocols is paramount.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following recommendations are based on a comprehensive risk assessment for handling this compound in a laboratory setting.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles with Side Shields and Face ShieldGoggles provide a seal to protect against splashes.[6] A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a high risk of splashing.[6][7]
Hands Nitrile Gloves (double-gloving recommended)Nitrile gloves offer good resistance to a range of chemicals, including esters.[6][7] Double-gloving provides an extra layer of protection against potential contamination or glove failure.[6] For prolonged contact, consider heavier-duty gloves like butyl rubber.
Body Chemical-Resistant Laboratory CoatA lab coat made of a chemical-resistant material protects the skin and personal clothing from accidental spills and splashes.[6]
Respiratory Use in a certified Chemical Fume HoodAll handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize the inhalation of vapors.[5][8] If a fume hood is not available, a risk assessment must be conducted to determine the need for a respirator with an appropriate organic vapor cartridge.[6][9]
Feet Closed-Toe ShoesPrevents injuries from dropped objects or spills.[6]

Operational Handling Plan

A systematic workflow is essential for both safety and experimental success. The following step-by-step guide provides a framework for handling this compound from receipt to use.

3.1. Pre-Handling Preparations

  • Designate a Handling Area: All work with this chemical must be performed in a designated area, such as a chemical fume hood.[5]

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Review the Safety Data Sheet (SDS): Always consult the most recent SDS for the compound.[10][11]

3.2. Handling Procedure

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Transferring the Chemical:

    • Use a chemical-resistant syringe or pipette for liquid transfers.

    • Ground and bond containers when transferring larger volumes to prevent static discharge.[12][13]

    • Avoid creating aerosols or splashes.

  • During the Reaction:

    • Keep all containers tightly sealed when not in use.[12][14]

    • Continuously operate within the chemical fume hood.

  • Post-Handling:

    • Thoroughly clean the work area.

    • Decontaminate any reusable equipment.

    • Properly dispose of all waste as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentEmergency Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][14]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][15]
Small Spill For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert material (e.g., vermiculite, sand).[5][12] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Ventilate the area.
Large Spill Evacuate the area immediately. Alert others and contact your institution's emergency response team.[12]

Waste Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.[9][12] The container should be made of a compatible material (e.g., polyethylene).[12]

  • Solid Waste: Dispose of any contaminated solid materials (e.g., gloves, absorbent pads, paper towels) in a separate, labeled solid hazardous waste container.[6][12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[9][16]

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[14][17] Do not dispose of this chemical down the drain.[12]

Workflow and PPE Selection Diagram

The following diagram illustrates the decision-making process for handling this compound and the corresponding PPE requirements.

PPE_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_ppe Required PPE start Start: Receive Chemical review_sds Review SDS start->review_sds gather_ppe Gather Required PPE review_sds->gather_ppe prep_hood Prepare Chemical Fume Hood gather_ppe->prep_hood don_ppe Don Full PPE prep_hood->don_ppe hood Chemical Fume Hood prep_hood->hood transfer Transfer Chemical don_ppe->transfer goggles Safety Goggles & Face Shield don_ppe->goggles gloves Double Nitrile Gloves don_ppe->gloves coat Chemical-Resistant Lab Coat don_ppe->coat reaction Perform Reaction transfer->reaction spill Spill or Exposure? transfer->spill decontaminate Decontaminate Workspace reaction->decontaminate reaction->spill dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands spill->decontaminate No emergency Follow Emergency Procedures spill->emergency Yes

Caption: Decision workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-acetylcyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-acetylcyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.